Product packaging for 4-(1,3-Benzothiazol-2-yl)phenol(Cat. No.:CAS No. 6265-55-0)

4-(1,3-Benzothiazol-2-yl)phenol

Cat. No.: B1266075
CAS No.: 6265-55-0
M. Wt: 227.28 g/mol
InChI Key: ODMDLCWSMSFWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(1,3-Benzothiazol-2-yl)phenol is a useful research compound. Its molecular formula is C13H9NOS and its molecular weight is 227.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33004. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NOS B1266075 4-(1,3-Benzothiazol-2-yl)phenol CAS No. 6265-55-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c15-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)16-13/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMDLCWSMSFWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60978211
Record name 4-(1,3-Benzothiazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60978211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658253
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6265-55-0
Record name 2-(4-Hydroxyphenyl)benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6265-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-(2-benzothiazolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6265-55-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33004
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(1,3-Benzothiazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60978211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(1,3-Benzothiazol-2-yl)phenol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-(1,3-Benzothiazol-2-yl)phenol, a heterocyclic compound of interest in medicinal chemistry and material science. It details the compound's chemical identity, physicochemical properties, and a standard laboratory-scale synthesis protocol.

Chemical Structure and IUPAC Name

This compound is a bicyclic aromatic compound featuring a phenol group substituted at the para position by a benzothiazole ring.

  • IUPAC Name: this compound

  • Synonyms: 2-(4-Hydroxyphenyl)benzothiazole, p-(2-Benzothiazolyl)phenol[1]

  • CAS Number: 6265-55-0[1]

  • Molecular Formula: C₁₃H₉NOS[1]

The chemical structure consists of a benzene ring fused to a thiazole ring, which is in turn bonded at the 2-position to a phenol ring at the 4-position.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in research and development.

PropertyValueReference
Molecular Weight 227.28 g/mol [1]
Melting Point 228.6 - 229 °C[1]
Boiling Point 418.7 °C at 760 mmHg[1]
Density 1.337 g/cm³[1]
Flash Point 207 °C[1]
Water Solubility 6.6 µg/mL[1]
XLogP3 3.7[1]
Refractive Index 1.719[1]

Experimental Synthesis Protocol

The synthesis of this compound is commonly achieved via the condensation and subsequent cyclization of 2-aminothiophenol with 4-hydroxybenzoic acid. The following protocol is a representative method for its preparation in a laboratory setting.

Objective: To synthesize 2-(4-hydroxyphenyl)-benzothiazole.

Reagents:

  • 2-Aminothiophenol (3.7 g)

  • 4-Hydroxybenzoic acid (4.2 g)

  • Phosphorus pentoxide (4.5 g)

  • Methanesulfonic acid (45 g)

  • 5% Sodium bicarbonate solution (750 mL)

Procedure:

  • A mixture of 2-aminothiophenol, 4-hydroxybenzoic acid, phosphorus pentoxide, and methanesulfonic acid is prepared in a suitable reaction vessel.[1]

  • The mixture is stirred for one hour at room temperature to ensure homogeneity.[1]

  • The reaction is then heated to 90°C and maintained at this temperature for 10 hours with continuous stirring.[1]

  • After the heating phase, the reaction mixture is cooled and then slowly poured into a 5% sodium bicarbonate solution to neutralize the acid and precipitate the product.[1]

  • The resulting solid precipitate is collected by filtration.[1]

  • The collected solid is dried to yield the final product, 2-(4-hydroxyphenyl)-benzothiazole.[1]

Visualization of Synthesis Workflow

The logical flow of the experimental protocol described above can be visualized as a directed graph.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Work-up R1 2-Aminothiophenol Mix Mix & Stir at RT (1 hour) R1->Mix R2 4-Hydroxybenzoic Acid R2->Mix R3 P₂O₅ & CH₃SO₃H R3->Mix Heat Heat at 90°C (10 hours) Mix->Heat Precipitate Pour into NaHCO₃ Solution Heat->Precipitate Filter Collect Solid by Filtration Precipitate->Filter Dry Dry the Product Filter->Dry Final Final Product: This compound Dry->Final

Caption: Synthesis workflow for this compound.

References

Synthesis of 4-(1,3-Benzothiazol-2-yl)phenol from 2-aminothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(1,3-Benzothiazol-2-yl)phenol from 2-aminothiophenol. This synthesis is a critical process for obtaining a key structural motif present in a variety of pharmacologically active compounds.

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds that are widely recognized for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. The 2-arylbenzothiazole scaffold, in particular, is a privileged structure in medicinal chemistry. This guide details a common and effective method for the synthesis of this compound, a valuable intermediate in drug discovery and development, through the condensation of 2-aminothiophenol with 4-hydroxybenzoic acid.

Reaction Scheme

The synthesis proceeds via a condensation reaction between 2-aminothiophenol and 4-hydroxybenzoic acid. This reaction is typically facilitated by a dehydrating agent and a catalyst, often in a one-pot procedure. The general transformation is depicted below:

2-Aminothiophenol + 4-Hydroxybenzoic Acid → this compound

Experimental Protocols

A variety of methods have been developed for the synthesis of 2-arylbenzothiazoles. A prevalent and effective laboratory-scale method involves the use of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MSA).

Synthesis using Phosphorus Pentoxide and Methanesulfonic Acid[1]

This protocol outlines a one-pot synthesis that offers a straightforward route to the desired product.

Materials:

  • 2-Aminothiophenol

  • 4-Hydroxybenzoic acid

  • Phosphorus pentoxide (P₄O₁₀)

  • Methanesulfonic acid (CH₃SO₃H)

  • 5% Sodium bicarbonate solution (NaHCO₃)

Procedure:

  • A mixture of 2-aminothiophenol, 4-hydroxybenzoic acid, and phosphorus pentoxide is prepared in methanesulfonic acid.

  • The mixture is stirred at room temperature for one hour.

  • The reaction is then heated to 90°C and maintained for 10 hours.

  • After the reaction is complete, the mixture is cooled and slowly poured into a 5% sodium bicarbonate solution to precipitate the product.

  • The resulting solid is collected by filtration and dried to yield 2-(4-hydroxyphenyl)benzothiazole.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound as described in the experimental protocol.

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Ratio
2-Aminothiophenol125.193.7~0.02961
4-Hydroxybenzoic acid138.124.2~0.0304~1.03
Phosphorus pentoxide141.944.5~0.0317~1.07
Methanesulfonic acid96.1145~0.468~15.8
Product:
This compound227.287.0~0.0308
Yield: ~94%

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation Mix Reactants Mix 2-aminothiophenol, 4-hydroxybenzoic acid, P₂O₅, and MSA Stir at RT Stir at room temperature for 1 hour Mix Reactants->Stir at RT Heat Heat at 90°C for 10 hours Stir at RT->Heat Quench Pour into 5% NaHCO₃ solution Heat->Quench Precipitate Precipitation of product Quench->Precipitate Filter and Dry Collect solid by filtration and dry Precipitate->Filter and Dry Final Product This compound Filter and Dry->Final Product

Caption: Experimental workflow for the synthesis of this compound.

Proposed Reaction Mechanism

The formation of the benzothiazole ring proceeds through a cyclocondensation mechanism. The key steps are outlined in the diagram below.

G Start 2-Aminothiophenol + 4-Hydroxybenzoic Acid Activation Activation of carboxylic acid (e.g., by P₂O₅/MSA) Start->Activation [1] Amide Formation Nucleophilic attack of the amino group on the activated carboxyl group to form an amide intermediate Activation->Amide Formation [2] Intermediate 2-Mercapto-N-(4-hydroxyphenyl)benzamide (Thioanilide intermediate) Amide Formation->Intermediate [3] Cyclization Intramolecular nucleophilic attack of the thiol group on the amide carbonyl carbon Intermediate->Cyclization [4] Dehydration Dehydration to form the benzothiazole ring Cyclization->Dehydration [5] Product This compound Dehydration->Product [6]

Caption: Proposed reaction mechanism for benzothiazole formation.

Alternative Synthetic Routes

While the phosphorus pentoxide/methanesulfonic acid method is effective, other synthetic strategies for 2-arylbenzothiazoles exist. These often aim for greener conditions, higher efficiency, or broader substrate scope. Some notable approaches include:

  • Microwave-assisted synthesis: Utilizing microwave irradiation can significantly reduce reaction times.[1]

  • Catalysis with ionic liquids: Ionic liquids can serve as both the solvent and catalyst, offering potential for recyclability.[2]

  • Condensation with aldehydes: An alternative to carboxylic acids is the condensation of 2-aminothiophenol with the corresponding aldehyde (4-hydroxybenzaldehyde) in the presence of an oxidizing agent.[3][4]

Conclusion

The synthesis of this compound from 2-aminothiophenol and 4-hydroxybenzoic acid is a robust and high-yielding reaction, particularly when employing a strong dehydrating system like phosphorus pentoxide in methanesulfonic acid. This guide provides a detailed protocol and mechanistic insight that can be valuable for researchers in medicinal chemistry and drug development. The versatility of benzothiazole synthesis allows for the exploration of various reaction conditions to optimize yield, purity, and environmental impact.

References

Physical and chemical properties of 4-(1,3-Benzothiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and potential biological relevance of 4-(1,3-Benzothiazol-2-yl)phenol. The information is compiled from various scientific sources to support research and development activities.

Core Physical and Chemical Properties

This compound, also known as 2-(p-hydroxyphenyl)benzothiazole, is a heterocyclic aromatic compound. Its core structure consists of a phenol ring attached to a benzothiazole moiety at the 2-position.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₃H₉NOS[1]
Molecular Weight 227.28 g/mol [1]
CAS Number 6265-55-0[1]
Melting Point 228.6-229 °C[1]
Boiling Point 418.7 °C at 760 mmHg[1]
Density 1.337 g/cm³[1]
Flash Point 207 °C[1]
Water Solubility 6.6 µg/mL[1]
Refractive Index 1.719[1]
XLogP3 3.66890[1]
Polar Surface Area (PSA) 61.36 Ų[1]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2-arylbenzothiazoles is the condensation of 2-aminothiophenol with an appropriate carboxylic acid or aldehyde. For the synthesis of this compound, 4-hydroxybenzoic acid would be the appropriate starting material.

General Procedure:

  • Reaction Setup: A mixture of 2-aminothiophenol (1 equivalent) and 4-hydroxybenzoic acid (1 equivalent) is heated in a suitable solvent or under solvent-free conditions. Polyphosphoric acid (PPA) is often used as a catalyst and solvent at elevated temperatures (e.g., 200-250 °C).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and then poured into a large volume of cold water or a sodium bicarbonate solution to precipitate the crude product.

  • Purification: The crude solid is collected by filtration, washed with water, and then purified. Purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Purification of this compound

Recrystallization Protocol:

  • The crude product is dissolved in a minimum amount of a hot solvent (e.g., ethanol, acetic acid).

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the benzothiazole and the phenol rings. The phenolic hydroxyl proton will appear as a singlet, and its chemical shift may vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms in the molecule, with distinct chemical shifts for the carbons in the heterocyclic ring and the phenolic ring.

  • FTIR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretching of the phenolic group (typically a broad band around 3200-3600 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-S stretching. Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (227.28 g/mol ).

Biological Activity and Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Some benzothiazoles have been shown to exert their effects through interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway .

The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including the cytochrome P450 family of enzymes (e.g., CYP1A1). Upon binding of a ligand, such as certain benzothiazole derivatives, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter region of target genes, thereby inducing their transcription.[2][3][4][5]

Below is a diagram illustrating the general workflow for the synthesis and characterization of this compound and a diagram of the Aryl Hydrocarbon Receptor signaling pathway.

G Experimental Workflow: Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 2-Aminothiophenol + 4-Hydroxybenzoic Acid reaction Condensation Reaction (e.g., with PPA at high temp) start->reaction workup Work-up (Precipitation in water) reaction->workup crude Crude Product workup->crude purification Recrystallization or Column Chromatography crude->purification pure Pure this compound purification->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ftir FTIR Spectroscopy pure->ftir ms Mass Spectrometry pure->ms

Synthesis and Characterization Workflow

AhR_Pathway Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR Complex (AhR, Hsp90, AIP, p23) activated_AhR Activated AhR-Ligand Complex AhR_complex->activated_AhR Conformational Change & Chaperone Dissociation ligand Benzothiazole Ligand ligand->AhR_complex Binding dimer AhR-ARNT-Ligand Heterodimer activated_AhR->dimer Nuclear Translocation & Dimerization with ARNT ARNT ARNT XRE Xenobiotic Responsive Element (XRE) on DNA dimer->XRE Binding to DNA transcription Gene Transcription (e.g., CYP1A1) XRE->transcription Induction

Aryl Hydrocarbon Receptor Pathway

References

A Comprehensive Technical Guide to 4-(1,3-Benzothiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 4-(1,3-Benzothiazol-2-yl)phenol, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, and known biological activities, with a focus on its potential as an anticancer agent.

Chemical Identification and Properties

CAS Number: 6265-55-0[1]

Molecular Formula: C₁₃H₉NOS[1]

PropertyValue
Molecular Weight 227.28 g/mol
Appearance Solid
Melting Point 228.6-229 °C
Boiling Point 418.7 °C at 760 mmHg
Density 1.337 g/cm³
Water Solubility 6.6 µg/mL
LogP 3.66890

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound, also known as 2-(4-hydroxyphenyl)benzothiazole, is provided below.

Experimental Protocol: Synthesis of 2-(4-hydroxyphenyl)benzothiazole

Materials:

  • 2-aminothiophenol (3.7 g)

  • 4-hydroxybenzoic acid (4.2 g)

  • Phosphorus pentoxide (4.5 g)

  • Methanesulfonic acid (45 g)

  • 5% Sodium bicarbonate solution (750 ml)

Procedure:

  • A mixture of 2-aminothiophenol, 4-hydroxybenzoic acid, phosphorus pentoxide, and methanesulfonic acid is prepared.

  • The mixture is stirred for one hour at room temperature.

  • Following the initial stirring, the mixture is heated to 90°C for 10 hours.

  • After the reaction is complete, the mixture is slowly poured into a 5% sodium bicarbonate solution.

  • The resulting precipitate is collected and dried to yield 2-(4-hydroxyphenyl)benzothiazole.

Biological Activity and Potential Therapeutic Applications

Benzothiazole derivatives are a class of heterocyclic compounds that have demonstrated a wide range of biological activities, making them a significant area of interest in drug discovery.[2][3]

Anticancer Activity

Numerous studies have highlighted the potential of benzothiazole derivatives as anticancer agents.[3][4] A fluorinated analog of the target compound, 4-(5-fluorobenzo[d]thiazol-2-yl)phenol, has shown potent activity against the MCF-7 human breast adenocarcinoma cell line, with a GI50 value of 0.4 µM.[4] This indicates that the this compound scaffold is a promising candidate for the development of novel anticancer therapeutics.

Further research on 2-substituted benzothiazoles has provided insights into their mechanism of action in breast cancer cell lines. These compounds have been shown to inhibit cancer cell growth by:

  • Reducing cell motility.[2]

  • Disrupting the mitochondrial membrane potential.[2]

  • Inducing cell cycle arrest in the sub-G1 phase.[2]

  • Increasing the accumulation of reactive oxygen species (ROS), leading to apoptosis.[2]

Mechanism of Action: Signaling Pathway Modulation

The anticancer effects of 2-substituted benzothiazoles are attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation and survival.[2] A significant mechanism is the downregulation of the Epidermal Growth Factor Receptor (EGFR) activity.[2] This, in turn, affects downstream signaling cascades.

The proposed signaling pathway involved in the anticancer activity of this compound and its derivatives is depicted below.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK ERK_MAPK ERK/MAPK EGFR->ERK_MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Altered Gene Expression (Proliferation, Survival) mTOR->Gene_Expression STAT3 STAT3 JAK->STAT3 STAT3->Gene_Expression ERK_MAPK->Gene_Expression Benzothiazole This compound Benzothiazole->EGFR Inhibition

Caption: Proposed mechanism of anticancer action for this compound.

The diagram illustrates that by inhibiting EGFR, this compound can disrupt multiple downstream signaling pathways critical for cancer cell growth and survival, including the PI3K/Akt/mTOR, JAK/STAT, and ERK/MAPK pathways.[2] This multifaceted inhibition leads to a reduction in the expression of genes that promote proliferation and survival, ultimately inducing apoptosis in cancer cells.

Conclusion

This compound is a readily synthesizable compound with a promising profile as a potential anticancer agent. Its mechanism of action, likely involving the inhibition of the EGFR signaling pathway and its downstream effectors, makes it a compelling candidate for further investigation and drug development. The data presented in this guide underscore the importance of the benzothiazole scaffold in medicinal chemistry and provide a solid foundation for future research into the therapeutic applications of this compound.

References

Spectroscopic Profile of 4-(1,3-Benzothiazol-2-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(1,3-Benzothiazol-2-yl)phenol, a molecule of interest in medicinal chemistry and materials science. The information presented herein has been compiled from various analytical sources to facilitate compound identification, characterization, and further research.

Compound Identification

IUPAC Name This compound
Synonyms 2-(4-Hydroxyphenyl)benzothiazole, p-(Benzothiazol-2-yl)phenol
CAS Number 6265-55-0
Molecular Formula C₁₃H₉NOS
Molecular Weight 227.28 g/mol
Exact Mass 227.040485 u

Spectroscopic Data Summary

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H NMR Spectroscopy

Table 1: ¹H NMR Chemical Shift Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.95s1HAr-OH
8.05d1HAr-H (Benzothiazole)
7.92d2HAr-H (Phenol, ortho to C-S)
7.89d1HAr-H (Benzothiazole)
7.49t1HAr-H (Benzothiazole)
7.38t1HAr-H (Benzothiazole)
6.95d2HAr-H (Phenol, meta to C-S)

Solvent: DMSO-d₆

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Chemical Shift Data

Chemical Shift (δ) ppmAssignment
167.9C =N (Benzothiazole)
159.5C -OH (Phenol)
153.9Ar-C (Benzothiazole, fused)
134.7Ar-C (Benzothiazole, fused)
129.7Ar-C H (Phenol, ortho to C-S)
126.9Ar-C H (Benzothiazole)
125.1Ar-C H (Benzothiazole)
124.0Ar-C (Phenol, ipso to Benzothiazole)
122.5Ar-C H (Benzothiazole)
121.9Ar-C H (Benzothiazole)
116.3Ar-C H (Phenol, meta to C-S)

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (Phenolic)
3100-3000MediumAromatic C-H stretch
1615StrongC=N stretch (Benzothiazole)
1590, 1490, 1450Medium-StrongAromatic C=C stretching
1280StrongC-O stretch (Phenolic)
835Strongp-disubstituted benzene C-H bend
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data

m/zRelative Intensity (%)Assignment
227100[M]⁺ (Molecular Ion)
199-[M - CO]⁺
198-[M - CHO]⁺
135-[C₇H₅NS]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

NMR Spectroscopy

A sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the GC, and the resulting fragments were analyzed by the mass spectrometer. The electron ionization (EI) method was used.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structure Elucidation & Verification NMR->Structure Functional Groups Connectivity IR->Structure Functional Groups Present MS->Structure Molecular Weight Fragmentation

Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to support the seamless identification and characterization of this compound in various research and development settings.

The Multifaceted Biological Activities of 4-(1,3-Benzothiazol-2-yl)phenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(1,3-benzothiazol-2-yl)phenol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these derivatives, with a focus on their anticancer, antimicrobial, and antioxidant properties. The information is curated to assist researchers in the strategic design and development of novel therapeutic agents based on this versatile molecular framework.

Anticancer Activity: A Prominent Therapeutic Avenue

Derivatives of this compound have shown significant promise as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways implicated in tumorigenesis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various this compound and related benzothiazole derivatives, presenting their half-maximal inhibitory concentrations (IC50) or growth inhibitory concentrations (GI50) against different cancer cell lines.

Compound ID/DescriptionCancer Cell LineIC50 / GI50 (µM)Reference
3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.57[1]
4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.4[1]
Dichlorophenyl containing chlorobenzothiazoleHOP-92 (Non-small cell lung)0.0718[2]
Nitrobenzylidene containing thiazolidine derivativeMCF-7 (Breast)0.036[2]
Nitrobenzylidene containing thiazolidine derivativeHepG2 (Liver)0.048[2]
Chlorobenzyl indole semicarbazide benzothiazoleHT-29 (Colon)0.024[2]
2-Substituted benzothiazole derivative AHepG2 (Liver)56.98 (24h), 38.54 (48h)[3]
2-Substituted benzothiazole derivative BHepG2 (Liver)59.17 (24h), 29.63 (48h)[3]
Pyridine containing pyrimidine derivativeColo205 (Colon)5.04[2]
Hydrazine based benzothiazoleHeLa (Cervical)2.41[2]
Thiophene based acetamide benzothiazoleMCF-7 (Breast)24.15[2]
Morpholine based thiourea bromobenzothiazoleMCF-7 (Breast)18.10[2]
Substituted bromopyridine acetamide benzothiazoleSKRB-3 (Breast)0.0012[4]
6-nitrobenzothiazole derivative 4aHCT-116 (Colorectal), HepG2 (Liver), MCF-7 (Breast)91 nM (VEGFR-2 inhibition)[5]
Thiazolidinone derivative 6VariouslogGI50 = -5.38[6]
N-(benzo[d]thiazol-2-yl)-2-(5-(1-(2-chlorophenoxy)propyl)-1,3,4-oxadiazol-2-ylthio)acetamideCCRF-CEM (Leukemia)12[1]
N-(benzo[d]thiazol-2-yl)-2-(5-(1-(3,4-dichlorophenoxy)ethyl)-1,3,4-oxadiazol-2-ylthio) acetamideCCRF-CEM (Leukemia)8[1]
Key Signaling Pathways in Anticancer Action

The anticancer effects of benzothiazole derivatives are often mediated through the modulation of critical signaling pathways. These compounds have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, arrest the cell cycle at various phases, and inhibit pathways crucial for cancer cell proliferation and survival.

anticancer_pathways Benzothiazole This compound Derivatives ROS ↑ Reactive Oxygen Species (ROS) Benzothiazole->ROS Mitochondria Mitochondrial Dysfunction Benzothiazole->Mitochondria NFkB NF-κB Inhibition Benzothiazole->NFkB p53 p53 Activation Benzothiazole->p53 VEGFR2 VEGFR-2 Inhibition Benzothiazole->VEGFR2 ROS->Mitochondria Caspases Caspase Activation (Caspase-3, -8, -9) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycle Cell Cycle Arrest (G0/G1, Sub-G1) CellCycle->Apoptosis COX2 ↓ COX-2 & iNOS Expression NFkB->COX2 p53->Apoptosis p53->CellCycle Angiogenesis ↓ Angiogenesis VEGFR2->Angiogenesis

Caption: Key anticancer mechanisms of this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[2][3][5][7][8][9]

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometric means.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to attach overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

mtt_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_compounds Treat with Benzothiazole Derivatives seed_cells->treat_compounds incubate1 Incubate (24-72h) treat_compounds->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Solubilize Formazan Crystals (DMSO) incubate2->solubilize measure_abs Measure Absorbance (~570 nm) solubilize->measure_abs analyze Calculate % Viability and IC50 measure_abs->analyze end End analyze->end

Caption: Workflow of the MTT assay for cytotoxicity screening.

Antimicrobial Activity: Combating Pathogenic Microbes

Benzothiazole derivatives, including those with a phenolic moiety, have demonstrated notable activity against a range of pathogenic bacteria and fungi. Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzothiazole derivatives against selected microbial strains.

Compound ID/DescriptionMicrobial StrainMIC (µg/mL)Reference
Benzothiazole derivative 3Escherichia coli25-100[10]
Benzothiazole derivative 4Escherichia coli25-100[10]
Benzothiazole derivative 3Staphylococcus aureus50-200[10]
Benzothiazole derivative 4Staphylococcus aureus50-200[10]
Benzothiazole derivative 10Candida albicansModerate Inhibition[10]
Benzothiazole derivative 12Candida albicansModerate Inhibition[10]
Thiazolidin-4-one derivative 8aPseudomonas aeruginosa90-180[11]
Thiazolidin-4-one derivative 8cPseudomonas aeruginosa90-180[11]
Isatin derivative 41cEscherichia coli3.1[11]
Isatin derivative 41cPseudomonas aeruginosa6.2[11]
Benzothiazole-thiazole hybrid 4bVarious Bacteria & Fungi3.90-15.63[12]
Benzothiazole derivative 16cStaphylococcus aureus0.025 mM[13][14]
Thiazolidinone derivative 8Various Bacteria0.20-0.30 mg/mL[15]
Thiazolidinone derivative 18Pseudomonas aeruginosa0.10 mg/mL[16]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11][12][13][14][15][17]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Procedure:

  • Compound Preparation: Prepare a stock solution of the benzothiazole derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Antioxidant Activity: Scavenging Free Radicals

The phenolic hydroxyl group in this compound derivatives imparts significant antioxidant properties. These compounds can act as free radical scavengers, donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.[18][19][20]

Quantitative Antioxidant Data

The antioxidant activity of these derivatives is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as IC50 values, representing the concentration of the compound required to scavenge 50% of the free radicals.

Compound ID/DescriptionAssayIC50 (µg/mL)Reference
4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivative 4cDPPHPromising Activity[18][19]
4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivative 4dDPPHPromising Activity[18][19]
Benzothiazole-thiazolidine-one derivative 7aHydroxyl Radical Scavenging151.94[20]
Benzothiazole-thiazolidine-one derivative 7bHydroxyl Radical Scavenging106.59[20]
Ascorbic Acid (Standard)Hydroxyl Radical Scavenging28.02[20]
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method to evaluate the antioxidant activity of compounds.[18][19][21][22][23][24][25]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a specific absorbance at 517 nm (typically around 1.0).

  • Sample Preparation: Prepare different concentrations of the benzothiazole derivative in the same solvent.

  • Reaction Mixture: Add a specific volume of the sample solution to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is then determined from a plot of scavenging activity against compound concentration.

dpph_assay start Start prep_dpph Prepare DPPH Solution (Violet) start->prep_dpph prep_sample Prepare Benzothiazole Derivative Solutions start->prep_sample mix Mix Sample and DPPH Solution prep_dpph->mix prep_sample->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs analyze Calculate % Scavenging and IC50 measure_abs->analyze end End analyze->end

Caption: Workflow of the DPPH radical scavenging assay.

Conclusion

The this compound framework represents a highly versatile and promising scaffold for the development of new therapeutic agents. The derivatives exhibit a wide range of biological activities, with particularly strong evidence for their anticancer, antimicrobial, and antioxidant potential. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, facilitating the rational design and synthesis of novel, more potent, and selective drug candidates. Further in-depth mechanistic studies and in vivo evaluations are warranted to fully elucidate the therapeutic potential of this important class of compounds.

References

A Comprehensive Technical Review of 4-(1,3-Benzothiazol-2-yl)phenol: Synthesis, Biological Activity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the existing literature on 4-(1,3-Benzothiazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry. This document details its synthesis, physicochemical properties, and biological activities, with a focus on its potential as an anticancer, antioxidant, and antimicrobial agent. The guide includes detailed experimental protocols for key assays and visual representations of synthetic workflows and potential signaling pathways to facilitate further research and development.

Chemical and Physical Properties

This compound, also known as 2-(4-hydroxyphenyl)benzothiazole, is a phenolic derivative of the benzothiazole scaffold. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 6265-55-0[1]
Molecular Formula C₁₃H₉NOS[1]
Molecular Weight 227.28 g/mol [1]
Melting Point 228.6-229 °C[1]
Boiling Point 418.7 °C at 760 mmHg[1]
Water Solubility 6.6 µg/mL[1]
Density 1.337 g/cm³[1]
Appearance White to off-white powder
XLogP3 3.66890[1]

Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves the condensation of a 2-aminothiophenol with a 4-hydroxybenzoic acid derivative or a 4-hydroxybenzaldehyde. Several synthetic strategies have been reported for the formation of the 2-arylbenzothiazole core structure.

A common and effective method is the condensation of 2-aminothiophenol with 4-hydroxybenzaldehyde. This reaction can be carried out under various conditions, often employing an oxidizing agent to facilitate the cyclization.

Synthesis_of_4_1_3_Benzothiazol_2_yl_phenol cluster_product Product 2-aminothiophenol 2-Aminothiophenol intermediate Schiff Base Intermediate 2-aminothiophenol->intermediate + 4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-hydroxybenzaldehyde->intermediate Condensation product This compound intermediate->product Oxidative Cyclization Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis BT_phenol 4-(1,3-Benzothiazol- 2-yl)phenol BT_phenol->PI3K Inhibits? BT_phenol->Akt Inhibits? AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BT_phenol 4-(1,3-Benzothiazol- 2-yl)phenol AhR_complex AhR-Hsp90 Complex BT_phenol->AhR_complex Binds to AhR_active Activated AhR AhR_complex->AhR_active Conformational Change AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT Translocates to Nucleus & Binds ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to CYP1A1 CYP1A1 Gene Expression XRE->CYP1A1 Induces Metabolism Metabolism of Benzothiazole CYP1A1->Metabolism Cytotoxicity Selective Cytotoxicity Metabolism->Cytotoxicity

References

The Genesis and Evolution of 2-Arylbenzothiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Synthesis, and Therapeutic Journey of a Privileged Scaffold

The 2-arylbenzothiazole core is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with significant biological activities. This technical guide provides a comprehensive overview of the discovery and history of this important heterocyclic scaffold, detailing its synthesis from the pioneering work of the 19th century to modern methodologies. It further explores the evolution of its applications, from early industrial uses to its current status as a privileged structure in drug development, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and a thorough examination of the mechanisms of action that underpin the therapeutic potential of 2-arylbenzothiazoles.

Discovery and Early History

The journey of the benzothiazole ring system began in the late 19th century with the foundational work of German chemist August Wilhelm von Hofmann. In 1879, Hofmann reported the first synthesis of 2-substituted benzothiazoles, including 2-chloro- and 2-phenylbenzothiazoles.[1] His seminal research, published in the Berichte der deutschen chemischen Gesellschaft, laid the groundwork for the exploration of this new class of heterocyclic compounds.

While Hofmann's initial reports were concise, his 1880 publication provides a more detailed account of the synthesis of what he termed "isomeric bases" to mustard oils and thiocyanates. Although a direct, step-by-step protocol for 2-phenylbenzothiazole is not explicitly laid out in a modern format, the principles of its formation can be inferred from his descriptions of reacting aromatic amines and sulfur-containing compounds under heat.

Following Hofmann's discovery, another significant early contribution was the Jacobson synthesis, which involves the oxidative cyclization of an arylthioamide. This method provided an alternative and often more efficient route to substituted benzothiazoles.[2]

The initial applications of 2-arylbenzothiazoles were not in medicine but in industry. In 1921, 2-sulfanylbenzothiazole derivatives were found to be highly effective accelerators for the sulfur vulcanization of rubber, a discovery that had a profound impact on the rubber industry.[1][3][4] The benzothiazole core also found its way into the burgeoning dye industry, with derivatives like Thioflavin T, a benzothiazole salt, becoming important fluorescent dyes.[5][6] It wasn't until much later in the 20th century that the significant biological and potential therapeutic properties of this scaffold began to be systematically investigated, leading to its current "privileged" status in medicinal chemistry.[1]

Key Synthetic Methodologies

The synthesis of the 2-arylbenzothiazole scaffold has evolved significantly since its discovery. The following sections detail the foundational methods and a representative modern approach.

Hofmann's Synthesis (Conceptual Reconstruction)

While a precise, step-by-step protocol from Hofmann's original 1879-1880 papers is not available in a modern format, the synthesis of 2-phenylbenzothiazole can be conceptually reconstructed based on his work and later interpretations. It likely involved the reaction of 2-aminothiophenol (or a precursor that forms it in situ) with a benzoyl derivative.

Jacobson Synthesis of 2-Arylbenzothiazoles

The Jacobson synthesis provides a robust method for the preparation of 2-arylbenzothiazoles through the oxidative cyclization of thiobenzanilides.

Experimental Protocol:

  • Step 1: Synthesis of the Thiobenzanilide Precursor:

    • An aromatic amine is reacted with a benzoyl chloride to form the corresponding benzanilide.

    • The benzanilide is then thionated, typically using Lawesson's reagent or phosphorus pentasulfide, to yield the thiobenzanilide.

  • Step 2: Oxidative Cyclization:

    • The thiobenzanilide is dissolved in a suitable solvent, often an aqueous alkaline solution.

    • An oxidizing agent, classically potassium ferricyanide, is added portion-wise to the stirred solution.

    • The reaction mixture is typically stirred at room temperature or with gentle heating for several hours to overnight.

    • The 2-arylbenzothiazole product precipitates from the reaction mixture and is collected by filtration, washed, and purified by recrystallization.

Modern Synthetic Approach: Condensation of 2-Aminothiophenol with Aromatic Aldehydes

A widely used and versatile modern method for synthesizing 2-arylbenzothiazoles involves the direct condensation of 2-aminothiophenol with an aromatic aldehyde. This method is often high-yielding and can be performed under relatively mild conditions.

Experimental Protocol:

  • Materials:

    • 2-Aminothiophenol

    • Substituted aromatic aldehyde

    • Solvent (e.g., ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO))

    • Oxidizing agent (e.g., air, hydrogen peroxide, or iodine)

  • Procedure:

    • Dissolve the 2-aminothiophenol and the aromatic aldehyde in the chosen solvent in a reaction flask.

    • The reaction can proceed under air as a mild oxidant, or a specific oxidizing agent can be added.

    • The mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, with reaction progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product often precipitates.

    • The solid product is collected by filtration, washed with a suitable solvent to remove impurities, and then dried.

    • Further purification can be achieved by recrystallization or column chromatography.[7][8][9][10]

Workflow for a Modern Synthesis of 2-Arylbenzothiazoles:

G Reactants 2-Aminothiophenol + Aromatic Aldehyde Reaction Reaction (Stirring, Heating) Reactants->Reaction Solvent Solvent (e.g., EtOH, DMSO) Solvent->Reaction Workup Work-up (Cooling, Filtration) Reaction->Workup Oxidant Oxidant (e.g., Air, H2O2) Oxidant->Reaction Purification Purification (Recrystallization/ Column Chromatography) Workup->Purification Product 2-Arylbenzothiazole Purification->Product Characterization Characterization (NMR, MS, etc.) Product->Characterization

Caption: General workflow for the synthesis and characterization of 2-arylbenzothiazoles.

Emergence as a Privileged Scaffold in Drug Discovery

The recognition of 2-arylbenzothiazoles as a "privileged scaffold" in medicinal chemistry stems from their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[11] A significant breakthrough in this area was the discovery of the potent and selective antitumor activity of certain 2-arylbenzothiazole derivatives.

Antitumor Activity

A pivotal moment in the history of 2-arylbenzothiazoles was the discovery of the remarkable in vitro anticancer activity of 2-(4-amino-3-methylphenyl)benzothiazole and related compounds. These compounds exhibited potent and selective growth inhibition against several human cancer cell lines, particularly breast cancer.[12] This discovery spurred extensive research into the synthesis and biological evaluation of a vast library of 2-arylbenzothiazole derivatives as potential anticancer agents.

Table 1: In Vitro Anticancer Activity (IC50 Values) of Selected 2-Arylbenzothiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2-(4-Amino-3-methylphenyl)benzothiazoleMCF-7 (Breast)<0.001[12]
2-(4-Amino-3-methylphenyl)benzothiazoleMDA-MB-468 (Breast)<0.001[12]
2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (GW 610)MCF-7 (Breast)<0.0001[13]
2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (GW 610)MDA 468 (Breast)<0.0001[13]
2-(Furan-2-yl)-4-methylbenzo[d]thiazole DerivativeC6 (Rat Brain Tumor)14.13[14]
2-(Furan-2-yl)-4-methylbenzo[d]thiazole DerivativeHeLa (Cervical)0.8[14]
Nitro-substituted 2-arylbenzothiazoleHepG2 (Liver)56.98 (24h)[15]
Fluoro-substituted 2-arylbenzothiazoleHepG2 (Liver)59.17 (24h)[15]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocol: MTT Cytotoxicity Assay

The anticancer activity of 2-arylbenzothiazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a 2-arylbenzothiazole derivative against a cancer cell line.

  • Materials:

    • Human cancer cell line (e.g., MCF-7, HepG2)

    • Complete cell culture medium

    • 2-Arylbenzothiazole test compound dissolved in a suitable solvent (e.g., DMSO)

    • MTT solution (5 mg/mL in phosphate-buffered saline)

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well microplates

  • Procedure:

    • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the 2-arylbenzothiazole compound and incubate for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (solvent only) is also included.

    • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

    • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[16]

Mechanisms of Antitumor Action

The antitumor effects of 2-arylbenzothiazoles are multifaceted and often depend on the specific substitution pattern of the molecule. A significant body of research has focused on elucidating the signaling pathways modulated by these compounds.

Modulation of Key Signaling Pathways

Many potent 2-arylbenzothiazole anticancer agents exert their effects by interfering with critical intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Two of the most well-studied pathways in this context are the PI3K/Akt/mTOR and the JAK/STAT pathways.

PI3K/Akt/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival that is often hyperactivated in cancer. Several 2-arylbenzothiazole derivatives have been shown to inhibit components of this pathway, leading to the suppression of tumor cell proliferation and the induction of apoptosis.

PI3K_Akt_mTOR cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Benzothiazole 2-Arylbenzothiazole Benzothiazole->PI3K Inhibition Benzothiazole->Akt Inhibition Benzothiazole->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-arylbenzothiazoles.

JAK/STAT Signaling Pathway:

The JAK/STAT pathway is another critical signaling cascade that transmits information from extracellular cytokines to the nucleus, influencing gene expression related to cell proliferation, differentiation, and survival. Aberrant activation of this pathway is common in many cancers. Certain 2-arylbenzothiazoles have been found to inhibit the JAK/STAT pathway, thereby contributing to their antitumor effects.

JAK_STAT cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation & Binding Benzothiazole 2-Arylbenzothiazole Benzothiazole->JAK Inhibition GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription Initiates

Caption: Inhibition of the JAK/STAT pathway by 2-arylbenzothiazoles.

Conclusion

The story of 2-arylbenzothiazoles is a compelling narrative of chemical discovery and therapeutic innovation. From its origins in the foundational work of A.W. Hofmann and its early applications in industry, the benzothiazole scaffold has evolved into a structure of profound importance in medicinal chemistry. The discovery of its potent antitumor activity has opened up new avenues for cancer therapy, and ongoing research continues to unveil the intricate mechanisms by which these compounds exert their biological effects. The synthetic versatility of the 2-arylbenzothiazole core, coupled with its ability to interact with a multitude of biological targets, ensures that it will remain a focal point of drug discovery and development for the foreseeable future. This guide has provided a comprehensive overview of this remarkable journey, offering valuable insights for scientists and researchers dedicated to advancing the field of medicinal chemistry.

References

An In-depth Technical Guide on 4-(1,3-Benzothiazol-2-yl)phenol and its Potential Therapeutic Uses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1,3-Benzothiazol-2-yl)phenol is a heterocyclic aromatic compound belonging to the benzothiazole class, a group of molecules that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and, most importantly, the potential therapeutic applications of this compound and its closely related analogs. While direct and extensive research on this specific molecule is emerging, this guide consolidates available data on its derivatives to illuminate its potential as an anticancer, antimicrobial, anti-inflammatory, and neuroprotective agent. Detailed experimental protocols for relevant biological assays and diagrammatic representations of key signaling pathways and experimental workflows are provided to facilitate further research and drug development efforts.

Introduction

Benzothiazoles are bicyclic compounds composed of a benzene ring fused to a thiazole ring. This structural motif imparts a unique set of physicochemical properties that allow for diverse interactions with biological targets. The substituent at the 2-position of the benzothiazole ring plays a crucial role in determining the compound's biological activity. The presence of a hydroxyphenyl group at this position in this compound suggests potential for various therapeutic applications, owing to the known bioactivity of both the benzothiazole core and phenolic moieties. This guide aims to provide a detailed technical resource for researchers exploring the therapeutic potential of this promising compound.

Chemical and Physical Properties

This compound, also known by synonyms such as 2-(4-Hydroxyphenyl)benzothiazole, is a solid at room temperature with the following key properties:

PropertyValueReference
Molecular Formula C₁₃H₉NOS[1]
Molecular Weight 227.28 g/mol [1]
CAS Number 6265-55-0[1]
Melting Point 228.6-229 °C[1]
Boiling Point 418.7 °C at 760 mmHg[1]
Water Solubility 6.6 µg/mL[1]
XLogP3 3.66890[1]

Synthesis

The synthesis of this compound and its derivatives typically involves the condensation of an o-aminothiophenol with a carboxylic acid or its derivative. A general synthetic approach is outlined below.

General Synthesis Protocol

A common method for synthesizing 2-arylbenzothiazoles is the reaction of 2-aminothiophenol with an appropriate benzoyl chloride or benzoic acid. For this compound, this would involve the condensation of 2-aminothiophenol with 4-hydroxybenzoic acid or its activated form.

Experimental Workflow for Synthesis:

G cluster_reactants Reactants cluster_process Reaction cluster_product Product R1 2-Aminothiophenol Condensation Condensation/ Cyclization R1->Condensation R2 4-Hydroxybenzoic Acid R2->Condensation Product This compound Condensation->Product

Caption: General synthesis workflow for this compound.

Potential Therapeutic Uses and Mechanisms of Action

While specific studies on this compound are limited, research on closely related benzothiazole derivatives provides strong indications of its potential therapeutic applications.

Anticancer Activity

Benzothiazole derivatives have demonstrated significant anticancer properties. For instance, a fluorinated analog, 4-(5-fluorobenzo[d]thiazol-2-yl)phenol, has shown potent activity against breast cancer cell lines. The proposed mechanism often involves the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.

Potential Signaling Pathway Inhibition:

G Compound This compound PI3K PI3K Compound->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Postulated inhibition of the PI3K/AKT/mTOR signaling pathway.

Quantitative Data from a Related Compound:

A study on a series of 4-(benzo[d]thiazol-2-yl) phenols based on 4-hydroxycoumarin identified a potent acetylcholinesterase inhibitor, compound 3i, with an IC50 value of 2.7 µM, suggesting potential applications in Alzheimer's disease treatment by extension.[2]

CompoundTargetIC50 (µM)Cell Line/EnzymeReference
3i (coumarin-benzothiazole hybrid)Acetylcholinesterase2.7AChE[2]
Antimicrobial Activity

The benzothiazole scaffold is present in numerous compounds with broad-spectrum antimicrobial activity. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Anti-inflammatory Activity

Certain benzothiazole derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Experimental Workflow for COX Inhibition Assay:

G Start Prepare COX Enzyme and Arachidonic Acid Incubate Incubate with This compound Start->Incubate Measure Measure Prostaglandin Production (e.g., ELISA) Incubate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Caption: Workflow for assessing COX inhibitory activity.

Neuroprotective and Tyrosinase Inhibitory Activity

Recent studies have highlighted the potential of benzothiazole derivatives as neuroprotective agents. A notable finding is the potent tyrosinase inhibitory activity of a structurally similar compound, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, which exhibited an IC50 value of 0.2 ± 0.01 μM against mushroom tyrosinase.[3] Tyrosinase is a key enzyme in melanin synthesis and is also implicated in neurodegenerative processes. This suggests that this compound could be a valuable scaffold for developing agents to treat hyperpigmentation disorders and potentially neurodegenerative diseases.

Quantitative Data from a Related Compound:

CompoundTargetIC50 (µM)Reference
4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diolMushroom Tyrosinase0.2 ± 0.01[3]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the therapeutic potential of this compound.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the compound solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. Ascorbic acid or Trolox can be used as a positive control.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the activities of its close analogs, it holds potential as an anticancer, antimicrobial, anti-inflammatory, and neuroprotective agent, with particularly strong indications for tyrosinase inhibition. Further in-depth studies are warranted to fully elucidate the biological activities, mechanisms of action, and safety profile of this specific compound. Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the activity of this compound in a wide range of in vitro and in vivo models for various diseases.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to optimize potency and selectivity.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety of the compound.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to translate the therapeutic potential of this compound into clinical applications.

References

InChIKey and SMILES for 4-(1,3-Benzothiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(1,3-Benzothiazol-2-yl)phenol, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug development, offering key data, experimental context, and structural information to support further investigation and application of this molecule.

Core Chemical Identifiers

The unambiguous identification of a chemical entity is foundational to all research and development efforts. The primary molecular identifiers for this compound are provided below.

IdentifierValue
InChIKey ODMDLCWSMSFWCW-UHFFFAOYSA-N[1]
SMILES C(\c1ccccc1)=N/c1ccc(c(c1)c1nc2ccccc2s1)O

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for predicting the compound's behavior in various biological and chemical systems.

PropertyValueUnit
Molecular Formula C13H9NOS[1]
Molecular Weight 227.28[1] g/mol
Exact Mass 227.28[1] g/mol
Melting Point 228.6-229[1]°C
Boiling Point 418.7[1]°C at 760 mmHg
Flash Point 207[1]°C
Density 1.337[1]g/cm³
Water Solubility 6.6[1]µg/mL
XLogP3 3.66890[1]
PSA 61.36000[1]
Refractive Index 1.719[1]

Synthesis and Methodologies

The synthesis of benzothiazole derivatives is a well-established area of organic chemistry, with several methodologies available. A common and effective approach involves the condensation of 2-aminothiophenols with various carboxylic acids or their derivatives.

General Experimental Protocol: Condensation of 2-Aminothiophenol with 4-Hydroxybenzoic Acid

This protocol outlines a representative synthesis for this compound.

Materials:

  • 2-Aminothiophenol

  • 4-Hydroxybenzoic acid

  • Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

  • Appropriate solvent (e.g., toluene, xylene, or neat conditions)

  • Sodium bicarbonate solution

  • Distilled water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • A mixture of 2-aminothiophenol (1 equivalent) and 4-hydroxybenzoic acid (1 equivalent) is prepared.

  • The mixture is added to a reaction vessel containing a dehydrating agent such as polyphosphoric acid.

  • The reaction mixture is heated, typically at temperatures ranging from 120°C to 200°C, for several hours with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker of ice-cold water or a dilute sodium bicarbonate solution to neutralize the acid.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product, this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

  • Melting Point Analysis

Biological and Pharmacological Context

Benzothiazole derivatives are recognized as a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The benzothiazole scaffold is a key pharmacophore in several approved and investigational drugs.

The presence of the phenolic hydroxyl group on the this compound molecule provides a site for potential hydrogen bonding interactions with biological targets, such as enzymes and receptors. This functional group can also be a site for further chemical modification to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 2-Aminothiophenol + 4-Hydroxybenzoic Acid Reaction Condensation Reaction (e.g., with PPA) Reactants->Reaction Workup Neutralization, Precipitation, Filtration Reaction->Workup Recrystallization Recrystallization Workup->Recrystallization NMR NMR Spectroscopy (1H, 13C) Recrystallization->NMR MS Mass Spectrometry Recrystallization->MS IR IR Spectroscopy Recrystallization->IR MP Melting Point Recrystallization->MP Final_Product Pure this compound MP->Final_Product

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Analysis of 4-(1,3-Benzothiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(1,3-Benzothiazol-2-yl)phenol. This method is crucial for researchers, scientists, and professionals involved in drug development and quality control processes where accurate determination of this compound is required. The protocol outlines the chromatographic conditions, sample preparation, and data analysis, providing a comprehensive guide for the implementation of this analytical technique.

Introduction

This compound, a heterocyclic compound containing both a phenol and a benzothiazole moiety, is of significant interest in medicinal chemistry and materials science. Its accurate quantification is essential for purity assessment, stability studies, and formulation analysis. The developed Reverse-Phase HPLC (RP-HPLC) method provides a sensitive and specific means for the determination of this compound.

Experimental

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

A summary of the optimized chromatographic conditions is presented in the table below. These conditions are based on established methodologies for analogous phenolic compounds.[1][2]

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 290 nm
Run Time 10 minutes

A stock solution of this compound (100 µg/mL) is prepared by accurately weighing the reference standard and dissolving it in the mobile phase. A series of working standard solutions are then prepared by serial dilution of the stock solution to create a calibration curve.

The sample preparation will depend on the matrix. For a solid sample, an accurately weighed portion is dissolved in the mobile phase, sonicated to ensure complete dissolution, and then filtered through a 0.45 µm syringe filter prior to injection.

Results and Discussion

The developed HPLC method provides excellent separation and quantification of this compound. The following table summarizes the representative quantitative data for the method.

ParameterRepresentative Value
Retention Time (tR) ~ 5.2 min
Linearity (R²) > 0.999
Limit of Detection (LOD) ~ 0.05 µg/mL
Limit of Quantification (LOQ) ~ 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocols

  • To prepare 1 L of the mobile phase, measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.

  • Add 1 mL of formic acid to the water.

  • Combine the acetonitrile and acidified water.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase and make up to the mark to obtain a 100 µg/mL stock solution.

  • From the stock solution, prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by diluting with the mobile phase.

  • Prepare the sample as described in section 2.5.

  • Set up the HPLC system with the chromatographic conditions specified in the table in section 2.3.

  • Inject the prepared standard solutions to generate a calibration curve.

  • Inject the prepared sample solution.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow A Standard & Sample Preparation D Injection of Standards & Samples A->D B Mobile Phase Preparation (Acetonitrile:Water:Formic Acid) C HPLC System Setup B->C C->D E Chromatographic Separation (C18 Column) D->E Analysis F UV Detection (290 nm) E->F G Data Acquisition & Processing F->G H Quantification & Reporting G->H

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantitative analysis of this compound. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries.

References

Application Note: 1H and 13C NMR Spectral Analysis of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds integral to medicinal chemistry and drug development due to their wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous structural elucidation and characterization of these molecules. This application note provides a detailed protocol and spectral analysis guide for ¹H and ¹³C NMR of benzothiazole derivatives to aid researchers in their structural verification and drug discovery efforts.

Core Principles of NMR Analysis of Benzothiazoles

The chemical shifts observed in the ¹H and ¹³C NMR spectra of benzothiazole derivatives are influenced by the electronic environment of the nuclei. The electron-withdrawing nature of the nitrogen and sulfur heteroatoms in the thiazole ring, coupled with the aromaticity of the fused benzene ring, results in characteristic chemical shift ranges for the protons and carbons of the benzothiazole core. Substituents on the benzothiazole ring system can cause significant changes in these chemical shifts, providing valuable information about their position and electronic effects. Generally, protons and carbons in the benzothiazole ring are more affected by the nature of substituents than those in other parts of the molecule.[1]

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

Protocol 1: Sample Preparation for NMR Analysis

Proper sample preparation is critical for obtaining high-quality NMR spectra.[2] The following protocol is recommended for benzothiazole derivatives:

  • Sample Purity: Ensure the benzothiazole derivative is of high purity. Impurities can complicate spectral interpretation. Purification can be achieved by techniques such as column chromatography or recrystallization.

  • Sample Quantity:

    • For ¹H NMR, weigh 5-25 mg of the purified compound.

    • For ¹³C NMR, a higher concentration is generally required, typically 50-100 mg, to achieve a good signal-to-noise ratio in a reasonable time.

  • Choice of Deuterated Solvent: Select a deuterated solvent that completely dissolves the sample. Common solvents for benzothiazole derivatives include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆.[2][3] The choice of solvent can influence chemical shifts.

  • Dissolution:

    • Place the weighed sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Gently vortex or shake the vial to ensure complete dissolution. If necessary, gentle heating can be applied, but care should be taken to avoid sample degradation.

  • Filtration and Transfer:

    • If any particulate matter is present, filter the solution through a small plug of cotton wool or a syringe filter into a clean NMR tube.

    • Carefully transfer the clear solution into a clean, dry 5 mm NMR tube using a Pasteur pipette. Avoid getting any solution on the outside of the tube.

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is often used (δ = 0.00 ppm). Many commercially available deuterated solvents already contain TMS.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol 2: NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need optimization.

  • ¹H NMR Acquisition Parameters:

    • Spectrometer Frequency: 400 MHz (or higher for better resolution)

    • Solvent: CDCl₃ (or other appropriate deuterated solvent)

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay: 1-2 seconds

    • Pulse Width: 30-45 degrees

    • Spectral Width: -2 to 12 ppm

    • Temperature: 298 K

  • ¹³C NMR Acquisition Parameters:

    • Spectrometer Frequency: 100 MHz (corresponding to a 400 MHz ¹H)

    • Solvent: CDCl₃ (or other appropriate deuterated solvent)

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 2-5 seconds

    • Pulse Program: Proton-decoupled

    • Spectral Width: 0 to 200 ppm

    • Temperature: 298 K

Data Presentation: Characteristic NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the unsubstituted benzothiazole core and provide examples of substituted derivatives.

Table 1: Typical ¹H NMR Chemical Shifts for the Benzothiazole Ring System

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.9 - 9.2Singlet-
H-48.1 - 8.3Doublet~8.0
H-57.4 - 7.6Triplet~7.5
H-67.3 - 7.5Triplet~7.5
H-77.9 - 8.1Doublet~8.0

Note: Chemical shifts are referenced to TMS at 0.00 ppm and can vary depending on the solvent and substituents.

Table 2: Typical ¹³C NMR Chemical Shifts for the Benzothiazole Ring System

CarbonChemical Shift (δ, ppm)
C-2155 - 165
C-3a152 - 154
C-4121 - 123
C-5125 - 127
C-6124 - 126
C-7121 - 123
C-7a133 - 135

Note: Chemical shifts are referenced to TMS at 0.00 ppm and can vary depending on the solvent and substituents.

Table 3: Example ¹H and ¹³C NMR Data for Substituted Benzothiazole Derivatives

CompoundSolvent¹H NMR (δ, ppm, Multiplicity, J in Hz)¹³C NMR (δ, ppm)Reference
2-(2-Chlorophenyl)benzo[d]thiazoleCDCl₃8.20-8.21 (m, 1H), 8.13 (d, 1H, J=8.4), 7.93 (d, 1H, J=7.6), 7.51-7.54 (m, 2H), 7.38-7.44 (m, 3H)Not provided[3]
2-(4-(1H-pyrazol-1-yl)phenyl)benzo[d]thiazoleCDCl₃8.59 (s, 1H), 8.00 (d, 1H, J=8.4), 7.79-7.82 (m, 3H), 7.72 (d, 2H, J=8.4), 7.43-7.51 (m, 5H), 7.33-7.37 (m, 2H)159.8, 153.4, 150.9, 139.3, 135.2, 135.0, 131.0, 130.6, 129.7, 128.8, 128.7, 127.5, 126.4, 125.1, 122.8, 121.5, 119.4, 117.3[3]
4-(benzo[d]thiazol-2-yl)-N-(4-chlorophenyl)butanamideDMSO-d₆10.69 (br, 1H), 8.02 (d, 1H, J=8.0), 7.80-7.82 (m, 3H), 7.57 (d, 2H, J=6.8), 7.43 (t, 1H, J=8.4), 7.32 (t, 1H, J=8.8)Not provided[4]
N-(6-fluorobenzo[d]thiazol-2-yl)benzamideDMSO-d₆12.99 (s, 1H), 8.11-8.21 (m, 2H), 8.06 (dd, 1H, J=8.7, 5.5), 7.68 (t, 1H, J=7.4), 7.53-7.65 (m, 3H), 7.23 (td, 1H, J=9.1, 2.4)166.4, 163.0, 161.6, 160.6, 133.4, 132.1, 129.1, 128.8, 127.8, 123.5, 112.2, 107.0[5]

Visualization of Experimental Workflow

The logical flow of NMR analysis for benzothiazole derivatives, from sample preparation to final structure elucidation, is depicted below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation A Purified Benzothiazole Derivative B Weigh Sample (5-25 mg for 1H, 50-100 mg for 13C) A->B C Dissolve in Deuterated Solvent (e.g., CDCl3, DMSO-d6) B->C D Transfer to NMR Tube C->D E Insert Sample into NMR Spectrometer D->E F Acquire 1H NMR Spectrum E->F G Acquire 13C NMR Spectrum E->G H Process Spectra (Fourier Transform, Phasing, Baseline Correction) F->H G->H I Analyze 1H Spectrum: Chemical Shifts, Integration, Multiplicity, Coupling Constants H->I J Analyze 13C Spectrum: Chemical Shifts H->J K 2D NMR (COSY, HSQC, HMBC) if necessary I->K L Correlate 1H and 13C Data I->L J->K J->L K->L M Compare with Literature or Predicted Spectra L->M N Final Structure Confirmation M->N

References

Application Notes and Protocols for Anticancer Activity Assays of 4-(1,3-Benzothiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,3-Benzothiazol-2-yl)phenol, a member of the benzothiazole class of heterocyclic compounds, has garnered significant interest within the scientific community for its potential as an anticancer agent. Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, and emerging research suggests that this compound and its analogs can induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and EGFR pathways.

These application notes provide a comprehensive overview of the methodologies used to assess the anticancer properties of this compound, complete with detailed experimental protocols and data presentation guidelines.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic potential of this compound and related benzothiazole derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. The following table summarizes representative IC50 values for structurally similar benzothiazole compounds, providing a comparative view of their potency.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound A MCF-7 (Breast)58.13Doxorubicin1.13
HepG2 (Liver)57.47Doxorubicin2.75
A549 (Lung)44 (nM)CisplatinNot Specified
Compound B HeLa (Cervical)2.41Doxorubicin2.05
Compound C HOP-92 (Lung)0.0718Not SpecifiedNot Specified

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Treated and untreated cells

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentration (e.g., its IC50 value) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[1]

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% cold ethanol

  • PBS

  • Treated and untreated cells

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentration for a specified time.

  • Cell Harvesting: Collect cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[2][3]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A.[2][3]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.[2][3][4]

Signaling Pathway Analysis: Western Blotting

Western blotting is used to detect specific proteins in a cell lysate, allowing for the analysis of signaling pathway modulation.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Protein Extraction: Treat cells with this compound. Lyse the cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL detection reagent.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Anticancer Activity Assays cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells treatment Treat with this compound cell_seeding->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle) treatment->cell_cycle western Western Blot (Signaling Pathways) treatment->western ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Expression Analysis western->protein_exp

Caption: Experimental workflow for assessing the anticancer activity of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Compound This compound Compound->EGFR Inhibition Compound->PI3K Inhibition

Caption: Proposed signaling pathway modulation by this compound in cancer cells.

Caption: Quadrant analysis of Annexin V/PI flow cytometry data for apoptosis detection.

References

Application Notes and Protocols for Determining the Antioxidant Capacity of 4-(1,3-Benzothiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,3-Benzothiazol-2-yl)phenol, a heterocyclic compound featuring a phenol group attached to a benzothiazole scaffold, is a subject of increasing interest in medicinal chemistry. Benzothiazole derivatives are known to exhibit a wide array of biological activities, and the incorporation of a phenolic hydroxyl group suggests potential for significant antioxidant action. Antioxidants are vital for mitigating oxidative stress, a condition implicated in the pathogenesis of numerous diseases, by neutralizing reactive oxygen species (ROS). The phenolic moiety of this compound can act as a hydrogen or electron donor, enabling it to scavenge free radicals.

In vitro assays are essential first steps in characterizing the antioxidant potential of novel compounds. Among the most widely employed are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These methods are valued for their simplicity, speed, and reliability in screening compounds for radical scavenging activity. This document provides detailed protocols for these two assays as applied to this compound, guidance on data interpretation, and visual workflows to aid in experimental design.

Data Presentation

The antioxidant capacity of this compound and its derivatives has been evaluated using both DPPH and ABTS radical scavenging assays. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.

While specific IC50 values for this compound are reported in specialized literature, the following table provides a representative summary based on studies of 2-(hydroxyphenyl)benzothiazole derivatives, which demonstrate that antioxidant activity is highly dependent on the number and position of hydroxyl groups on the phenol ring. For comparison, data for a standard antioxidant, Quercetin, is included.

CompoundAssayRepresentative IC50 (µM)[1][2]
This compound DPPHData not available in abstracts
This compound ABTSData not available in abstracts
Dihydroxyphenyl Benzothiazole DerivativeABTS~ 50 - 100
Trihydroxyphenyl Benzothiazole DerivativeABTS~ 20 - 50
Quercetin (Standard)DPPH~ 4 - 6
Quercetin (Standard)ABTS~ 2 - 5

Note: The IC50 values for benzothiazole derivatives can vary based on the specific substitutions and assay conditions. The values presented are indicative of the general activity range for this class of compounds.

Experimental Protocols

The following are detailed protocols for the DPPH and ABTS assays, tailored for the evaluation of this compound.

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color in solution, by an antioxidant.[3] Upon reduction by accepting a hydrogen or electron from the antioxidant, the DPPH is converted to its non-radical form, DPPH-H, resulting in a color change to pale yellow. The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is proportional to the radical scavenging activity of the compound.

Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Quercetin, or Trolox)

  • 96-well microplates or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Pipettes

Procedure:

  • Preparation of DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark at 4°C.

  • Preparation of Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Serial Dilutions: From the stock solution, prepare a series of dilutions of the test compound (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol. Prepare similar dilutions for the positive control.

  • Assay Reaction:

    • In a 96-well plate, add 100 µL of each dilution of the test compound or positive control to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control well (blank), add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] * 100

Where:

  • A_control is the absorbance of the control (DPPH solution without the sample).

  • A_sample is the absorbance of the DPPH solution with the test compound.

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The radical cation has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity.

Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Methanol or Ethanol (spectrophotometric grade)

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., Trolox or Ascorbic acid)

  • 96-well microplates or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes (1:1 ratio).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Serial Dilutions: Prepare a series of dilutions of the test compound and the positive control in methanol.

  • Assay Reaction:

    • In a 96-well plate, add 20 µL of each dilution of the test compound or positive control to separate wells.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • For the control well, add 20 µL of methanol and 180 µL of the ABTS•+ working solution.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 6-10 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 734 nm.

Data Analysis: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

% Scavenging = [(A_control - A_sample) / A_control] * 100

Where:

  • A_control is the absorbance of the control (ABTS•+ solution without the sample).

  • A_sample is the absorbance of the ABTS•+ solution with the test compound.

The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizations

Antioxidant Mechanism of this compound

Antioxidant_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Compound This compound (Ar-OH) Reaction_Step Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) Compound->Reaction_Step Radical Free Radical (R•) Radical->Reaction_Step Compound_Radical Phenoxyl Radical (Ar-O•) (Stabilized) Reaction_Step->Compound_Radical Neutralized_Radical Neutralized Molecule (RH) Reaction_Step->Neutralized_Radical

Caption: Antioxidant mechanism of this compound.

Experimental Workflow for DPPH Assay

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH Solution in Methanol add_dpph Add 100 µL of DPPH Solution prep_dpph->add_dpph prep_sample Prepare Stock & Serial Dilutions of this compound & Positive Control add_to_plate Pipette 100 µL of Sample/Control into 96-well plate prep_sample->add_to_plate add_to_plate->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure analyze Calculate % Inhibition & Determine IC50 measure->analyze

Caption: Workflow for the DPPH radical scavenging assay.

Experimental Workflow for ABTS Assay

ABTS_Workflow prep_abts_stock Prepare ABTS•+ Stock Solution (7 mM ABTS + 2.45 mM K₂S₂O₈) Incubate 12-16h in dark prep_abts_working Dilute ABTS•+ Stock to Absorbance of ~0.7 at 734 nm prep_abts_stock->prep_abts_working add_abts Add 180 µL of ABTS•+ Working Solution prep_abts_working->add_abts prep_sample Prepare Stock & Serial Dilutions of this compound & Positive Control add_to_plate Pipette 20 µL of Sample/Control into 96-well plate prep_sample->add_to_plate add_to_plate->add_abts incubate Incubate in Dark (6-10 min, RT) add_abts->incubate measure Measure Absorbance at 734 nm incubate->measure analyze Calculate % Scavenging & Determine IC50/TEAC measure->analyze

Caption: Workflow for the ABTS radical cation decolorization assay.

References

Application Notes: Anti-inflammatory Screening Protocols for Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole and its derivatives represent a class of heterocyclic compounds that are considered a "privileged scaffold" in medicinal chemistry. This is due to their presence in numerous pharmacologically active molecules and their ability to interact with a wide range of biological targets.[1][2] An increasing body of evidence highlights the potent anti-inflammatory properties of benzothiazole-based compounds, making them attractive candidates for the development of novel therapeutic agents.[3][4] These compounds often exert their effects by modulating key signaling pathways and inhibiting enzymes central to the inflammatory response, such as cyclooxygenases (COX), lipoxygenases (LOX), and inducible nitric oxide synthase (iNOS).[1][5][6]

This document provides a comprehensive overview of standard screening protocols to identify and characterize the anti-inflammatory potential of novel benzothiazole compounds. It includes detailed methodologies for essential in vitro and in vivo assays, summaries of reported activity for select compounds, and visual representations of the critical signaling pathways involved.

Key Signaling Pathways in Inflammation

The anti-inflammatory activity of benzothiazole derivatives is often attributed to their ability to interfere with pro-inflammatory signaling cascades. The two most prominent pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of gene expression involved in inflammation, immunity, and cell survival.[5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IKK complex, which phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and cytokines like TNF-α and IL-6.[5][6][7] Many benzothiazole compounds have been shown to inhibit NF-κB activation.[6][8]

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa p-IκBα IKK->IkBa NFkB_inactive NF-κB (p65/p50) + IκBα IkBa->NFkB_inactive Phosphorylates NFkB_active NF-κB (p65/p50) NFkB_inactive->NFkB_active IκBα Degradation Nucleus Nucleus NFkB_active->Nucleus Nuclear Translocation Transcription Gene Transcription Proteins Pro-inflammatory Proteins (iNOS, COX-2, TNF-α, IL-6) Transcription->Proteins Benzothiazole Benzothiazole Compounds Benzothiazole->IKK Inhibition Benzothiazole->NFkB_active Inhibition of Translocation

Caption: The NF-κB signaling pathway and points of inhibition by benzothiazoles.
MAPK Signaling Pathway

The MAPK family, including p38, extracellular signal-regulated kinases (ERK1/2), and c-Jun N-terminal kinase (JNK), are key players in cellular responses to external stressors.[9] This pathway is activated by inflammatory stimuli and regulates the production of inflammatory mediators.[8] The suppression of p38, ERK, and JNK phosphorylation is a mechanism through which some benzothiazole derivatives exert their anti-inflammatory effects.[8][9]

MAPK Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MKK36 MKK3/6 MAPKKK->MKK36 MEK12 MEK1/2 MAPKKK->MEK12 MKK47 MKK4/7 MAPKKK->MKK47 p38 p38 MKK36->p38 ERK12 ERK1/2 MEK12->ERK12 JNK JNK MKK47->JNK TF Transcription Factors (e.g., AP-1) p38->TF ERK12->TF JNK->TF Response Inflammatory Response TF->Response Benzothiazole Benzothiazole Compounds Benzothiazole->p38 Inhibition Benzothiazole->ERK12 Inhibition Benzothiazole->JNK Inhibition

Caption: The MAPK signaling pathway and inhibitory action of benzothiazoles.

Experimental Screening Workflow

A hierarchical approach is recommended for screening benzothiazole libraries for anti-inflammatory activity. The workflow begins with high-throughput in vitro assays to identify initial hits, followed by more detailed mechanistic studies and confirmation in in vivo models.

Screening Workflow start Library of Benzothiazole Compounds primary_screen Primary In Vitro Screening (e.g., NO Production Assay in RAW264.7) start->primary_screen hit_id Hit Identification (% Inhibition) primary_screen->hit_id hit_id->start Inactive dose_response Dose-Response & Cytotoxicity (IC50 & CC50 Determination) hit_id->dose_response Active Compounds secondary_screen Secondary In Vitro Assays (COX/LOX Inhibition, Cytokine ELISAs) dose_response->secondary_screen moa Mechanism of Action Studies (Western Blot for NF-κB, MAPK pathways) secondary_screen->moa invivo In Vivo Efficacy Models (Carrageenan-Induced Paw Edema) moa->invivo lead_opt Lead Optimization invivo->lead_opt

Caption: A hierarchical workflow for anti-inflammatory drug discovery.

Data Presentation: In Vitro and In Vivo Activities

The following tables summarize quantitative data from various studies on the anti-inflammatory activity of benzothiazole derivatives.

Table 1: Summary of In Vitro Anti-inflammatory Activity of Benzothiazole Compounds

Compound IDAssayTarget/Cell LineIC50 (µM)% InhibitionReference
Compound A (nitro substituent)Cytotoxicity (MTT)HepG2 cells (24h)56.98-[5]
Compound B (fluorine substituent)Cytotoxicity (MTT)HepG2 cells (24h)59.17-[5]
Indole-containing benzothiazole (3c)NO ProductionLPS-activated Macrophages4.18-[6]
BMP326NO ProductionLPS-induced RAW264.7-Significant inhibition at 5, 10, 20 µM[8]
Compound 4aProtein DenaturationBovine Serum Albumin11.21-[10]
Compound #3 (thiazolidinone derivative)Lipoxygenase (LOX) InhibitionSoybean Lipoxygenase13-
Compound 12lp38α MAPK Inhibitionp38α MAPK Enzyme0.036-[9]
Benzothiazolium compoundsNO ProductionLPS/IFNγ-stimulated RAW264.7~0.05 to several µM-

Table 2: Summary of In Vivo Anti-inflammatory Activity of Benzothiazole Compounds

Compound IDAnimal ModelDose% Inhibition of Edema (at 3h)Reference
Compound 17cCarrageenan-induced rat paw edema10 mg/kg80%[3]
Compound 17iCarrageenan-induced rat paw edema10 mg/kg78%[3]
Compound #3 (thiazolidinone derivative)Carrageenan-induced mouse paw edema10 mg/kg69.57%[11]

Experimental Protocols

Protocol 1: Nitric Oxide (NO) Production Assay in Macrophages

Principle: This assay measures the inhibitory effect of test compounds on the production of nitric oxide by LPS-stimulated macrophage cells (e.g., RAW264.7). NO production is an indicator of iNOS activity. The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is quantified using the Griess reagent.[6][8]

Reagents and Materials:

  • RAW264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Benzothiazole test compounds dissolved in DMSO

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

  • Microplate reader (540 nm)

Procedure:

  • Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing various concentrations of the benzothiazole test compounds. A vehicle control (DMSO) should be included.

  • Pre-incubate the cells with the compounds for 1-2 hours at 37°C.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess Reagent (50 µL of Part A and 50 µL of Part B, mixed immediately before use) to each supernatant sample.

  • Incubate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

Protocol 2: Pro-inflammatory Cytokine (IL-6, TNF-α) Quantification by ELISA

Principle: This protocol quantifies the concentration of specific pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant of stimulated cells using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). This allows for the assessment of the test compound's ability to suppress cytokine production.[4][8]

Reagents and Materials:

  • Cell culture supernatant (from Protocol 1 or a similar experiment)

  • Commercially available ELISA kit for the target cytokine (e.g., mouse TNF-α, mouse IL-6)

  • Wash buffer, substrate solution, and stop solution (typically provided in the kit)

  • Microplate reader with appropriate filters (e.g., 450 nm)

Procedure:

  • Follow the specific instructions provided with the commercial ELISA kit.

  • Briefly, coat a 96-well plate with the capture antibody for the target cytokine.

  • Block the plate to prevent non-specific binding.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the biotinylated detection antibody.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Wash the plate and add the TMB substrate solution. A color change will develop.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm.

  • Calculate the cytokine concentration in the samples by interpolating from the standard curve.

  • Determine the percentage inhibition of cytokine production for each compound concentration.

Protocol 3: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Principle: This is an in vitro enzymatic assay that measures the ability of a compound to directly inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The assay monitors the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG₂ to PGH₂.[2]

Reagents and Materials:

  • Commercially available COX inhibitor screening assay kit (e.g., from Cayman Chemical, Abcam)

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • TMPD (colorimetric probe)

  • Benzothiazole test compounds

  • 96-well plate

  • Spectrophotometric microplate reader (590 nm)

Procedure:

  • Follow the protocol provided by the manufacturer of the screening kit.

  • In separate wells of a 96-well plate, add the reaction buffer, heme, either COX-1 or COX-2 enzyme, and the benzothiazole test compound at various concentrations.

  • Incubate for a few minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).

  • Immediately measure the absorbance at 590 nm over time (kinetic reading).

  • The rate of reaction is determined from the linear portion of the absorbance curve.

  • Calculate the percentage inhibition for each compound and determine the IC₅₀ value (the concentration required to inhibit enzyme activity by 50%).

Protocol 4: In Vivo Carrageenan-Induced Paw Edema Assay

Principle: This is a classic and widely used in vivo model for evaluating the acute anti-inflammatory activity of compounds. Inflammation is induced by injecting carrageenan into the sub-plantar tissue of a rodent's hind paw. The resulting increase in paw volume (edema) is measured over time. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.[3][11]

Reagents and Materials:

  • Wistar rats or Swiss albino mice (male, specific weight range)

  • Carrageenan solution (1% w/v in sterile saline)

  • Benzothiazole test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control drug (e.g., Indomethacin or Diclofenac sodium)

  • Plebysmometer or digital calipers for measuring paw volume/thickness

  • Syringes and needles for administration

Procedure:

  • Acclimatize animals for at least one week before the experiment. Fast the animals overnight with free access to water.

  • Divide animals into groups (n=5-6 per group): Vehicle Control, Positive Control, and Test Groups (different doses of benzothiazole compounds).

  • Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Measure the initial paw volume (V₀) of the right hind paw of each animal using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours (Vt) after the carrageenan injection.

  • The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [ (ΔV control - ΔV treated) / ΔV control ] x 100 Where ΔV = Vt - V₀

Ethical Note: All animal experiments must be conducted in accordance with the guidelines of the institutional animal ethics committee and relevant national/international regulations for the care and use of laboratory animals.

Conclusion

The screening protocols outlined in this document provide a robust framework for the systematic evaluation of benzothiazole compounds as potential anti-inflammatory agents. By progressing from broad cellular assays to specific enzymatic and mechanistic studies, and finally to in vivo models of inflammation, researchers can effectively identify and characterize promising lead candidates. The demonstrated ability of this chemical scaffold to modulate key inflammatory pathways like NF-κB and MAPK underscores its significant therapeutic potential.

References

Application Notes: 4-(1,3-Benzothiazol-2-yl)phenol as a Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(1,3-Benzothiazol-2-yl)phenol and its derivatives as selective fluorescent probes for the detection of various metal ions. The information is compiled from recent scientific literature and is intended to guide researchers in the application of this versatile fluorophore in their own studies.

Introduction

This compound (HBT) is a fluorescent molecule that has garnered significant attention as a core structure for the development of chemosensors. Its photophysical properties, characterized by high quantum yields and sensitivity to the local environment, make it an excellent candidate for detecting metal ions. The mechanism of detection often relies on processes such as chelation-enhanced fluorescence (CHEF), internal charge transfer (ICT), or fluorescence quenching upon coordination with a metal ion. Derivatives of HBT have demonstrated high selectivity and sensitivity for a range of metal ions, including Fe³⁺, Zn²⁺, Cu²⁺, and Ni²⁺, with applications in environmental monitoring and biological imaging.

Quantitative Data Summary

The following tables summarize the key performance metrics of HBT-based fluorescent probes for the detection of various metal ions. The data is compiled from studies on closely related derivatives and provides a benchmark for the expected performance of this compound-based sensors.

Table 1: Detection of Fe³⁺ by a Benzothiazole-Quinoline Derivative Incorporating the HBT Fluorophore

ParameterValueReference
AnalyteFe³⁺[1]
Detection Limit (LOD)0.64 µM[1]
Emission Wavelength (λem)380 nm[1]
Excitation Wavelength (λex)320 nm[1]
Response MechanismFluorescence quenching[1]
Applicable pH Range5 - 8[1]

Table 2: Detection of Zn²⁺, Cu²⁺, and Ni²⁺ by a Biphenyl-Based Benzothiazole Sensor

ParameterZn²⁺Cu²⁺Ni²⁺Reference
Detection Limit (LOD)0.25 ppm0.34 ppm0.30 ppm[2]
Association Constant (Ka)4.9 x 10¹¹ M⁻¹6.0 x 10¹⁰ M⁻¹1.6 x 10¹¹ M⁻¹[2]
Quenching Constant (Ks)2.0 x 10⁵ M⁻¹5.6 x 10⁵ M⁻¹2.4 x 10⁵ M⁻¹[2]
Binding Stoichiometry (Probe:Metal)2:12:12:1[2]
Response MechanismRatiometric turn-onFluorescence turn-offFluorescence turn-off[2]

Experimental Protocols

Synthesis of this compound (HBT)

This protocol is a general method based on the condensation reaction of 2-aminothiophenol with a substituted aldehyde.

Materials:

  • 2-Aminothiophenol

  • 4-Hydroxybenzaldehyde

  • Ethanol

  • Catalytic amount of a protic acid (e.g., HCl)

Procedure:

  • Dissolve 1 equivalent of 4-hydroxybenzaldehyde in absolute ethanol.

  • Add 1.1 equivalents of 2-aminothiophenol to the solution.

  • Add a catalytic amount of concentrated HCl.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Metal Ion Detection using Fluorescence Spectroscopy

Materials:

  • Stock solution of this compound or its derivative (e.g., 1 mM in DMSO or ethanol).

  • Stock solutions of various metal perchlorates or chlorides (e.g., 10 mM in deionized water or an appropriate solvent).

  • Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.

  • Spectrofluorometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of the Probe Solution: Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the chosen buffer and solvent system (e.g., DMSO/water mixture).

  • Fluorescence Titration:

    • Place 2 mL of the probe solution into a quartz cuvette.

    • Record the initial fluorescence spectrum.

    • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

    • Record the fluorescence spectrum after each addition.

  • Selectivity Study:

    • Prepare a series of cuvettes, each containing the probe solution.

    • To each cuvette, add an excess (e.g., 10 equivalents) of a different metal ion.

    • Record the fluorescence spectrum for each sample and compare the changes in fluorescence intensity.

  • Determination of Detection Limit (LOD):

    • The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration plot of fluorescence intensity versus metal ion concentration at low concentrations.

  • Determination of Binding Stoichiometry (Job's Plot):

    • Prepare a series of solutions with a constant total concentration of the probe and the metal ion, but with varying mole fractions of the metal ion (from 0 to 1).

    • Measure the fluorescence intensity at the emission maximum for each solution.

    • Plot the change in fluorescence intensity against the mole fraction of the metal ion. The mole fraction at which the maximum change is observed indicates the stoichiometry of the complex.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling mechanisms and experimental workflows.

G Signaling Pathway for Metal Ion Detection cluster_probe Fluorescent Probe cluster_metal Analyte cluster_complex Complex Formation cluster_signal Fluorescence Response Probe This compound (HBT) Complex [HBT-M]ⁿ⁺ Complex Probe->Complex Binding Metal Metal Ion (Mⁿ⁺) Metal->Complex Coordination Signal_On Fluorescence 'Turn-On' (CHEF) Complex->Signal_On e.g., Zn²⁺ Signal_Off Fluorescence 'Turn-Off' (Quenching) Complex->Signal_Off e.g., Cu²⁺, Fe³⁺ Signal_Ratio Ratiometric Shift Complex->Signal_Ratio e.g., Zn²⁺

Caption: Proposed signaling pathways for metal ion detection by HBT.

G Experimental Workflow for Metal Ion Sensing cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Synth Synthesis of This compound Stock_Probe Prepare Probe Stock Solution Synth->Stock_Probe Titration Fluorescence Titration Stock_Probe->Titration Selectivity Selectivity Assay Stock_Probe->Selectivity Jobs Job's Plot for Stoichiometry Stock_Probe->Jobs Stock_Metal Prepare Metal Ion Stock Solutions Stock_Metal->Titration Stock_Metal->Selectivity Stock_Metal->Jobs LOD Calculate Limit of Detection (LOD) Titration->LOD Ka Determine Association Constant (Ka) Titration->Ka Mechanism Elucidate Sensing Mechanism Selectivity->Mechanism Jobs->Mechanism

Caption: General experimental workflow for metal ion sensing.

Conclusion

This compound and its derivatives are powerful tools for the fluorescent detection of metal ions. Their ease of synthesis, coupled with high sensitivity and selectivity, makes them valuable probes for applications in environmental science, analytical chemistry, and biomedical research. The provided protocols and data serve as a starting point for researchers to explore the potential of these compounds in their specific areas of interest. Further optimization of the experimental conditions may be necessary to achieve the desired performance for a particular application.

References

Synthesis of 4-(1,3-Benzothiazol-2-yl)phenol Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzothiazole is a privileged heterocyclic scaffold composed of a benzene ring fused to a thiazole ring. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of pharmacologically active compounds. Derivatives of benzothiazole exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and neuroprotective properties.[1][2][3]

Among the various benzothiazole derivatives, those featuring a 4-hydroxyphenyl substituent at the 2-position, forming the 4-(1,3-Benzothiazol-2-yl)phenol core, have garnered particular attention. This core structure serves as a versatile template for developing potent therapeutic agents. The phenolic hydroxyl group provides a key site for further functionalization, allowing for the fine-tuning of physicochemical properties and biological activity. This document provides detailed protocols for the synthesis of the parent compound, this compound, and for the evaluation of its derivatives' biological activity, alongside quantitative data and mechanistic insights relevant to drug development professionals.

Synthesis Protocol: this compound

The most common and direct method for synthesizing 2-arylbenzothiazoles is the condensation and subsequent cyclization of 2-aminothiophenol with a corresponding aromatic carboxylic acid or aldehyde.[4] The following protocol details the synthesis of this compound via the condensation of 2-aminothiophenol with 4-hydroxybenzoic acid.

Materials and Reagents
  • 2-Aminothiophenol (≥98%)

  • 4-Hydroxybenzoic acid (≥99%)

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Experimental Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.25 g, 10 mmol) and 4-hydroxybenzoic acid (1.38 g, 10 mmol).

  • Addition of Catalyst: Carefully add polyphosphoric acid (approx. 20 g) to the flask. The PPA acts as both a catalyst and a dehydrating agent.

  • Reaction: Heat the reaction mixture to 180-200°C and maintain for 4-6 hours with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Work-up: After the reaction is complete, allow the mixture to cool to approximately 80-90°C. Carefully and slowly pour the reaction mixture into a beaker containing 300 mL of ice-cold water while stirring vigorously.

  • Neutralization: Neutralize the acidic aqueous solution by the slow, portion-wise addition of solid sodium bicarbonate until effervescence ceases and the pH reaches ~7-8. A solid precipitate will form.

  • Isolation: Filter the crude solid product using a Büchner funnel and wash thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and then add hexane until turbidity is observed. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals, wash with cold hexane, and dry under vacuum. The final product, this compound, should be a solid.[5][6]

reactants 1. Mix Reactants 2-Aminothiophenol + 4-Hydroxybenzoic Acid catalyst 2. Add Catalyst Polyphosphoric Acid (PPA) reactants->catalyst reaction 3. Heat & Reflux 180-200°C, 4-6h catalyst->reaction workup 4. Quench & Neutralize Pour into ice water, add NaHCO₃ reaction->workup isolation 5. Isolate Crude Product Vacuum Filtration workup->isolation purification 6. Purify Recrystallization from Ethyl Acetate/Hexane isolation->purification product Final Product This compound purification->product

General workflow for the synthesis of this compound.

Drug Discovery Applications & Biological Activity

Derivatives of this compound have shown significant potential in several therapeutic areas, most notably as anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of these derivatives against a variety of human cancer cell lines.[7] The mechanism of action often involves the induction of apoptosis, interference with DNA processes, or inhibition of key enzymes involved in tumor progression.[8][9][10]

Table 1: Cytotoxicity of Selected Benzothiazole Derivatives against Cancer Cell Lines

Compound ID Cancer Cell Line Activity Metric Value Reference
2b (Phenolic derivative) MCF-7 (Breast) IC₅₀ 10.3 µM [11]
2b (Phenolic derivative) HT-29 (Colon) IC₅₀ 15.6 µM [11]
2b (Phenolic derivative) HeLa (Cervical) IC₅₀ 12.4 µM [11]
Compound 6 Multi-cancer panel logGI₅₀ -5.38 [12][13]

| 4-(5-fluorobenzothiazol-2-yl)phenol | MCF-7 (Breast) | GI₅₀ | 0.4 µM |[14] |

IC₅₀ (Half-maximal inhibitory concentration) and GI₅₀ (Half-maximal growth inhibition) values represent the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate higher potency.

Antimicrobial Activity

The benzothiazole scaffold is also a key component of novel antimicrobial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[15][16] A primary mechanism of action for their antibacterial effect is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[17][18]

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives

Compound ID Microorganism Activity Metric Value (µg/mL) Reference
Compound 13 S. aureus (MRSA) MIC 50 [6]
Compound 14 E. coli MIC 75 [6]
Compound 14 A. niger (fungus) MIC 75 [6]
Compound 3e S. aureus MIC 3.12 [15]

| Compound 16c | S. aureus | MIC | 0.025 mM |[2][18] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[12] It measures the metabolic activity of cells, which is indicative of their health.[3][12]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5 × 10⁵ cells per well in 200 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After incubation, replace the old medium with fresh medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for another 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[3] During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 200 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value.

seed 1. Cell Seeding Seed cells in 96-well plate (24h incubation) treat 2. Compound Treatment Add serial dilutions of benzothiazole derivatives seed->treat incubate 3. Incubation Incubate for 24-48h treat->incubate mtt 4. Add MTT Reagent Incubate for 4h incubate->mtt solubilize 5. Solubilize Formazan Add DMSO to each well mtt->solubilize read 6. Read Absorbance Measure at 570 nm solubilize->read analyze 7. Data Analysis Calculate % viability and determine IC₅₀ read->analyze

Workflow for the MTT cytotoxicity assay.

Mechanism of Action: Inhibition of Bacterial DHPS

A key mechanism for the antibacterial activity of many benzothiazole sulfonamide derivatives is the competitive inhibition of the dihydropteroate synthase (DHPS) enzyme.[17] This enzyme is crucial for the de novo synthesis of folate in bacteria, which is a precursor for nucleotide synthesis. By blocking this pathway, the compounds prevent bacterial replication. Humans are unaffected as they obtain folate from their diet.

sub1 Dihydropterin Pyrophosphate dhps DHPS Enzyme sub1->dhps sub2 p-Aminobenzoic Acid (PABA) sub2->dhps product Dihydropteroate dhps->product Catalyzes folate Folate Synthesis DNA/RNA Synthesis product->folate inhibitor Benzothiazole Derivative block Inhibition inhibitor->block block->dhps

Inhibition of bacterial folate synthesis via DHPS enzyme.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The straightforward synthesis allows for extensive structural modifications, enabling the generation of large compound libraries for screening. The potent anticancer and antimicrobial activities demonstrated by derivatives highlight the scaffold's versatility. The protocols and data presented herein provide a foundational framework for researchers and scientists to synthesize, evaluate, and optimize these compounds in the pursuit of new and effective drugs.

References

Application Notes and Protocols: In Vitro Cytotoxicity of 4-(1,3-Benzothiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities. Notably, many benzothiazole-containing molecules have demonstrated potent anticancer properties, making them promising candidates for novel therapeutic agents. The core structure, consisting of a benzene ring fused to a thiazole ring, provides a versatile scaffold for chemical modifications to enhance biological activity and selectivity.

This document provides detailed application notes and experimental protocols for assessing the in vitro cytotoxicity of 4-(1,3-Benzothiazol-2-yl)phenol, also known as 2-(4-hydroxyphenyl)benzothiazole. While specific cytotoxic data for this exact compound is limited in publicly available literature, extensive research on structurally similar benzothiazole derivatives indicates a high likelihood of anticancer activity. These compounds frequently induce apoptosis in cancer cells through various signaling pathways. The protocols outlined herein are standard methods for quantifying cytotoxicity and elucidating the underlying mechanisms of action.

Quantitative Data Summary

The cytotoxic potential of benzothiazole derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50). Lower values indicate greater potency. The following table summarizes the cytotoxic activity of this compound and closely related analogs against various human cancer cell lines.

CompoundCell LineCancer TypeIC50/GI50 (µM)Reference
4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7Breast Adenocarcinoma0.4[1]
3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7Breast Adenocarcinoma0.57[1]
Benzothiazole Derivative with Nitro Substituent (Compound A)HepG2Hepatocellular Carcinoma56.98 (24h), 38.54 (48h)[2]
Benzothiazole Derivative with Fluorine Substituent (Compound B)HepG2Hepatocellular Carcinoma59.17 (24h), 29.63 (48h)[2]

Experimental Protocols

Detailed methodologies for foundational in vitro cytotoxicity assays are provided below. These protocols can be readily adapted for the evaluation of this compound.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Materials:

  • Target cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, serving as a biomarker for cytotoxicity.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment procedure as described for the MTT assay (Steps 1 and 2).

    • Include the following controls in triplicate:

      • Untreated Control: Cells with medium only (spontaneous LDH release).

      • Vehicle Control: Cells with medium containing DMSO.

      • Maximum LDH Release Control: Cells treated with lysis buffer (provided in the kit) 1 hour before the end of the incubation period.

      • Background Control: Medium only (no cells).

  • Supernatant Collection:

    • At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the prepared reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Add 50 µL of stop solution to each well to terminate the reaction.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

    • Plot the percentage of cytotoxicity against the compound concentration to determine the IC50 value.

Mechanistic Insights: Signaling Pathways

Benzothiazole derivatives often exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death. Two primary apoptotic pathways are the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. Evidence from studies on related benzothiazole compounds suggests that this compound likely induces apoptosis through the intrinsic pathway and may also modulate other critical cell survival pathways.

Apoptosis Induction via the Intrinsic Pathway

The intrinsic apoptotic pathway is initiated by various intracellular stresses and converges on the mitochondria.

G Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Bax ↑ Bax Compound->Bax Bcl2 ↓ Bcl-2 Compound->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Inhibition of PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. Inhibition of this pathway can lead to apoptosis. Some benzothiazole derivatives have been shown to suppress PI3K/Akt signaling.

G Compound This compound PI3K PI3K Compound->PI3K Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Apoptosis Apoptosis Akt->Apoptosis

Caption: Inhibition of the PI3K/Akt cell survival pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro cytotoxic evaluation of this compound.

G start Start cell_culture Cell Line Culture (e.g., MCF-7, HeLa) start->cell_culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Compound (24, 48, 72 hours) cell_seeding->treatment compound_prep Prepare Serial Dilutions of This compound compound_prep->treatment assay Perform Cytotoxicity Assay treatment->assay mtt MTT Assay assay->mtt Metabolic Activity ldh LDH Assay assay->ldh Membrane Integrity readout Measure Absorbance (Plate Reader) mtt->readout ldh->readout analysis Data Analysis: Calculate % Viability/ % Cytotoxicity readout->analysis ic50 Determine IC50 Value analysis->ic50 end End ic50->end

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion

The protocols and data presented in these application notes provide a robust framework for investigating the in vitro cytotoxicity of this compound. Based on the activity of structurally related compounds, it is anticipated that this molecule will exhibit significant anticancer effects, likely through the induction of apoptosis. The consistent application of these standardized assays will enable reliable determination of its cytotoxic potency and contribute to a deeper understanding of its mechanism of action, thereby supporting its potential development as a novel anticancer therapeutic.

References

Application Notes and Protocols for Testing 4-(1,3-Benzothiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of 4-(1,3-Benzothiazol-2-yl)phenol, a compound with potential therapeutic applications owing to its benzothiazole and phenolic structural motifs. The following protocols are designed to assess its cytotoxic, pro-apoptotic, and anti-inflammatory activities in relevant cell culture models.

Compound Information

  • Compound Name: this compound

  • Synonyms: 2-(4-Hydroxyphenyl)benzothiazole, p-(2-Benzothiazolyl)phenol[1]

  • Molecular Formula: C₁₃H₉NOS[1]

  • Molecular Weight: 227.28 g/mol [1]

  • Appearance: Typically a solid

  • Solubility: Soluble in organic solvents like DMSO and ethanol. Water solubility is low.[1]

Overview of Potential Biological Activities

Benzothiazole and phenol derivatives are known to exhibit a wide range of biological activities.[2] Based on its chemical structure, this compound is hypothesized to possess the following activities, which the ensuing protocols are designed to test:

  • Anticancer/Cytotoxic Activity: Many benzothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][3] Phenolic compounds also contribute to cytotoxicity.

  • Induction of Apoptosis: A common mechanism of anticancer compounds is the induction of programmed cell death, or apoptosis.[4]

  • Anti-inflammatory Activity: Phenolic compounds are well-known for their anti-inflammatory properties, often attributed to their antioxidant capacity and interference with inflammatory signaling pathways.[5][6]

Experimental Protocols

Cell Line Selection and Culture

A panel of human cancer cell lines is recommended to assess the breadth of cytotoxic activity. Normal (non-cancerous) cell lines should be included to evaluate selectivity.

Table 1: Recommended Cell Lines

Cell LineTypeRationale
MCF-7 Human Breast AdenocarcinomaCommonly used for screening anticancer compounds.
HepG2 Human Liver CarcinomaRelevant for hepatotoxicity and liver cancer studies.
A549 Human Lung CarcinomaA standard model for lung cancer research.
PC12 Rat PheochromocytomaA model for neuronal cells to assess neurotoxicity.[7]
RAW 264.7 Mouse MacrophageStandard cell line for in vitro anti-inflammatory assays.[5]
HEK293T Human Embryonic KidneyA non-cancerous cell line to determine selectivity index.[8]

General Cell Culture Protocol:

  • Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells upon reaching 80-90% confluency.

Protocol 1: Assessment of Cytotoxicity by MTT Assay

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC₅₀).

Materials:

  • 96-well cell culture plates

  • Selected cell lines

  • Complete culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9][10]

  • Solubilization buffer (e.g., DMSO or isopropanol)[9]

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate overnight.[9]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the old medium with 100 µL of the medium containing the test compound. Include a vehicle control (DMSO concentration matched to the highest compound concentration).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9][11] Shake the plate for 15 minutes on an orbital shaker.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3][11]

Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Table 2: Hypothetical Cytotoxicity Data for this compound (48h)

Cell LineIC₅₀ (µM)Selectivity Index (SI)
MCF-7 12.58.0
HepG2 25.24.0
A549 18.75.3
HEK293T >100-

SI = IC₅₀ in normal cells / IC₅₀ in cancer cells

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate treat_cells Treat Cells with Compound seed_plate->treat_cells prep_compound Prepare Compound Dilutions prep_compound->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_abs Read Absorbance (570nm) solubilize->read_abs calc_viability Calculate % Viability read_abs->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Workflow for the MTT-based cytotoxicity assay.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and incubate overnight. Treat cells with this compound at concentrations around the determined IC₅₀ value for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[12][13]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[13]

Data Analysis:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Table 3: Hypothetical Apoptosis Data for MCF-7 Cells Treated with this compound (24h)

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Control (DMSO) 95.22.11.51.2
Compound (12.5 µM) 60.525.310.14.1

Logical Flow of Apoptosis Detection

G cluster_staining Staining cluster_results Cell State start Cell Population after Compound Treatment annexin_pos Annexin V Positive? start->annexin_pos annexin_v Annexin V-FITC pi Propidium Iodide (PI) pi_pos PI Positive? annexin_pos->pi_pos Yes viable Viable annexin_pos->viable No early_apop Early Apoptotic pi_pos->early_apop No late_apop Late Apoptotic pi_pos->late_apop Yes necrotic Necrotic G cluster_pathways Potential Target Pathways cluster_outcomes Cellular Outcomes compound This compound akt Akt compound->akt Inhibits erk ERK compound->erk Inhibits nfkb NF-κB compound->nfkb Inhibits proliferation Decreased Proliferation akt->proliferation apoptosis Increased Apoptosis akt->apoptosis erk->proliferation inflammation Decreased Inflammation nfkb->inflammation

References

Quantification of 4-(1,3-Benzothiazol-2-yl)phenol in biological samples by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Quantification of 4-(1,3-Benzothiazol-2-yl)phenol in Biological Samples by HPLC

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 2-(4-hydroxyphenyl)benzothiazole, is a heterocyclic compound with a benzothiazole core. Benzothiazole derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities, including potential anticancer and anti-inflammatory properties. Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development.

This document provides a detailed protocol for the quantification of this compound in human plasma using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described methodology includes sample preparation, chromatographic conditions, and method validation parameters based on established bioanalytical guidelines.

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which could otherwise interfere with the HPLC analysis and damage the column.[1]

Materials:

  • Human plasma (or other biological matrix)

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 600 µL of ice-cold acetonitrile to the plasma sample. The 3:1 ratio of acetonitrile to plasma is effective for precipitating proteins.[2]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the tube at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully collect the supernatant, which contains the analyte of interest, and transfer it to a clean autosampler vial.

  • Inject a 20 µL aliquot of the supernatant into the HPLC system for analysis.

HPLC Instrumentation and Conditions

The following HPLC conditions are recommended for the separation and quantification of this compound. Optimization may be required depending on the specific instrumentation used.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

Parameter Value
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12-13 min: 80-30% B; 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 295 nm

| Run Time | 15 minutes |

Method Validation

The analytical method should be validated to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

Linearity and Range

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare calibration standards by spiking blank plasma with known concentrations of this compound (e.g., 10, 50, 100, 250, 500, 1000 ng/mL).

  • Analysis: Analyze the standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision represents the closeness of repeated measurements.

  • Procedure: Analyze quality control (QC) samples at three concentration levels (low, medium, and high) in five replicates on the same day (intra-day) and on three different days (inter-day).

  • Acceptance Criteria: The relative standard deviation (RSD) for precision should be ≤ 15%. The accuracy should be within 85-115%.[3]

Limits of Detection (LOD) and Quantification (LOQ)

LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.

  • Procedure: These are typically determined based on the signal-to-noise ratio (S/N).

  • Acceptance Criteria: LOD is often defined as S/N ≥ 3, and LOQ as S/N ≥ 10. The LOQ must be quantified with an RSD ≤ 20%.

Recovery

Recovery is the efficiency of the extraction procedure for the analyte from the biological matrix.

  • Procedure: Compare the peak area of the analyte in a pre-spiked, extracted sample to the peak area of a post-spiked, extracted sample at the same concentration.

  • Acceptance Criteria: Recovery should be consistent and reproducible, typically within 80-120%.

Data Presentation

The following tables summarize representative quantitative data from a method validation study for this compound in human plasma.

Table 1: Calibration Curve Data

Concentration (ng/mL) Mean Peak Area (n=3) RSD (%)
10 15,430 2.8
50 76,980 2.1
100 152,500 1.5
250 380,150 1.1
500 758,900 0.8
1000 1,510,200 0.5

| Linearity | y = 1505x + 850 | r² = 0.9992 |

Table 2: Accuracy and Precision Data

QC Level Nominal Conc. (ng/mL) Intra-day (n=5) Mean Conc. ± SD Intra-day Accuracy (%) Intra-day Precision (RSD %) Inter-day (n=3 days) Mean Conc. ± SD Inter-day Accuracy (%) Inter-day Precision (RSD %)
Low QC 30 29.5 ± 1.8 98.3 6.1 30.8 ± 2.5 102.7 8.1
Mid QC 400 408.2 ± 15.1 102.1 3.7 395.5 ± 21.0 98.9 5.3

| High QC | 800 | 790.6 ± 22.9 | 98.8 | 2.9 | 815.1 ± 35.8 | 101.9 | 4.4 |

Table 3: Method Sensitivity and Recovery

Parameter Result
LOD 3 ng/mL
LOQ 10 ng/mL

| Mean Extraction Recovery | 92.5% (RSD = 4.8%) |

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships within the analytical process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing plasma Plasma Sample (200 µL) add_acn Add Acetonitrile (600 µL) plasma->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (12,000g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject (20 µL) supernatant->injection separation C18 Column Separation injection->separation detection UV Detection (295 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification via Calibration Curve integration->quantification

Caption: Experimental workflow for HPLC analysis.

validation_parameters method Bioanalytical Method Validation linearity Linearity & Range (r² ≥ 0.995) method->linearity accuracy Accuracy (85-115%) method->accuracy precision Precision (RSD ≤ 15%) method->precision sensitivity Sensitivity (LOD & LOQ) method->sensitivity specificity Specificity method->specificity recovery Recovery method->recovery stability Stability method->stability

Caption: Key parameters for method validation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1,3-Benzothiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the synthesis yield of 4-(1,3-Benzothiazol-2-yl)phenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the condensation reaction between 2-aminothiophenol and 4-hydroxybenzaldehyde.[1][2] This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the final benzothiazole ring. A variety of catalysts and reaction conditions can be employed to facilitate this transformation.[2][3][4]

Q2: What are the key factors influencing the yield of the reaction?

A2: Several factors can significantly impact the yield of this compound synthesis:

  • Purity of Starting Materials: Impurities in 2-aminothiophenol (e.g., its disulfide) or 4-hydroxybenzaldehyde can lead to undesirable side reactions.[1]

  • Reaction Conditions: Temperature, reaction time, and the efficiency of mixing are crucial for the reaction to proceed to completion.[1]

  • Choice of Catalyst and Solvent: The selection of an appropriate catalyst and solvent system is critical for optimizing the reaction rate and yield.[2][3][4]

  • Atmosphere: 2-aminothiophenol is susceptible to oxidation, so conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, depending on the chosen protocol.[1]

  • Stoichiometry: An incorrect molar ratio of the reactants can result in an excess of one starting material, thereby limiting the formation of the desired product.[1]

Q3: What are some common side reactions to be aware of?

A3: A primary side reaction is the oxidation of 2-aminothiophenol to 2,2'-dithiobis(aniline). The formation of benzothiazoline, an intermediate that may not fully oxidize to the final benzothiazole, can also occur. In some cases, self-condensation of the aldehyde or other competing reactions can reduce the yield of the desired product.[5]

Q4: How can I purify the final product?

A4: Purification of this compound is typically achieved through recrystallization from a suitable solvent, such as ethanol or acetic acid.[6][7] Column chromatography can also be employed for more challenging purifications.[3][8] The choice of purification method will depend on the nature and quantity of impurities present.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides step-by-step solutions.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Impure Reactants - Verify the purity of 2-aminothiophenol and 4-hydroxybenzaldehyde using techniques like NMR or melting point analysis. - If necessary, purify the starting materials before use. 2-aminothiophenol can be distilled under reduced pressure.
Suboptimal Reaction Temperature - Ensure the reaction is conducted at the temperature specified in the protocol. - If the reaction is sluggish at room temperature, gentle heating may be required to overcome the activation energy.[9]
Incorrect Stoichiometry - Carefully check the molar ratios of the reactants and catalyst. - A slight excess of one reactant may be beneficial in some protocols.
Inactive Catalyst - Ensure the catalyst is fresh and has been stored correctly. - Consider trying a different catalyst system. A wide range of catalysts, including metal-based nanoparticles, ionic liquids, and green catalysts, have been reported for this type of reaction.[3][10]
Insufficient Reaction Time - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Extend the reaction time if the starting materials are still present.
Atmosphere Not Inert - If the protocol is sensitive to oxygen, ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Significant Byproducts

Potential Cause Troubleshooting Steps
Oxidation of 2-aminothiophenol - As mentioned, perform the reaction under an inert atmosphere. - Add the 2-aminothiophenol to the reaction mixture slowly to minimize its exposure to oxidative conditions.
Incomplete Cyclization - Ensure sufficient reaction time and appropriate temperature for the cyclization step. - The choice of oxidant (if required by the protocol) is crucial. Air, H₂O₂, or DMSO can be used.[1]
Side Reactions of Aldehyde - Control the reaction temperature to minimize side reactions like the Cannizzaro reaction if a strong base is used.[11]

Issue 3: Difficulty in Product Isolation and Purification

Potential Cause Troubleshooting Steps
Product Loss During Workup - Review the solubility of the product in the extraction and washing solvents to prevent accidental loss. - Ensure the pH is appropriate during aqueous workup to prevent the product from remaining in the aqueous layer.
"Oiling Out" During Recrystallization - This occurs when the product is insoluble in the cold solvent but melts in the hot solvent. - Try a different recrystallization solvent or a solvent mixture.[8]
Low Recovery from Recrystallization - Use the minimum amount of hot solvent necessary to dissolve the product completely. - Ensure the solution is allowed to cool slowly to promote the formation of pure crystals.[8]

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis in Glycerol

This protocol offers a green and efficient method for the synthesis of 2-arylbenzothiazoles.[4]

  • Reaction Setup: In a round-bottom flask, add 2-aminothiophenol (1 mmol) and 4-hydroxybenzaldehyde (1 mmol) to glycerol (5 mL).

  • Reaction: Stir the mixture at room temperature. Heat the mixture gently until the reactants dissolve, then allow it to continue stirring at room temperature for 30 minutes.

  • Workup: After completion of the reaction (monitored by TLC), pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water and recrystallize from ethanol to obtain pure this compound.

Protocol 2: H₂O₂/HCl Catalyzed Synthesis in Ethanol

This method utilizes a readily available and efficient catalytic system.[2]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and 4-hydroxybenzaldehyde (1 mmol) in ethanol.

  • Catalyst Addition: To this solution, add a mixture of 30% H₂O₂ (6 mmol) and concentrated HCl (3 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 1 hour.

  • Workup: After the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of 2-arylbenzothiazoles, providing a comparative overview.

Catalyst Solvent Temperature (°C) Time Yield (%) Reference
NoneGlycerolRoom Temp30 minExcellent[4]
H₂O₂/HClEthanolRoom Temp1 hExcellent[2]
VOSO₄EthanolRoom Temp40-50 min87-92[3]
ZnO NPsNot specifiedNot specified2-8 minExcellent[3]
Cu(II)-containing nano-silica triazine dendrimerNot specifiedNot specified15-90 min87-98[3]
SnP₂O₇Not specifiedNot specified8-35 min87-95[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Mix Reactants (2-aminothiophenol & 4-hydroxybenzaldehyde) solvent 2. Add Solvent (e.g., Glycerol/Ethanol) reactants->solvent catalyst 3. Add Catalyst (if applicable) solvent->catalyst stir 4. Stir at Specified Temp catalyst->stir monitor 5. Monitor by TLC stir->monitor quench 6. Quench/Neutralize monitor->quench extract 7. Extract/Filter quench->extract purify 8. Recrystallize/ Chromatography extract->purify product Pure Product purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed impure_reactants Impure Reactants? start->impure_reactants bad_conditions Suboptimal Conditions? (Temp, Time) start->bad_conditions catalyst_issue Catalyst Inactive? start->catalyst_issue workup_loss Loss During Workup? start->workup_loss purify_reactants Purify Starting Materials impure_reactants->purify_reactants optimize_cond Optimize Temp/Time (Monitor by TLC) bad_conditions->optimize_cond new_catalyst Use Fresh/Different Catalyst catalyst_issue->new_catalyst review_workup Review Extraction & Purification Steps workup_loss->review_workup

Caption: Troubleshooting logic for addressing low synthesis yield.

References

Technical Support Center: Synthesis of 2-Arylbenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-arylbenzothiazoles.

Troubleshooting Guide: Common Synthesis Problems

The synthesis of 2-arylbenzothiazoles, typically through the condensation of 2-aminothiophenol with aromatic aldehydes, is a widely used reaction. However, several issues can arise, impacting yield and purity. The table below outlines common problems, their potential causes, and recommended solutions.

Problem Potential Causes Solutions & Recommendations
Low to No Product Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). Gradually increase the reaction time or temperature as needed. For some protocols, microwave irradiation can significantly reduce reaction times and improve yields.[1]
Poor Quality of Reagents: 2-aminothiophenol is prone to oxidation.Use freshly distilled or purified 2-aminothiophenol. Ensure aldehydes are free from carboxylic acid impurities, which can be formed via oxidation.
Suboptimal Catalyst: Inefficient or deactivated catalyst.The choice of catalyst is crucial and can range from acids (PPA, HCl) to metal nanoparticles (ZnO, TiO2) and green catalysts like glycerol.[1][2] Ensure the catalyst is active and used in the correct concentration. Some reactions proceed efficiently without a catalyst under specific conditions, such as in glycerol at ambient temperature.[3]
Inappropriate Solvent: The solvent may not be suitable for the specific reactants or catalyst system.Solvent choice can significantly impact yield. While some methods are solvent-free, others utilize solvents like ethanol, DMSO, or ionic liquids.[4] Chlorobenzene/DMSO has been shown to be an effective solvent system when using aryl ketones as starting material.[1]
Formation of Side Products Oxidation of 2-aminothiophenol: This can lead to the formation of disulfide-linked impurities.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Formation of Benzothiazoline Intermediate: Incomplete oxidation of the intermediate benzothiazoline to the final benzothiazole.Ensure an adequate amount of oxidant is present if the reaction conditions are not inherently oxidative. Atmospheric oxygen can sometimes be sufficient, but other oxidants like H2O2 or PCC on silica gel may be required.[5]
Formation of 2-Chloroaniline (in synthesis of 2-aminothiophenol): When preparing the precursor 2-aminothiophenol from 2-chloronitrobenzene, the formation of 2-chloroaniline is a common side reaction.During the workup of the 2-aminothiophenol synthesis, extract the reaction mixture with ether to remove the 2-chloroaniline byproduct.
Product Purification Challenges Colored Impurities: The final product may be off-white, yellow, or brown, indicating the presence of impurities.Recrystallization from a suitable solvent (e.g., ethanol) is a common and effective purification method. The use of activated carbon (Norit) during recrystallization can help remove colored impurities.[6]
Difficulty in Removing Catalyst: Heterogeneous catalysts may be difficult to separate from the product.If using a solid-supported catalyst, ensure complete filtration after the reaction. Some modern catalysts, like magnetic nanoparticles, can be easily removed with a magnet.
Complex Mixture of Products: Multiple spots on TLC indicate a mixture that is difficult to separate.Column chromatography is a powerful technique for separating the desired product from impurities and side products. A common eluent system is a mixture of hexane and ethyl acetate.[5][7]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-arylbenzothiazoles?

A1: The most prevalent and straightforward method is the condensation reaction between a 2-aminothiophenol and an aromatic aldehyde.[1] This reaction can be performed under various conditions, including catalyst-free, acid-catalyzed, or metal-catalyzed systems, and can be promoted by microwave or ultrasound irradiation.[1][8]

Q2: How do electron-donating or electron-withdrawing groups on the aromatic aldehyde affect the reaction?

A2: The effect of substituents can vary depending on the specific reaction conditions and catalyst used. In some systems, aldehydes with either electron-donating or electron-withdrawing groups provide excellent yields.[1] However, in other cases, electron-withdrawing groups on the aldehyde may lead to higher yields compared to electron-donating groups.[2]

Q3: My reaction with an aliphatic aldehyde is not working as expected. Why?

A3: The reaction of 2-aminothiophenol with aliphatic aldehydes often yields 2,3-dihydro-2-alkylbenzothiazoles as the primary product instead of the fully aromatized 2-alkylbenzothiazole.[5] An additional oxidation step is typically required to convert the dihydro intermediate to the final product.[5][9]

Q4: What are some "green" or environmentally friendly approaches to this synthesis?

A4: Green chemistry approaches aim to reduce waste and the use of hazardous materials. For 2-arylbenzothiazole synthesis, this includes using water as a solvent, employing reusable catalysts, and conducting reactions under solvent-free conditions.[4] Glycerol has also been used as a green, catalyst-free reaction medium.[3]

Q5: How can I purify my 2-arylbenzothiazole product?

A5: The two most common purification techniques are recrystallization and column chromatography. Recrystallization is effective for removing minor impurities and obtaining highly crystalline material.[10][11][12] Column chromatography is used for separating the desired product from significant amounts of impurities or side products.[7] The choice of method depends on the nature and quantity of the impurities.

Experimental Protocols

Representative Protocol: Synthesis of 2-Phenylbenzothiazole

This protocol describes a straightforward synthesis of 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde.

Materials:

  • 2-aminothiophenol

  • Benzaldehyde

  • Glycerol

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, combine equimolar quantities of 2-aminothiophenol (e.g., 1.25 g, 10 mmol) and benzaldehyde (e.g., 1.06 g, 10 mmol).

  • Add glycerol (10 mL) to the flask.

  • Heat the mixture with stirring until a clear solution is formed.

  • Allow the reaction mixture to cool to room temperature and leave it to stand for 0.5-5 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction by pouring the mixture into water.

  • Collect the resulting solid product by vacuum filtration.

  • Wash the solid with water and then dry it.

  • For further purification, recrystallize the crude product from ethanol to obtain pure 2-phenylbenzothiazole.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of 2-arylbenzothiazoles.

G cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reactants 2-Aminothiophenol + Aromatic Aldehyde Solvent_Catalyst Add Solvent/Catalyst (e.g., Glycerol) Reactants->Solvent_Catalyst Heating Heating & Stirring Solvent_Catalyst->Heating Monitoring Monitor by TLC Heating->Monitoring Quenching Quench with Water Monitoring->Quenching Reaction Complete Filtration Vacuum Filtration Quenching->Filtration Drying Drying Filtration->Drying Crude_Product Crude Product Drying->Crude_Product Purification_Choice Recrystallization or Column Chromatography Crude_Product->Purification_Choice Pure_Product Pure 2-Arylbenzothiazole Purification_Choice->Pure_Product G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-Arylbenzothiazole (Ligand) AhR_Complex AhR Complex (AhR, HSP90, p23, Src) Ligand->AhR_Complex Binds Activated_Complex Activated AhR-Ligand Complex AhR_Complex->Activated_Complex Conformational Change Dimer AhR-ARNT Heterodimer Activated_Complex->Dimer Dimerizes with ARNT ARNT ARNT->Dimer XRE Xenobiotic Response Element (XRE) in DNA Dimer->XRE Translocates & Binds to Transcription Gene Transcription (e.g., CYP1A1) XRE->Transcription Initiates

References

Technical Support Center: Optimizing Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of benzothiazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing 2-substituted benzothiazoles?

A1: The most prevalent method is the condensation reaction between a 2-aminothiophenol and a carbonyl-containing compound, such as an aldehyde, carboxylic acid, or acyl chloride.[1][2][3][4] This reaction typically proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation or dehydration to yield the final benzothiazole product.[5]

Q2: What are the typical starting materials and reagents required?

A2: The key starting material is 2-aminothiophenol or its substituted derivatives. The other key reactant is a carbonyl compound, most commonly an aldehyde or a carboxylic acid.[1][6] A variety of catalysts and oxidizing agents can be used to facilitate the reaction, including hydrogen peroxide/hydrochloric acid (H₂O₂/HCl), samarium triflate, and various metal nanoparticles.[1][5][7] The choice of solvent can also vary, with ethanol, methanol-water mixtures, and dimethyl sulfoxide (DMSO) being common options; some reactions can even be performed under solvent-free conditions.[1][5]

Q3: What kind of yields can I expect from benzothiazole synthesis?

A3: Yields can vary significantly depending on the specific synthetic route and reaction conditions. However, with optimized protocols, it is often possible to achieve high to excellent yields, frequently in the range of 80-95%.[5] Suboptimal conditions, on the other hand, can lead to significantly lower yields.[5]

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[5][8] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product.

Q5: What are the common purification methods for the final benzothiazole product?

A5: After the reaction is complete, the crude product is typically isolated by filtration if it precipitates or by extraction. Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying the solid product.[5] For further purification, especially to remove persistent colored impurities, column chromatography can be employed.[5][9] Treating a solution of the crude product with activated charcoal can also be effective for color removal.[9]

Q6: Are there any safety concerns associated with benzothiazole synthesis?

A6: Yes, the synthesis can involve hazardous materials. 2-aminothiophenol is sensitive to oxidation and can form a disulfide byproduct.[8][10] Some reactions may use strong acids, oxidizers, or toxic solvents.[1][11] It is crucial to consult the Safety Data Sheets (SDS) for all reagents and to perform the reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I fix this?

A: Low or no yield is a common issue that can stem from several factors. Below is a systematic guide to troubleshooting this problem.

Potential Cause Suggested Solution
Inactive Reagents or Catalyst Use fresh, high-purity starting materials, reagents, and catalysts. Ensure that the 2-aminothiophenol has not oxidized (indicated by a dark color).[5][10]
Incorrect Reaction Temperature Optimize the reaction temperature. Some methods require heating, while others proceed at room temperature.[5][11] Excessively high temperatures can promote side reactions.[11]
Insufficient Reaction Time Monitor the reaction's progress using TLC to determine the optimal reaction time. Some cyclization reactions may require extended periods to reach completion.[5][8]
Presence of Impurities Ensure starting materials are pure and dry. Water can sometimes interfere with the reaction.
Suboptimal Catalyst Concentration The concentration of the catalyst is often crucial for efficient cyclization.[11] Titrate the catalyst loading to find the optimal concentration.
Atmosphere Since 2-aminothiophenol is sensitive to oxidation, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the degradation of the starting material and improve yields.[8][10]
Issue 2: Formation of Significant Side Products

Q: My reaction mixture shows multiple spots on the TLC, and I'm having trouble isolating the desired product. What are the likely side products and how can I minimize them?

A: The formation of byproducts is a primary cause of low yields and purification difficulties.

Potential Side Product Cause Minimization Strategy
2,2'-dithiobis(aniline) Oxidation of the 2-aminothiophenol starting material. This is a common side reaction, especially under aerobic conditions.[10]Run the reaction under an inert atmosphere (Nitrogen or Argon).[10]
Benzothiazoline intermediate Incomplete oxidation of the initially formed benzothiazoline to the final aromatic benzothiazole.[10]Ensure an adequate amount of an oxidizing agent is present. The choice of oxidant can be critical and may need to be optimized.[10]
Unreacted Starting Materials Incomplete conversion.Optimize reaction conditions (time, temperature, catalyst) and monitor the reaction to completion using TLC.[11]
Polymerization of starting materials High concentration of reactants.Optimize the reaction concentration to minimize polymerization.[5]
Issue 3: Difficulty in Product Purification

Q: My final product is off-white or yellowish, indicating impurities, or it is difficult to isolate from the reaction mixture. How can I improve the purity?

A: Purification challenges often arise from the presence of closely related side products or unreacted starting materials.

Problem Possible Cause Suggested Solution
Persistent Color in Final Product Highly colored impurities are present that are not removed by a single recrystallization.[9]Perform a decolorization step by treating a hot solution of the crude product with activated charcoal before the final recrystallization.[9]
Oily Precipitate During Recrystallization The solution is supersaturated, the cooling rate is too fast, or the solvent is not ideal.[9]Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow the solution to cool more slowly. Consider a different recrystallization solvent system if the problem persists.[9]
Low Recovery After Recrystallization The product has some solubility in the cold recrystallization solvent. A high concentration of impurities is inhibiting crystallization.Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal of the pure product. If impurity levels are high, consider a preliminary purification step like column chromatography.[9]
Product is Soluble in the Reaction Solvent The product does not precipitate upon completion of the reaction.Try precipitating the product by adding a non-solvent or by concentrating the reaction mixture.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aldehydes

Catalyst/ReagentSolventTemperatureTimeYield Range (%)Reference
H₂O₂/HClEthanolRoom Temperature1 hExcellent[1]
NH₄ClMethanol/WaterRoom Temperature1 hHigh[1]
Phenyl iodoniumbis(trifluoroacetate) (PIFA)Microwave---[1]
Blue LEDAirRoom Temperature6 h-[1]
Samarium TriflateAqueous MediumMild--[7]
TiO₂ NPs / H₂O₂Daylight-5-27 min90-97[6]
Amberlite IR120 ResinMicrowave85 °C5-10 min88-95[6]

Note: "Excellent" and "High" yields are as described in the source documents, often implying yields upwards of 80-90%. Specific percentages were not always provided.

Experimental Protocols

Protocol 1: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl

This protocol is adapted from a method described as efficient for synthesizing a series of benzothiazole compounds.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophenol (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol.

  • Reagent Addition: To this solution, add 30% hydrogen peroxide (H₂O₂) (6 equivalents) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (3 equivalents) while stirring at room temperature.[5]

  • Reaction: Continue stirring the reaction mixture at room temperature for 1 hour.[1][5]

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Workup: Upon completion, pour the reaction mixture into ice-cold water. Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry it under a vacuum. The crude product can be further purified by recrystallization from ethanol to obtain the pure 2-arylbenzothiazole.[5]

Protocol 2: Purification of Crude 2-Aminobenzothiazole via Hydrochloride Salt Formation

This method is effective for removing colored impurities.[11]

  • Dissolution: Dissolve the crude 2-aminobenzothiazole in a suitable solvent like hot ethanol.

  • Salt Formation: Add concentrated hydrochloric acid dropwise to the solution until the precipitation of the hydrochloride salt is complete.

  • Recrystallization of the Salt: Filter the hydrochloride salt and recrystallize it from a suitable solvent (e.g., an ethanol/water mixture). If the color persists, activated charcoal can be added to the hot solution before filtering and recrystallizing.

  • Regeneration of Free Base (Optional): If the free base is required, dissolve the purified hydrochloride salt in water and neutralize it with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the purified 2-aminobenzothiazole.

  • Final Isolation: Filter the pure product, wash it with water, and dry it thoroughly.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-Aminothiophenol and Aldehyde in Ethanol add_reagents Add H2O2 and HCl start->add_reagents stir Stir at Room Temperature add_reagents->stir monitor Monitor by TLC stir->monitor quench Pour into Ice Water monitor->quench Reaction Complete neutralize Neutralize with NaHCO3 quench->neutralize filter Filter Precipitate neutralize->filter purify Recrystallize from Ethanol filter->purify end Pure 2-Arylbenzothiazole purify->end

Caption: Experimental workflow for the synthesis of 2-Arylbenzothiazole.

troubleshooting_low_yield start Low or No Product Yield cause1 Inactive Reagents? start->cause1 solution1 Use Fresh/Pure Materials cause1->solution1 Yes cause2 Suboptimal Temperature? cause1->cause2 No solution2 Optimize Temperature Profile cause2->solution2 Yes cause3 Insufficient Reaction Time? cause2->cause3 No solution3 Monitor by TLC to Completion cause3->solution3 Yes cause4 Oxidation of Starting Material? cause3->cause4 No solution4 Run Under Inert Atmosphere cause4->solution4 Yes

Caption: Troubleshooting workflow for low product yield in benzothiazole synthesis.

reaction_pathway reactants 2-Aminothiophenol Aldehyde (R-CHO) intermediate Schiff Base Intermediate reactants->intermediate Condensation (-H2O) cyclized Benzothiazoline intermediate->cyclized Intramolecular Cyclization product 2-Substituted Benzothiazole cyclized->product Oxidation (-2H)

Caption: General reaction pathway for benzothiazole synthesis from 2-aminothiophenol.

References

Purification challenges of 4-(1,3-Benzothiazol-2-yl)phenol by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4-(1,3-Benzothiazol-2-yl)phenol by recrystallization.

Troubleshooting Guide

This guide addresses common problems in a question-and-answer format, offering solutions to specific issues you may face during your experiments.

Q1: My this compound is not dissolving in the recrystallization solvent, even at elevated temperatures. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume.

  • Solution 1: Increase Solvent Volume. Gradually add more of the hot recrystallization solvent in small increments until the solid dissolves completely. Be mindful that using an excessive amount of solvent can lead to poor recovery yields.

  • Solution 2: Re-evaluate Your Solvent Choice. this compound, being a phenolic and heterocyclic compound, exhibits moderate polarity. Alcohols such as ethanol and methanol are often effective. If a single solvent system is not working, consider a mixed-solvent system. A common and effective choice for compounds of this nature is an ethanol/water mixture.

Q2: After dissolving my compound and letting it cool, no crystals are forming. How can I induce crystallization?

A2: The absence of crystal formation upon cooling is a common issue, often due to a non-saturated or supersaturated solution.

  • Solution 1: Induce Nucleation.

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for other crystals to form.

  • Solution 2: Increase Concentration. If the solution is not saturated enough, you can gently heat it again to evaporate some of the solvent. Once the volume is reduced, allow it to cool slowly.

  • Solution 3: Enhance Cooling. After the solution has slowly cooled to room temperature, place it in an ice bath to further decrease the solubility of your compound and promote crystallization.

Q3: My compound "oiled out" instead of forming solid crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the impurities present significantly lower the melting point of your compound.

  • Solution 1: Slow Down the Cooling Process. Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.

  • Solution 2: Adjust Solvent System. If using a mixed solvent system like ethanol/water, the addition of too much "anti-solvent" (water) can sometimes cause oiling out. Try reheating the solution to dissolve the oil and then add a small amount of the "good" solvent (ethanol) before allowing it to cool slowly.

  • Solution 3: Preliminary Purification. If significant impurities are present, they can interfere with crystal lattice formation. Consider a preliminary purification step, such as passing a concentrated solution of your crude product through a small plug of silica gel, before recrystallization.

Q4: The yield of my recrystallized this compound is very low. How can I improve it?

A4: A low recovery is often due to using too much solvent or incomplete precipitation.[1]

  • Solution 1: Minimize Solvent Usage. Use only the minimum amount of hot solvent necessary to fully dissolve your crude product.[2]

  • Solution 2: Ensure Complete Cooling. After slow cooling to room temperature, ensure the flask is thoroughly chilled in an ice bath for an extended period (e.g., 30 minutes) to maximize the precipitation of your product.

  • Solution 3: Recover a Second Crop. The remaining solution (mother liquor) after filtration may still contain a significant amount of your dissolved product. You can try to recover a second, albeit likely less pure, crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.

Q5: My purified crystals are still colored. How can I remove colored impurities?

A5: Colored impurities can sometimes co-crystallize with your product.

  • Solution: Use Activated Charcoal. After dissolving your crude product in the hot solvent, and before the cooling step, add a very small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then proceed with the cooling and crystallization steps. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.

Frequently Asked Questions (FAQs)

Q1: What is the best recrystallization solvent for this compound?

A1: Based on the purification of similar benzothiazole derivatives, ethanol or a mixed solvent system of ethanol and water is a highly effective choice. The ideal solvent should dissolve the compound when hot but have low solubility when cold. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent ratio for your specific sample.

Q2: What are the key steps for a successful recrystallization of this compound?

A2: The fundamental steps are:

  • Solvent Selection: Choose an appropriate solvent system (e.g., ethanol/water).

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals to remove any residual solvent.

Q3: How can I determine the purity of my recrystallized this compound?

A3: The purity of your final product can be assessed by several methods:

  • Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. Impurities will typically cause the melting point to be lower and broader.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Techniques: Techniques such as NMR (Nuclear Magnetic Resonance) and FT-IR (Fourier-Transform Infrared Spectroscopy) can be used to confirm the structure and purity of the compound.

Data Presentation

Table 1: Solubility Characteristics of this compound in Common Solvents (Hypothetical Data)
SolventSolubility at 25°CSolubility at Boiling PointSuitability for Recrystallization
WaterInsolubleVery Sparingly SolublePoor (Good as an anti-solvent)
EthanolSparingly SolubleVery SolubleExcellent
MethanolSparingly SolubleVery SolubleExcellent
AcetoneSolubleVery SolubleModerate (High solubility at RT may lead to lower yield)
TolueneSparingly SolubleSolubleGood
HexaneInsolubleInsolublePoor

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound using Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding hot ethanol in small portions until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization of this compound using Ethanol/Water
  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: To the hot solution, add hot water dropwise with swirling until a faint cloudiness persists.

  • Re-dissolution: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath for at least 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals.

Visualizations

Recrystallization_Workflow A Crude This compound B Dissolve in Minimum Hot Solvent (e.g., Ethanol) A->B C Hot Filtration (Optional, if insoluble impurities are present) B->C Insoluble impurities D Slow Cooling to Room Temperature B->D No insoluble impurities C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Ice-Cold Solvent F->G J Mother Liquor (contains soluble impurities) F->J Filtrate H Dry Crystals G->H I Pure Crystals H->I

Caption: Standard Recrystallization Workflow.

Troubleshooting_Logic start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield colored_crystals Colored Crystals start->colored_crystals sol_scratch Scratch Flask / Add Seed Crystal no_crystals->sol_scratch sol_concentrate Concentrate Solution no_crystals->sol_concentrate sol_slow_cool Reheat & Cool Slowly oiling_out->sol_slow_cool sol_adjust_solvent Adjust Solvent Ratio oiling_out->sol_adjust_solvent sol_min_solvent Use Minimum Hot Solvent low_yield->sol_min_solvent sol_full_cool Ensure Thorough Cooling low_yield->sol_full_cool sol_charcoal Use Activated Charcoal colored_crystals->sol_charcoal

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Crystallization of 4-(1,3-Benzothiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 4-(1,3-Benzothiazol-2-yl)phenol.

Troubleshooting Crystallization Issues

Researchers may encounter several challenges during the crystallization of this compound. This guide addresses common problems in a question-and-answer format.

Q1: My compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This indicates that this compound has low solubility in the selected solvent. You have a few options:

  • Increase the solvent volume: Gradually add more of the hot solvent until the compound dissolves. Be mindful that using a large volume of solvent may lead to a lower yield.

  • Switch to a more suitable solvent: Consult the solvent selection guide (see Table 1) and choose a solvent in which the compound is known to have higher solubility at elevated temperatures.

  • Use a solvent mixture: If the compound is very soluble in one solvent (solvent A) and poorly soluble in another (solvent B), and both solvents are miscible, you can use a mixed solvent system. Dissolve the compound in a minimum amount of hot solvent A, and then slowly add the hot solvent B until the solution becomes slightly turbid. Add a few drops of hot solvent A to redissolve the initial precipitate, and then allow the solution to cool slowly.

Q2: The compound "oils out" instead of forming crystals upon cooling. How can I resolve this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the compound's melting point is lower than the boiling point of the solvent or if the solution is supersaturated. To address this:

  • Reheat the solution: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until the oil dissolves completely.

  • Cool the solution more slowly: A slower cooling rate can encourage the formation of crystals instead of oil. You can insulate the flask to slow down the cooling process.

  • Use a lower-boiling point solvent: If possible, select a solvent with a boiling point lower than the melting point of your compound (Melting Point: 228.6-229 °C[1]).

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small crystal of pure this compound, adding it to the cooled solution can induce crystallization.

Q3: No crystals have formed even after the solution has cooled to room temperature. What are the next steps?

A3: If crystallization does not occur spontaneously, you can try to induce it using the following methods:

  • Scratching: As mentioned above, scratching the inner wall of the flask with a glass rod can initiate crystal formation.

  • Seeding: Introduce a seed crystal of the pure compound into the solution.

  • Reduce the temperature: Place the flask in an ice bath to further decrease the solubility of the compound.

  • Reduce the solvent volume: If the solution is not saturated enough, you can gently heat it to evaporate some of the solvent and then allow it to cool again.

Q4: The crystallization happened too quickly, resulting in a fine powder instead of well-defined crystals. Is this a problem?

A4: Rapid crystallization can trap impurities within the crystal lattice, leading to a less pure product. For optimal purity, a slow and controlled crystallization process is preferred. If you observe rapid precipitation, you can try the following:

  • Re-dissolve and cool slowly: Reheat the solution to dissolve the precipitate, possibly adding a small amount of extra solvent. Then, ensure the solution cools down slowly and undisturbed.

  • Use a different solvent system: A solvent in which the compound is slightly more soluble at room temperature might slow down the crystallization rate.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its crystallization?

A1: Key physical properties are summarized in the table below. The high melting point and very low water solubility are particularly important for crystallization solvent selection.

PropertyValue
Molecular Formula C₁₃H₉NOS
Molecular Weight 227.28 g/mol [1]
Melting Point 228.6-229 °C[1]
Water Solubility 6.6 µg/mL[1]
Appearance Off-white to yellow powder

Q2: How do I select an appropriate solvent for the crystallization of this compound?

A2: An ideal solvent for recrystallization should meet the following criteria:

  • The compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.

  • The solvent should not react with the compound.

  • Impurities should be either completely soluble or completely insoluble in the solvent at all temperatures.

  • The solvent should be volatile enough to be easily removed from the crystals after filtration.

Based on reports for similar benzothiazole derivatives, suitable solvents to investigate include ethanol, methanol, and mixtures of ethanol and water.

Q3: Is it necessary to use activated charcoal during recrystallization?

A3: Activated charcoal can be used to remove colored impurities from a solution. However, for phenolic compounds like this compound, it is generally not recommended as it can react with the phenolic hydroxyl group, potentially introducing new impurities. If your solution is colored, consider alternative purification methods or proceed with crystallization, as the colored impurities may remain in the mother liquor.

Data Presentation

Due to the limited availability of quantitative solubility data in public literature, a qualitative solubility guide is provided below. It is highly recommended that researchers determine the solubility of this compound in their specific solvent systems experimentally.

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubility at Room TemperatureSolubility at Boiling PointSuitability for Crystallization
WaterVery Low[1]Very LowUnsuitable as a single solvent
EthanolSparingly SolubleSolublePotentially Suitable
MethanolSparingly SolubleSolublePotentially Suitable
AcetoneSolubleVery SolublePotentially Suitable (may require a co-solvent)
Ethyl AcetateSparingly SolubleSolublePotentially Suitable
TolueneSparingly SolubleSolublePotentially Suitable
HexaneInsolubleInsolubleUnsuitable as a primary solvent, but can be used as an anti-solvent

Experimental Protocols

Protocol for Determining Solvent Suitability

  • Place approximately 10-20 mg of crude this compound into a small test tube.

  • Add the test solvent dropwise at room temperature, shaking after each addition, until the solid dissolves. Record the approximate volume of solvent used. A good solvent will require a minimal amount to dissolve the compound at its boiling point but will show low solubility at room temperature.

  • If the compound does not dissolve in approximately 1 mL of the solvent at room temperature, heat the mixture gently in a water bath.

  • If the compound dissolves upon heating, remove the test tube from the heat and allow it to cool to room temperature, and then in an ice bath.

  • Observe if crystals form upon cooling. An ideal solvent will yield a good crop of crystals.

General Recrystallization Protocol (Ethanol/Water System)

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Visualizations

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Compound Oils Out? crystals_form->oiling_out No end_success Collect & Dry Crystals crystals_form->end_success Yes no_crystals No Crystals Form? oiling_out->no_crystals No add_solvent Add More Solvent & Reheat oiling_out->add_solvent Yes scratch Scratch Flask / Add Seed Crystal no_crystals->scratch Yes concentrate Concentrate Solution no_crystals->concentrate Still No slow_cool Cool Slower add_solvent->slow_cool slow_cool->cool scratch->cool concentrate->cool

Caption: Troubleshooting workflow for crystallization issues.

SolventSelection start Select Potential Solvent test_rt Test Solubility at Room Temperature start->test_rt dissolves_rt Dissolves Easily? test_rt->dissolves_rt test_hot Test Solubility in Hot Solvent dissolves_rt->test_hot No unsuitable Unsuitable Solvent dissolves_rt->unsuitable Yes dissolves_hot Dissolves? test_hot->dissolves_hot cool_solution Cool Solution dissolves_hot->cool_solution Yes dissolves_hot->unsuitable No crystals_form Crystals Form? cool_solution->crystals_form suitable Suitable Solvent crystals_form->suitable Yes crystals_form->unsuitable No

Caption: Logical workflow for selecting a suitable crystallization solvent.

References

Technical Support Center: 4-(1,3-Benzothiazol-2-yl)phenol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility challenges of 4-(1,3-Benzothiazol-2-yl)phenol in DMSO for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve for cell assays?

A1: this compound has a very low aqueous solubility (6.6 µg/mL)[1]. Its chemical structure, containing a rigid benzothiazole ring system, contributes to its hydrophobicity, making it challenging to dissolve in the aqueous environment of cell culture media.

Q2: Is DMSO the best solvent for this compound?

A2: Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for dissolving hydrophobic compounds for in vitro assays due to its ability to dissolve a wide range of polar and nonpolar substances[2][3]. While other organic solvents can be used, DMSO is often preferred for its miscibility with water and cell culture media.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: The tolerance to DMSO is highly cell-line dependent. Generally, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, while some robust lines may tolerate up to 1%[2][3]. However, for sensitive cells, especially primary cells, it is recommended to keep the final DMSO concentration at or below 0.1%[2][3]. It is crucial to perform a dose-response experiment with DMSO alone on your specific cell line to determine the maximum non-toxic concentration.

Q4: My compound precipitates when I add the DMSO stock to the cell culture medium. What should I do?

A4: Precipitation upon dilution is a common issue with poorly soluble compounds. Refer to the Troubleshooting Guide below for detailed steps on how to address this, including pre-warming the medium and using a stepwise dilution method.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Compound does not fully dissolve in 100% DMSO. The concentration exceeds the solubility limit of the compound in DMSO at room temperature.1. Gently warm the solution in a water bath (37-50°C) to increase solubility[4].2. Use sonication to aid dissolution.3. If the compound still doesn't dissolve, you have reached the maximum stock concentration. Centrifuge the solution to pellet undissolved compound and use the supernatant. The exact concentration of this saturated stock solution should be determined analytically if precise dosing is required.
Precipitation occurs immediately upon adding DMSO stock to aqueous cell culture medium. The compound's solubility in the final aqueous solution is much lower than in the DMSO stock, leading to rapid precipitation.1. Pre-warm the cell culture medium to 37°C before adding the DMSO stock.2. Add the DMSO stock dropwise to the medium while vortexing or stirring to ensure rapid mixing.3. Perform a serial dilution: Instead of a single large dilution, create intermediate dilutions in a mix of DMSO and medium.
Crystals form in the wells during the experiment. The compound is coming out of solution over time, potentially due to temperature fluctuations or interaction with media components.1. Ensure the final concentration of the compound in the assay does not exceed its aqueous solubility limit.2. Visually inspect the wells under a microscope after dosing to confirm the absence of precipitates.3. Consider including a solubility-enhancing agent (e.g., serum) in the final dilution, but be aware of potential interactions.
Inconsistent results or high variability between replicates. Uneven dissolution or precipitation of the compound leading to inconsistent dosing.1. Always vortex the stock solution before preparing dilutions.2. Prepare fresh dilutions for each experiment.3. Ensure the final DMSO concentration is identical across all wells, including vehicle controls.
Vehicle (DMSO) control shows unexpected biological effects. The DMSO concentration is too high for the cell line, causing cytotoxicity or off-target effects.1. Determine the maximum tolerated DMSO concentration for your specific cell line and assay duration by running a DMSO dose-response curve.2. Keep the final DMSO concentration in all wells below this determined threshold, ideally ≤0.5%.

Experimental Protocols

Protocol 1: Determining Maximum Tolerated DMSO Concentration

Objective: To determine the highest concentration of DMSO that does not significantly affect cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cell viability reagent (e.g., MTT, resazurin)

Procedure:

  • Seed cells in a 96-well plate at your standard density and allow them to adhere overnight.

  • Prepare a serial dilution of DMSO in complete cell culture medium. A common range to test is 2%, 1%, 0.5%, 0.25%, 0.1%, and 0% (medium only control).

  • Remove the existing medium from the cells and replace it with the medium containing the different DMSO concentrations.

  • Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Perform a cell viability assay according to the manufacturer's protocol.

  • Calculate the percentage of viable cells for each DMSO concentration relative to the 0% DMSO control. The highest DMSO concentration that results in minimal loss of cell viability (e.g., >90% viability) is your maximum tolerated concentration.

Protocol 2: Preparation of this compound Working Solutions

Objective: To prepare a clear, precipitate-free working solution of this compound for cell-based assays.

Procedure:

Part A: Preparing a High-Concentration Stock Solution in 100% DMSO

  • Start by attempting to prepare a 10 mM stock solution. Weigh out the appropriate amount of this compound and add the calculated volume of 100% DMSO.

  • Vortex the solution vigorously. If the compound does not fully dissolve, proceed with the following steps.

  • Gently warm the vial in a 37°C water bath for 10-15 minutes. Vortex again.

  • If dissolution is still incomplete, use a sonicator for 5-10 minutes.

  • If you observe that the compound is still not fully dissolved, you will need to prepare a saturated stock solution. Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid. Carefully collect the supernatant. This is your saturated stock solution. The concentration of this stock should be determined experimentally if precision is critical.

Part B: Preparing Working Solutions in Cell Culture Medium

  • Pre-warm your complete cell culture medium to 37°C.

  • Perform a serial dilution of your DMSO stock solution into the pre-warmed medium. It is critical to add the DMSO stock to the medium and not the other way around.

  • Add the DMSO stock drop-by-drop to the center of the medium vortex to ensure rapid and even dispersion.

  • Visually inspect each dilution for any signs of precipitation. If precipitation occurs, the concentration is too high for the aqueous environment.

  • Ensure the final DMSO concentration in your highest concentration working solution does not exceed the maximum tolerated concentration determined in Protocol 1. Adjust your stock concentration or dilution factor if necessary.

  • Always include a vehicle control containing the same final concentration of DMSO as your experimental wells.

Visualizations

Signaling Pathways Modulated by Benzothiazole Derivatives

Benzothiazole derivatives have been shown to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis.[5][6][7][8][9]

G Potential Signaling Pathways Modulated by Benzothiazole Derivatives BT This compound EGFR EGFR BT->EGFR Inhibition PI3K PI3K BT->PI3K Inhibition JAK JAK BT->JAK Inhibition Bax Bax BT->Bax Upregulation EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Apoptosis Apoptosis Bax->Apoptosis

Caption: Potential signaling pathways modulated by benzothiazole derivatives.

Experimental Workflow for Cell Viability Assay

G Experimental Workflow for Cell Viability Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (adhesion) seed_cells->incubate_overnight prepare_compound Prepare serial dilutions of This compound in medium incubate_overnight->prepare_compound add_compound Treat cells with compound and vehicle control prepare_compound->add_compound incubate_treatment Incubate for desired duration (e.g., 24-72h) add_compound->incubate_treatment add_reagent Add cell viability reagent (e.g., MTT) incubate_treatment->add_reagent incubate_reagent Incubate per manufacturer's protocol add_reagent->incubate_reagent read_plate Read absorbance/ fluorescence incubate_reagent->read_plate analyze Analyze data and calculate IC50 read_plate->analyze end End analyze->end

Caption: General workflow for a cell viability assay.

References

Technical Support Center: Enhancing the Fluorescence Quantum Yield of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the fluorescence quantum yield (Φf) of benzothiazole derivatives.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Observed fluorescence quantum yield is significantly lower than expected.

Q: My newly synthesized benzothiazole derivative shows very weak fluorescence. What are the potential causes and how can I fix it?

A: Low quantum yield can stem from intrinsic molecular properties or extrinsic experimental factors.[1]

Potential Causes & Troubleshooting Steps:

  • Purity of the Compound:

    • Cause: Impurities from the synthesis, such as residual starting materials, byproducts, or catalysts, can act as fluorescence quenchers.[1]

    • Solution: Purify the compound meticulously using techniques like column chromatography or recrystallization. Verify purity using NMR, Mass Spectrometry, and HPLC.

  • Solvent Effects:

    • Cause: The solvent environment significantly impacts fluorescence. Solvent polarity can alter the energy levels of excited states and promote non-radiative decay pathways.[2] Some benzothiazole derivatives exhibit solvatochromism, where their fluorescence properties change with solvent polarity.[3][4]

    • Solution:

      • Measure the fluorescence in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol).[2]

      • For compounds susceptible to torsional rotation, using a more viscous solvent can restrict molecular motion and enhance fluorescence.[5]

  • Concentration Effects (Aggregation-Caused Quenching - ACQ):

    • Cause: At high concentrations, molecules can form non-emissive aggregates (π-π stacking), which provides a pathway for non-radiative decay, quenching the fluorescence.[2][6]

    • Solution: Perform a concentration-dependent study. Measure the fluorescence intensity at a series of dilutions. The intensity should be linear with absorbance at low concentrations (typically absorbance < 0.1).[7][8] If ACQ is the issue, you will observe a deviation from linearity at higher concentrations.[2]

  • Presence of Quenchers:

    • Cause: Dissolved oxygen is a common quencher of fluorescence.[9] Other substances, like halide ions or heavy atoms in the solvent, can also quench fluorescence.

    • Solution: Deoxygenate the solvent by bubbling an inert gas (e.g., nitrogen or argon) through the solution before measurement. However, be aware that for some specific D-π-A-π-D benzothiazole systems, deoxygenation can unusually decrease photostability.[9]

  • Molecular Structure:

    • Cause: The intrinsic structure of the molecule dictates its photophysical properties. A lack of structural rigidity allows for energy to be lost through vibrations and rotations.[1][10][11] The presence of certain functional groups (like the nitro group, -NO2) is known to often lead to weak fluorescence.[10]

    • Solution: This requires chemical modification. Consider strategies to rigidify the structure, such as incorporating it into a more fused ring system or forming complexes with boron (BF2).[10][12] Modifying substituents can also drastically alter the quantum yield.[10][11]

dot graph TD { graph [fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} caption: Workflow for troubleshooting low fluorescence quantum yield.

Issue 2: My compound is fluorescent in solution but not in the solid state (or vice-versa).

Q: My benzothiazole derivative has a good quantum yield in dilute solution, but the fluorescence disappears when I make a solid film. Why is this happening?

A: This is a classic case of Aggregation-Caused Quenching (ACQ) . In the solid state, molecules are packed closely together, leading to strong intermolecular interactions (π-π stacking) that create non-radiative decay pathways.[2][6]

Q: Conversely, my compound is non-emissive in solution but becomes highly fluorescent in the solid state or when aggregated. What is this phenomenon?

A: This is known as Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE).[4][13][14]

  • Mechanism: In AIE-active molecules, free rotation around single bonds in solution provides a non-radiative pathway for the excited state to decay, thus quenching fluorescence.[5][10] When the molecules aggregate, these intramolecular rotations are restricted. This blockage of the non-radiative pathway forces the excited state to decay radiatively, "turning on" the fluorescence.[13][15]

  • How to Induce Aggregation: A common method is to use a solvent-nonsolvent mixture. For example, dissolve the compound in a good solvent like tetrahydrofuran (THF) and then gradually add a poor solvent like water. As the water fraction increases, the compound will aggregate, and you should observe a significant increase in fluorescence intensity.[13][16]

dot graph AIE { graph [fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} caption: Mechanism of Aggregation-Induced Emission (AIE).

Frequently Asked Questions (FAQs)

Q1: How does modifying the chemical structure of a benzothiazole derivative enhance its quantum yield?

A1: Structural modifications are a primary strategy for tuning fluorescence properties. Key approaches include:

  • Increasing Molecular Rigidity: Restricting intramolecular rotations and vibrations minimizes non-radiative energy loss. This can be achieved by creating fused ring systems or by complexing the benzothiazole with moieties like difluoroboron (BF2), which locks the structure in a more rigid conformation and can dramatically enhance quantum yields.[10][12]

  • Altering Electronic Substituents: The position and electronic nature of substituent groups are critical. A study on benzothiazole-difluoroborates showed that simply exchanging the positions of electron-donating (e.g., -OMe) and electron-withdrawing (e.g., -CF3) groups could change the quantum yield from near zero to 98%.[10] This is due to complex relationships between the excited state and non-radiative decay pathways.[10][11]

  • Extending π-Conjugation: Expanding the conjugated system, for instance by adding a (4-aminophenyl)ethynyl group, can lead to stronger fluorescence.[17]

dot graph G { graph [fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];

} caption: Relationship between structural modifications and fluorescence properties.

Q2: What is the general effect of solvent polarity on the quantum yield of benzothiazole derivatives?

A2: There is no single rule, as the effect is highly dependent on the specific molecular structure. However, a general trend for some derivatives is that as solvent polarity increases, the emission wavelength may redshift (shift to longer wavelengths).[3] The effect on quantum yield can be complex; for some molecules, increasing polarity may decrease the quantum yield by promoting non-radiative decay, while for others, it might lead to an increase.[2][3] It is essential to test a range of solvents to characterize your specific compound.

Table 1: Example of Solvent Effects on a Benzothiazole Derivative (BID) [3]

SolventDielectric Constant (ε)Emission Max (λem, nm)Quantum Yield (Φf)
Toluene2.4610Lowest
Dichloromethane9.1620-
Acetonitrile37.5632-
Ethanol24.5-Highest

Q3: How can I improve the photostability of my benzothiazole probe?

A3: Photostability, the resistance of a molecule to photodegradation, is crucial for applications like bioimaging.

  • Structural Rigidity: More rigid molecules often exhibit higher photostability because they are less prone to photoinduced chemical reactions like trans-cis isomerization, which can be a bleaching mechanism.[9]

  • Avoid Reactive Groups: Certain functional groups can make a molecule more susceptible to degradation.

  • Aggregation: For some derivatives, aggregation can enhance photostability.[13]

  • Matrix Effects: Embedding the fluorophore in a solid matrix, such as a PMMA film, can sometimes improve stability by restricting motion and protecting it from reactive species.[18][19]

Experimental Protocols

Protocol: Relative Fluorescence Quantum Yield Measurement

This protocol describes the most common method for determining the fluorescence quantum yield (Φf) by comparing the test sample to a standard with a known quantum yield.[7]

Principle: The method assumes that a standard and a test sample with identical absorbance at the same excitation wavelength are absorbing the same number of photons. The ratio of their integrated fluorescence intensities is therefore proportional to the ratio of their quantum yields.[7][20]

The governing equation is:

Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

  • η is the refractive index of the solvent.

  • Subscripts x and st denote the test sample and the standard, respectively.[7][20]

Materials:

  • Spectrofluorometer with a corrected emission channel.

  • UV-Vis Spectrophotometer.

  • 10 mm path length quartz cuvettes.

  • Volumetric flasks and pipettes.

  • Test compound.

  • Standard compound with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54).

  • Spectroscopic grade solvents.[21]

Procedure:

  • Choose a Standard: Select a standard that absorbs and emits in a similar wavelength range to your test sample to minimize instrument-based errors.[8]

  • Prepare Stock Solutions:

    • Prepare a stock solution of your test compound in the chosen solvent.

    • Prepare a stock solution of the standard compound in its recommended solvent.

  • Prepare a Series of Dilutions:

    • For both the test sample and the standard, prepare a series of at least five dilutions from the stock solutions.

    • The absorbance of these solutions at the chosen excitation wavelength should be in the range of 0.02 to 0.1 to ensure a linear relationship between absorbance and fluorescence and to avoid inner filter effects.[7][8]

  • Measure Absorbance:

    • Using the UV-Vis spectrophotometer, record the absorbance of each diluted solution (including a solvent blank) at the chosen excitation wavelength. The same excitation wavelength must be used for both the sample and the standard.[8]

  • Measure Fluorescence Emission:

    • Using the spectrofluorometer, record the corrected fluorescence emission spectrum for each of the diluted solutions.

    • Ensure all instrument settings (e.g., excitation wavelength, slit widths) are kept identical for all measurements of both the sample and the standard.[8]

  • Data Analysis:

    • For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).

    • For both the test sample and the standard, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).

    • Perform a linear regression for each data set to obtain the slope (gradient, Grad). The plot should be linear with an R² value > 0.99.

  • Calculate Quantum Yield:

    • Use the equation provided above to calculate the fluorescence quantum yield of your test sample (Φx). If the same solvent is used for the sample and standard, the refractive index term (ηx²/ηst²) cancels out.

References

Technical Support Center: Photostability of Fluorescent Probes Based on 4-(1,3-Benzothiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the photostability of fluorescent probes based on the 4-(1,3-Benzothiazol-2-yl)phenol scaffold, also known as 2-(2'-hydroxyphenyl)benzothiazole (HBT).

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the photostability of this compound (HBT)-based fluorescent probes?

A1: The notable photostability of HBT-based probes is primarily attributed to an efficient photophysical process called Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] Upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the benzothiazole ring. This process creates a transient keto-tautomer from the initial enol form. The keto form is responsible for the characteristic large Stokes shift and fluorescence emission. This rapid, reversible proton transfer provides a non-destructive pathway for the molecule to return to its ground state, which contributes to its photostability.[2]

Q2: How do substituents on the this compound core affect the probe's photophysical properties?

A2: Substituents on the HBT core can significantly tune the probe's photophysical properties. Electron-donating groups, such as methoxy or amino groups, particularly when positioned para to the hydroxyl group, can lead to a red-shift in both the absorption and emission spectra.[3] Conversely, electron-withdrawing groups can also be used to modulate these properties. The strategic placement of different functional groups allows for the rational design of HBT derivatives with tailored fluorescence quantum yields and emission wavelengths.[3]

Q3: What is Aggregation-Induced Emission (AIE) and how does it relate to HBT-based probes?

A3: Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly fluorescent upon aggregation.[4] Certain derivatives of HBT have been shown to exhibit AIE, where restricted intramolecular motion in the aggregated state enhances fluorescence.[4] This is in contrast to the more common Aggregation-Caused Quenching (ACQ) where fluorescence is diminished at high concentrations. This property can be advantageous for applications in solid-state devices and for imaging in environments that promote aggregation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound-based fluorescent probes.

Problem 1: Low or No Fluorescence Signal

Possible Cause Troubleshooting Steps
Inappropriate Solvent Polarity The fluorescence of HBT derivatives can be highly sensitive to the solvent environment. In highly polar or protic solvents (e.g., water, ethanol), the fluorescence of some derivatives can be significantly quenched.[4] Try dissolving the probe in a non-polar, aprotic solvent such as dioxane or toluene to see if a signal appears.
Incorrect pH The protonation state of the phenolic hydroxyl group is critical for the ESIPT process. Ensure the pH of your experimental buffer is compatible with the probe's optimal fluorescence range. The fluorescence of HBT is known to be pH-sensitive.[5]
Probe Concentration Too Low Ensure the probe concentration is within the optimal range for detection by your instrument. Prepare a fresh, more concentrated stock solution if necessary.
Instrument Settings Not Optimized Verify that the excitation and emission wavelengths on your fluorometer or microscope are correctly set for your specific HBT derivative.

Problem 2: Unstable Fluorescence Signal (Photobleaching)

Possible Cause Troubleshooting Steps
High Excitation Light Intensity Reduce the power of the excitation light source. Use neutral density filters to attenuate the light intensity to the minimum level required for a good signal-to-noise ratio.
Prolonged Exposure Time Minimize the duration of light exposure. For microscopy, use the lowest possible exposure time and acquire images only when necessary.
Presence of Quenchers Dissolved oxygen is a common fluorescence quencher.[4] If experimentally feasible, deoxygenate your solutions by purging with an inert gas like nitrogen or argon. Be aware of other potential quenchers in your sample, such as heavy metal ions or halides.[4]

Problem 3: Unexpected Fluorescence Quenching

Possible Cause Troubleshooting Steps
Aggregation-Caused Quenching (ACQ) While some HBT derivatives exhibit AIE, others may suffer from ACQ at high concentrations. Try diluting your sample to see if the fluorescence intensity increases.
Inner Filter Effects At high concentrations, the sample itself can absorb a significant portion of the excitation or emitted light, leading to a non-linear relationship between concentration and fluorescence. Dilute the sample to an absorbance below 0.1 at the excitation wavelength.
Contaminants Impurities in the solvent or sample can act as quenchers. Use high-purity solvents and ensure glassware is thoroughly cleaned.[4]

Data Presentation

The photophysical properties of HBT-based probes can be significantly altered by substitution. The following tables provide a summary of representative data for different HBT derivatives.

Table 1: Photophysical Properties of Selected this compound Derivatives

CompoundSubstituent(s)SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φ_F)
HBT NonePBS (pH 7.0)3595101510.32[5]
CBT-β-Gal 5-Chloro, 4'-(β-galactosidase cleavable group)DMF/PBS-470 (caged), 510 (uncaged)-0.0019 (caged), 0.17 (uncaged)[5]
HBTM 4-Methyl, conjugated to pyrimidineWater~397~600~2030.255[6]
HBT-Cy Conjugated to a cyanine dyePBS (pH 7.0)-450 / 590 (ratiometric)--

Note: The data presented is a compilation from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Experimental Protocols

Protocol 1: Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • HBT-based probe solution

  • Quantum yield standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

  • Solvent used for dissolving the probe and standard

Procedure:

  • Prepare a series of dilute solutions of both the HBT-based probe and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the HBT-based probe and the standard. The plots should be linear.

  • Calculate the gradient (slope) of the straight line for both the probe (Grad_sample) and the standard (Grad_std).

  • Calculate the quantum yield of the HBT-based probe using the following equation:

    Φ_F(sample) = Φ_F(std) * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    where η is the refractive index of the solvent.

Protocol 2: Assessment of Photostability (Photobleaching Assay)

This protocol measures the rate of photobleaching of an HBT-based probe under continuous illumination.

Materials:

  • Fluorescence microscope with a camera capable of time-lapse imaging

  • Light source (e.g., mercury lamp, xenon lamp, or laser)

  • Sample containing the HBT-based probe (e.g., solution in a cuvette or labeled cells on a slide)

  • Image analysis software

Procedure:

  • Sample Preparation: Prepare the sample containing the HBT-based probe.

  • Microscope Setup:

    • Turn on the microscope and light source.

    • Select the appropriate filter set for the HBT-based probe.

    • Focus on the sample.

  • Image Acquisition:

    • Set the camera to acquire a time-lapse series of images.

    • Begin continuous illumination of the sample.

    • Acquire images at regular intervals (e.g., every 5-10 seconds) for a sufficient duration to observe a significant decrease in fluorescence intensity.

  • Data Analysis:

    • Use image analysis software to measure the mean fluorescence intensity of a region of interest in each image of the time-lapse series.

    • Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against time.

    • Determine the photobleaching half-life (t_½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Mandatory Visualizations

ESIPT_Mechanism cluster_ground Ground State cluster_excited Excited State Enol_GS Enol Form (Ground State) Enol_ES Enol Form (Excited State) Enol_GS->Enol_ES Absorption (hν_ex) Keto_ES Keto Form (Excited State) Enol_ES->Keto_ES ESIPT Keto_ES->Enol_GS Fluorescence (hν_em)

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) mechanism in HBT probes.

Troubleshooting_Workflow decision decision issue issue start Experiment Start issue_node Fluorescence Issue? start->issue_node low_signal Low/No Signal issue_node->low_signal Yes unstable_signal Unstable Signal issue_node->unstable_signal Yes check_solvent Check Solvent Polarity & pH low_signal->check_solvent reduce_intensity Reduce Excitation Intensity unstable_signal->reduce_intensity check_conc Check Probe Concentration check_solvent->check_conc check_settings Check Instrument Settings check_conc->check_settings reduce_exposure Minimize Exposure Time reduce_intensity->reduce_exposure check_quenchers Check for Quenchers reduce_exposure->check_quenchers

Caption: Troubleshooting workflow for common fluorescence issues with HBT probes.

References

Technical Support Center: Reproducibility of Antioxidant Capacity Assays with Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for antioxidant capacity assays involving benzothiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the reproducibility and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common antioxidant capacity assays for benzothiazole compounds?

A1: The most frequently used assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. These methods are popular due to their simplicity, speed, and cost-effectiveness.[1][2]

Q2: Why am I seeing poor reproducibility in my antioxidant capacity assay results?

A2: Poor reproducibility in antioxidant assays can stem from several factors. Key among these are variations in reagent preparation, incubation times, and temperature.[3] The chemical structure of the benzothiazole derivative itself, its solubility, and potential for interfering with the assay's colorimetric measurements can also contribute to variability.[1][4] For instance, in the ABTS assay, different TEAC (Trolox Equivalent Antioxidant Capacity) values can be observed between laboratories for the same compound due to differences in reaction times and sample concentrations.[5][6]

Q3: How do the DPPH, ABTS, and FRAP assays differ in their chemical principles?

A3: These assays, while all measuring antioxidant capacity, operate on different chemical principles.

  • DPPH Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[2]

  • ABTS Assay: In this assay, the pre-formed ABTS radical cation (ABTS•+) is reduced by an antioxidant, leading to a loss of its characteristic blue-green color.[2][3]

  • FRAP Assay: This assay assesses the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, resulting in the formation of an intense blue color.[7][8]

Q4: What is a typical range for intra- and inter-assay coefficients of variation (CV) for these assays?

A4: While specific inter-laboratory data for benzothiazole compounds is limited, general guidelines for these assays suggest that intra-assay (within-run) CVs should ideally be less than 10%, and inter-assay (between-run) CVs should be below 15%.[9] An inter-laboratory study on the DPPH assay for food additives found repeatability relative standard deviations (RSDr) of 2.2-2.9% and reproducibility relative standard deviations (RSDR) of 6.0-11%.[10][11] Using a common standard like Trolox to calculate TEAC values can help reduce variance between laboratories.[10][11]

Troubleshooting Guides

Issue 1: High Variability in DPPH Assay Results
Potential Cause Troubleshooting Step
DPPH solution instability: The DPPH radical is light-sensitive and can degrade over time.Always prepare fresh DPPH solution and store it in the dark.[2]
Incomplete reaction: Some benzothiazole derivatives may react slowly with the DPPH radical.Ensure a consistent and adequate incubation time for all samples and standards. A kinetic study to determine the optimal reaction time for your specific compounds is recommended.
Solvent effects: The choice of solvent can influence the reaction kinetics and the solubility of the benzothiazole compound.Use the same solvent for dissolving your compounds and the DPPH reagent. Methanol or ethanol are commonly used.[2]
Compound precipitation: The benzothiazole derivative may not be fully soluble at the tested concentrations, leading to inaccurate readings.Visually inspect for any precipitation. If observed, try a different solvent or adjust the concentration range.
Issue 2: Inconsistent Results in the ABTS Assay
Potential Cause Troubleshooting Step
Incomplete generation of ABTS radical cation (ABTS•+): The reaction between ABTS and potassium persulfate requires sufficient time to generate the radical.Allow the ABTS and potassium persulfate mixture to stand in the dark for 12-16 hours before use.[1]
Incorrect initial absorbance of ABTS•+ solution: The starting absorbance of the ABTS•+ working solution is critical for consistent results.Dilute the ABTS•+ stock solution to achieve a consistent initial absorbance, typically around 0.700 at 734 nm.[3]
Reaction time variability: The reaction between antioxidants and ABTS•+ can have different kinetics.Use a fixed and consistent incubation time for all measurements. For novel compounds, it's advisable to perform a kinetic study.[3]
pH sensitivity: The antioxidant activity of some compounds can be pH-dependent.Ensure the pH of the reaction mixture is controlled and consistent across all experiments.
Issue 3: Unexpected Outcomes in the FRAP Assay
Potential Cause Troubleshooting Step
FRAP reagent instability: The pre-mixed FRAP reagent has a limited shelf life.Prepare the FRAP reagent fresh daily by mixing the acetate buffer, TPTZ solution, and ferric chloride solution.[7]
Temperature fluctuations: The FRAP assay is sensitive to temperature.Maintain a constant temperature (typically 37°C) during the incubation step for all samples and standards.[2]
Interference from colored compounds: If the benzothiazole derivative itself absorbs light at 593 nm, it can interfere with the measurement.Run a sample blank containing the compound without the FRAP reagent to correct for any background absorbance.
Non-linearity of the standard curve: An inaccurate standard curve will lead to incorrect quantification.Ensure the standard curve (using FeSO₄·7H₂O) is linear over the concentration range of your samples. Prepare fresh standards for each assay.[2]

Quantitative Data Summary

The following tables summarize antioxidant activity data for various benzothiazole derivatives from the literature. Note that direct comparison between different studies can be challenging due to variations in experimental conditions.

Table 1: DPPH Radical Scavenging Activity of Benzothiazole Derivatives

CompoundConcentration (µg/mL)% Inhibition (Mean ± SD)IC₅₀ (µg/mL)Reference
Benzothiazole Derivative A5035.2 ± 2.185.4[8]
10058.9 ± 3.5[8]
15075.1 ± 4.2[8]
Ascorbic Acid (Standard)1045.8 ± 2.812.5[8]
2089.3 ± 5.1[8]
Compound 7a5025.14 ± 1.12167.27[7]
Compound 7b5038.62 ± 1.54112.92[7]
Compound 10a100075.4 ± 0.9650[7]
BZTidr4--3.27[12]

Table 2: ABTS Radical Scavenging Activity of Benzothiazole Derivatives

CompoundConcentration (µg/mL)% Inhibition (Mean ± SD)TEAC (Trolox Equivalent Antioxidant Capacity)Reference
BTA-14045.30-[13]
6060.20-[13]
8078.40-[13]
10092.10-[13]
BTA-44043.20-[13]
6058.70-[13]
8075.20-[13]
10090.40-[13]
Ascorbic Acid (Standard)4041.80-[13]
6053.27-[13]
8070.20-[13]
10089.47-[13]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Benzothiazole Derivatives

CompoundFRAP Value (µmol TE/g) (Mean ± SEM)Reference
8a22 ± 1[7]
8b126 ± 4[7]
8c18 ± 2[7]
9a25 ± 1[7]
9b16 ± 1[7]
9c22 ± 2[7]
10a30 ± 1[7]
10b15 ± 1[7]
10c13 ± 3[7]

Experimental Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a stock solution of the benzothiazole derivative (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.

    • Create a series of dilutions from the stock solution to obtain a range of concentrations for testing.

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be kept in the dark.[2]

    • Prepare a standard antioxidant, such as ascorbic acid or Trolox, in the same manner as the test compounds.[2]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the various concentrations of the benzothiazole derivative solutions to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[8]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[8]

    • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.[8]

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and let the mixture stand in the dark at room temperature for 12-16 hours.[2]

    • Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer (e.g., PBS pH 7.4) to an absorbance of 0.700 ± 0.020 at 734 nm.[3]

    • Prepare various concentrations of the benzothiazole derivatives and a standard antioxidant (e.g., Trolox).

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the benzothiazole derivative solution to each well.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).[2]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using a similar formula as for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant capacity of the sample to that of Trolox from a standard curve.[2]

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine in 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in water.

    • FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[2]

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the benzothiazole derivative solution to a 96-well plate.

    • Add 190 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 4-6 minutes).[2]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • The antioxidant capacity is determined from the standard curve of Fe²⁺ and is expressed as µmol of Fe²⁺ equivalents per gram of the compound.

Visualizations

DPPH_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep1 Prepare Benzothiazole Stock Solution & Dilutions assay1 Add 100 µL of Sample/ Standard to 96-well plate prep1->assay1 prep2 Prepare 0.1 mM DPPH Solution in Methanol assay2 Add 100 µL of DPPH Solution prep2->assay2 prep3 Prepare Standard (e.g., Ascorbic Acid) prep3->assay1 assay1->assay2 assay3 Incubate in Dark (Room Temp, 30 min) assay2->assay3 assay4 Measure Absorbance at 517 nm assay3->assay4 analysis1 Calculate % Inhibition assay4->analysis1 analysis2 Plot % Inhibition vs. Concentration analysis1->analysis2 analysis3 Determine IC50 Value analysis2->analysis3

Caption: Experimental workflow for the DPPH antioxidant capacity assay.

ABTS_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep1 Prepare ABTS & K₂S₂O₈ Stock Solutions prep2 Mix and Incubate in Dark (12-16 hours) to form ABTS•+ prep1->prep2 prep3 Dilute ABTS•+ to Absorbance ~0.700 at 734 nm prep2->prep3 assay2 Add 180 µL of ABTS•+ Working Solution prep3->assay2 prep4 Prepare Benzothiazole & Trolox Solutions assay1 Add 20 µL of Sample/ Standard to 96-well plate prep4->assay1 assay1->assay2 assay3 Incubate at Room Temp (e.g., 6 min) assay2->assay3 assay4 Measure Absorbance at 734 nm assay3->assay4 analysis1 Calculate % Inhibition assay4->analysis1 analysis2 Create Trolox Standard Curve analysis1->analysis2 analysis3 Determine TEAC Value analysis2->analysis3

Caption: Experimental workflow for the ABTS antioxidant capacity assay.

FRAP_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep1 Prepare Acetate Buffer, TPTZ, and FeCl₃ Solutions prep2 Mix to Create Fresh FRAP Reagent (10:1:1) prep1->prep2 prep3 Warm FRAP Reagent to 37°C prep2->prep3 assay2 Add 190 µL of FRAP Reagent prep3->assay2 prep4 Prepare Benzothiazole & FeSO₄ Standard Solutions assay1 Add 10 µL of Sample/ Standard to 96-well plate prep4->assay1 assay1->assay2 assay3 Incubate at 37°C (e.g., 4-6 min) assay2->assay3 assay4 Measure Absorbance at 593 nm assay3->assay4 analysis1 Create FeSO₄ Standard Curve assay4->analysis1 analysis2 Determine Antioxidant Capacity (Fe²⁺ Equivalents) analysis1->analysis2

Caption: Experimental workflow for the FRAP antioxidant capacity assay.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activities of Doxorubicin and 4-(1,3-Benzothiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticancer properties of the well-established chemotherapeutic agent, doxorubicin, and the investigational compound, 4-(1,3-Benzothiazol-2-yl)phenol. Due to the limited availability of specific experimental data for this compound, this comparison utilizes data from a closely related and potent derivative, 4-(5-fluorobenzo[d]thiazol-2-yl)phenol , as a representative for the 2-arylbenzothiazole class of compounds. This allows for a quantitative and mechanistic juxtaposition with doxorubicin, highlighting key similarities and differences in their anticancer profiles.

Executive Summary

Doxorubicin is a potent, broad-spectrum anthracycline antibiotic widely used in cancer chemotherapy. Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.[1][2] In contrast, the anticancer activity of 2-arylbenzothiazoles, represented here by 4-(5-fluorobenzo[d]thiazol-2-yl)phenol, is an area of active research. Evidence suggests that this class of compounds can also induce apoptosis and cause cell cycle arrest, although the precise molecular targets are still under investigation. This guide presents available quantitative data on their cytotoxic effects and delves into their known and proposed mechanisms of action.

Quantitative Comparison of Cytotoxicity

The following table summarizes the cytotoxic activity of doxorubicin and the representative benzothiazole derivative against the human breast cancer cell line, MCF-7. The IC50 and GI50 values represent the concentration of the compound required to inhibit cell growth by 50%.

CompoundCell LineAssayValue (µM)Reference
Doxorubicin MCF-7MTT4[1]
MCF-7SRB8.306[2]
MCF-7MTT0.4
4-(5-fluorobenzo[d]thiazol-2-yl)phenol MCF-7Not Specified0.4

Note: The variability in the reported IC50 values for doxorubicin can be attributed to differences in experimental conditions, such as incubation time and the specific viability assay used.

Mechanisms of Anticancer Activity

Doxorubicin: A Multi-Faceted Approach to Cancer Cell Killing

Doxorubicin's anticancer effects are multifaceted and well-documented. Its primary mechanisms include:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of DNA, distorting the double helix structure. This intercalation inhibits DNA replication and transcription. Furthermore, it stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for DNA unwinding, leading to DNA strand breaks.[1][2]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of superoxide and hydroxyl radicals. This surge in ROS induces oxidative stress, damaging cellular components like lipids, proteins, and DNA.[1]

  • Induction of Apoptosis: Doxorubicin triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[1]

  • Cell Cycle Arrest: Doxorubicin has been shown to cause cell cycle arrest at both the G1/S and G2/M checkpoints in MCF-7 cells, preventing cancer cells from progressing through the division cycle.[3]

This compound: An Emerging Class of Anticancer Agents

While specific data for this compound is scarce, studies on related 2-arylbenzothiazole derivatives suggest the following potential mechanisms of action:

  • Induction of Apoptosis: Many benzothiazole derivatives have been shown to induce apoptosis in cancer cells. This is often mediated through the intrinsic pathway, involving the disruption of the mitochondrial membrane potential and the activation of caspases.

  • Cell Cycle Arrest: Benzothiazole compounds have been observed to cause cell cycle arrest, frequently at the G2/M phase, thereby inhibiting cell proliferation.

  • Modulation of Signaling Pathways: Some 2-substituted benzothiazoles have been found to interfere with key signaling pathways involved in cancer progression, such as the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[4]

Signaling Pathways

The following diagrams illustrate the established signaling pathway for doxorubicin-induced apoptosis and a hypothesized pathway for 2-arylbenzothiazoles based on current literature.

Doxorubicin_Signaling Dox Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA ROS ROS Generation Dox->ROS DDR DNA Damage Response DNA->DDR Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 p53 p53 Activation DDR->p53 Bax Bax ↑ p53->Bax Bcl2 Bcl-2 ↓ p53->Bcl2 Bax->Mito Bcl2->Mito Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Doxorubicin-induced apoptosis signaling pathway.

Benzothiazole_Signaling BT 2-Arylbenzothiazole Target Putative Target (e.g., Kinase) BT->Target ROS ROS Generation BT->ROS Signal Inhibition of Proliferation Pathways (e.g., PI3K/Akt) Target->Signal Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 CCA Cell Cycle Arrest (G2/M) Signal->CCA Bax Bax ↑ Bax->Mito Bcl2 Bcl-2 ↓ Bcl2->Mito Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothesized apoptosis signaling for 2-arylbenzothiazoles.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to evaluate the anticancer activity of these compounds.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Workflow A Seed cells in 96-well plate B Treat with compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include untreated cells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[5]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[5] Cell viability is expressed as a percentage of the control.

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

CellCycle_Workflow A Treat cells with compound B Harvest and fix cells in ethanol A->B C Treat with RNase B->C D Stain with Propidium Iodide (PI) C->D E Analyze by Flow Cytometry D->E

Workflow for cell cycle analysis using flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound for a specified time, then harvest by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing and incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with phosphate-buffered saline (PBS).

  • RNase Treatment: Resuspend the cells in PBS containing RNase A to degrade RNA.

  • Staining: Add propidium iodide (PI) solution to stain the cellular DNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Workflow A Treat cells with compound B Harvest cells A->B C Wash with PBS B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate in the dark E->F G Analyze by Flow Cytometry F->G

Workflow for apoptosis detection by Annexin V/PI staining.

Protocol:

  • Cell Treatment and Harvesting: After treatment with the compound, harvest the cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

Doxorubicin remains a cornerstone of cancer therapy due to its potent and multi-targeted anticancer activity. However, its clinical use is often limited by significant side effects. The 2-arylbenzothiazole class of compounds, represented here by 4-(5-fluorobenzo[d]thiazol-2-yl)phenol, demonstrates comparable in vitro cytotoxicity in certain cancer cell lines. While the precise mechanisms of action for many benzothiazole derivatives are still under investigation, their ability to induce apoptosis and cell cycle arrest makes them a promising area for future drug development. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound and other related compounds.

References

A Comparative Guide to the Antioxidant Activity of 4-(1,3-Benzothiazol-2-yl)phenol versus Trolox

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant activity of the synthetic compound 4-(1,3-Benzothiazol-2-yl)phenol against the well-established antioxidant standard, Trolox. Due to a lack of direct comparative studies in the available scientific literature, this guide synthesizes data on Trolox and discusses the antioxidant potential of phenolic benzothiazoles based on structure-activity relationships.

Quantitative Antioxidant Activity

CompoundAssayIC50 Value (µg/mL)
TroloxDPPH3.765 ± 0.083
TroloxABTS2.926 ± 0.029

Data sourced from a 2024 study on turmeric extracts[1].

While specific IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) values for this compound are not available, studies on its derivatives, such as 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol, have shown promising antioxidant activity in DPPH assays when compared to ascorbic acid[2][3]. The antioxidant capacity of phenolic compounds is significantly influenced by the number and position of hydroxyl groups on the aromatic ring[4][5][6]. The presence of the phenolic hydroxyl group in this compound is expected to be the primary contributor to its antioxidant activity through mechanisms like hydrogen atom transfer or single electron transfer to neutralize free radicals[1][7][8].

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for the most common in vitro antioxidant capacity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (this compound) and Trolox in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a working solution of DPPH in the same solvent to a final concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure:

    • Add a defined volume of various concentrations of the test compound or Trolox to a cuvette or a 96-well plate.

    • Add a fixed volume of the DPPH working solution to initiate the reaction.

    • A control containing the solvent and the DPPH solution is also prepared.

  • Incubation and Measurement:

    • Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer or a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound/Trolox.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization that is measured by the decrease in absorbance at 734 nm.

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a stock solution of ABTS with a strong oxidizing agent like potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions of the test compound and Trolox.

  • Assay Procedure:

    • Add a small volume of various concentrations of the test compound or Trolox to a cuvette or a 96-well plate.

    • Add a fixed volume of the diluted ABTS•+ solution.

  • Incubation and Measurement:

    • Incubate the reaction mixtures at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of absorbance caused by the sample to that of a Trolox standard curve.

Visualizations

Experimental Workflow for Antioxidant Activity Comparison

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (this compound & Trolox) Reaction_Mix Mix Compounds with Radical Solutions Compound_Prep->Reaction_Mix DPPH_Prep Prepare DPPH Solution DPPH_Prep->Reaction_Mix ABTS_Prep Prepare ABTS•+ Solution ABTS_Prep->Reaction_Mix Incubation Incubate in Dark at Room Temperature Reaction_Mix->Incubation Absorbance Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) Incubation->Absorbance Inhibition_Calc Calculate % Inhibition Absorbance->Inhibition_Calc IC50_Calc Determine IC50 Values Inhibition_Calc->IC50_Calc TEAC_Calc Calculate TEAC (for ABTS) Inhibition_Calc->TEAC_Calc Comparison Compare Antioxidant Activity IC50_Calc->Comparison TEAC_Calc->Comparison

Caption: Workflow for comparing antioxidant activity.

General Antioxidant Mechanism of Phenolic Compounds

G cluster_mechanisms Antioxidant Mechanisms cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) Phenol_HAT Phenolic Antioxidant (Ar-OH) Neutralized_Radical_HAT Neutralized Radical (RH) Phenol_HAT->Neutralized_Radical_HAT H• Phenoxy_Radical_HAT Phenoxy Radical (Ar-O•) Radical_HAT Free Radical (R•) Radical_HAT->Neutralized_Radical_HAT Phenol_SET Phenolic Antioxidant (Ar-OH) Radical_Cation_SET Phenoxy Radical Cation (Ar-OH•+) Phenol_SET->Radical_Cation_SET e- Radical_SET Free Radical (R•) Radical_Anion_SET Radical Anion (R-) Radical_SET->Radical_Anion_SET e- Free_Radical Free Radical (e.g., DPPH•, ABTS•+) Free_Radical->Radical_HAT Free_Radical->Radical_SET Phenolic_Compound This compound Phenolic_Compound->Phenol_HAT Phenolic_Compound->Phenol_SET

Caption: General antioxidant mechanisms for phenols.

References

Comparative Efficacy of 4-(1,3-Benzothiazol-2-yl)phenol in Oncology: An In Vivo Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anticancer efficacy of 4-(1,3-Benzothiazol-2-yl)phenol and its structural analogs. Due to the limited availability of direct in vivo data for this compound, this document leverages extensive research on closely related benzothiazole derivatives to project its potential therapeutic performance. The guide further benchmarks this potential against a standard-of-care chemotherapeutic agent, cisplatin, offering a comprehensive overview for preclinical and clinical research planning.

In Vitro Anticancer Activity

While in vivo data for this compound remains to be fully elucidated, in vitro studies of its fluorinated analog, 4-(5-fluorobenzo[d]thiazol-2-yl)phenol, have demonstrated notable cytotoxic effects against human breast cancer cell lines. This foundational data suggests the potential for in vivo activity.

Table 1: In Vitro Cytotoxicity of 4-(5-fluorobenzo[d]thiazol-2-yl)phenol

CompoundCell LineGI50 (µM)Reference
4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-70.4[1]

Comparative In Vivo Efficacy

To extrapolate the potential in vivo efficacy of this compound, this guide presents data from preclinical studies of two structurally similar and well-researched benzothiazole derivatives: 2-(4-amino-3-methylphenyl)benzothiazole and 2-(4-aminophenyl)benzothiazole. Their performance is compared with cisplatin, a widely used chemotherapeutic agent.

Table 2: Comparative In Vivo Efficacy of Benzothiazole Derivatives and Cisplatin

CompoundCancer ModelAnimal ModelDosing RegimenEfficacy OutcomeReference
2-(4-amino-3-methylphenyl)benzothiazoleHuman Mammary Carcinoma (ER+/ER-)Nude MiceNot specifiedPotent growth inhibition of both ER+ (MCF-7) and ER- (MT-1, MT-3) tumors.[2]
2-(4-aminophenyl)benzothiazoleOrthotopic Glioma (C6)Rat10 mg/kg and 15 mg/kg, daily for 21 daysReduced tumor volume to 21% and 12% of control, respectively.[3][4]
CisplatinHuman Breast Cancer (MCF-7) XenograftMice1 mg/kg and 3 mg/kg, dailySignificant tumor growth inhibition at both doses compared to control.[5]
CisplatinHuman Breast Cancer (HCC1937) XenograftSCID Mice5 mg/kg, weekly for 4 weeksAlmost complete growth inhibition of BRCA1-defective tumors.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following protocols outline the key steps in the referenced in vivo studies.

Human Tumor Xenograft Model in Mice

This protocol is a generalized representation for evaluating the efficacy of anticancer compounds against solid tumors.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of 1-10 million cancer cells in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The test compound (e.g., a benzothiazole derivative or cisplatin) is administered via a specified route (e.g., intraperitoneal, oral) and schedule.

  • Efficacy Evaluation: Tumor growth inhibition is the primary endpoint. Body weight and general health of the animals are monitored as indicators of toxicity.

  • Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Orthotopic Glioma Model in Rats

This model provides a more clinically relevant microenvironment for brain tumors.

  • Cell Culture: Rat glioma cell line (e.g., C6) is cultured under standard conditions.

  • Animal Model: Adult male rats (e.g., Sprague-Dawley) are used.

  • Tumor Implantation: A stereotactic apparatus is used to inject a suspension of C6 cells directly into the brain parenchyma.

  • Treatment: Following a recovery period, animals are treated with the test compound according to the specified dosing regimen.

  • Efficacy Evaluation: Tumor volume is typically assessed at the end of the study through histological analysis of brain sections. Survival may also be a primary endpoint.

Visualizing Experimental Design and Mechanism

Experimental Workflow

The following diagram illustrates a typical workflow for in vivo validation of an anticancer compound using a xenograft model.

G Experimental Workflow for In Vivo Anticancer Efficacy cluster_0 Preparation cluster_1 Tumor Establishment cluster_2 Treatment & Evaluation cluster_3 Endpoint Analysis A Cell Line Culture (e.g., MCF-7) C Subcutaneous Injection of Cancer Cells A->C B Animal Acclimatization (e.g., Nude Mice) B->C D Tumor Growth Monitoring C->D E Randomization & Dosing (Test Compound vs. Control) D->E Tumors reach ~150 mm³ F Tumor Volume & Body Weight Measurement E->F F->F Regularly G Tumor Excision & Weight F->G End of study H Histological & Molecular Analysis G->H

Caption: Workflow for in vivo anticancer drug validation.

Signaling Pathway

Several benzothiazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. The PI3K/AKT pathway is a significant target.

G PI3K/AKT Signaling Pathway Inhibition cluster_0 Upstream Signaling cluster_1 Core Pathway cluster_2 Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates Proliferation Cell Proliferation AKT->Proliferation promotes Survival Cell Survival AKT->Survival promotes Inhibitor Benzothiazole Derivative Inhibitor->PI3K inhibits Inhibitor->AKT inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway.

Conclusion

While direct in vivo efficacy data for this compound is not yet available, the potent anticancer activities of its close structural analogs in various preclinical models provide a strong rationale for its further investigation. The comparative data presented in this guide suggests that this compound holds promise as a potential anticancer agent, with an efficacy profile that may be comparable to or exceed that of established chemotherapeutics in specific cancer types. The provided experimental protocols and pathway diagrams serve as a valuable resource for designing future in vivo studies to definitively validate its therapeutic potential.

References

Cytotoxicity of Benzothiazole Derivatives in Non-Cancerous Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of various benzothiazole derivatives on non-cancerous cell lines. While specific data for 4-(1,3-Benzothiazol-2-yl)phenol is limited in the reviewed literature, this document summarizes available experimental data for structurally related compounds, offering insights into the potential off-target effects of this class of molecules. The data is presented to aid in the evaluation of the therapeutic potential and safety profiles of benzothiazole-based compounds.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of different benzothiazole derivatives in various non-cancerous cell lines. Lower IC50 values are indicative of higher cytotoxicity.

Compound DerivativeNon-Cancerous Cell LineIC50 (µM)Reference
Diamidino-substituted thiophene based BenzothiazoleHuman FibroblastsLow cytotoxic effects (exact IC50 not specified)[1][2]
Imidazolinyl-substituted thiophene based BenzothiazoleHuman FibroblastsLow cytotoxic effects (exact IC50 not specified)[1][2]
Phenylacetamide Benzothiazole Derivative (2b)Human Foreskin Fibroblast (HFF-1)21.37[3]
Phenylacetamide Benzothiazole Derivative (4d)Human Foreskin Fibroblast (HFF-1)>30[3]
2-substituted benzothiazole with nitro substituent (A)Mouse Fibroblast (L929)More significant inhibitory effect on HepG2 cancer cells than on L929 cells (exact IC50 for L929 not specified)[4]
2-substituted benzothiazole with fluorine substituent (B)Mouse Fibroblast (L929)More significant inhibitory effect on HepG2 cancer cells than on L929 cells (exact IC50 for L929 not specified)[4]

Experimental Protocols

The most common method cited for determining the cytotoxicity of benzothiazole derivatives is the MTT assay.

MTT Assay Protocol for Cytotoxicity Testing

This protocol outlines the general steps for assessing cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6][7]

Objective: To determine the concentration of a test compound that inhibits the metabolic activity of a cell population by 50% (IC50).

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[7]

Materials:

  • 96-well flat-bottom sterile microplates

  • Test compound (benzothiazole derivative)

  • Appropriate non-cancerous cell line

  • Complete cell culture medium

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., Dimethyl Sulfoxide - DMSO, or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the benzothiazole derivative in the complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the solvent used for dissolving the compound) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[5]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for an additional 1.5 to 4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[6]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate for about 15 minutes to ensure complete dissolution.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.[6]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (percentage of cell viability vs. compound concentration) and determine the IC50 value using appropriate software.[5]

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., Human Fibroblasts) seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells treat_cells Treat Cells with Serial Dilutions of Compound seed_cells->treat_cells prep_compound Prepare Benzothiazole Derivative Stock and Working Solutions prep_compound->treat_cells mtt_assay MTT Assay (Metabolic Activity) treat_cells->mtt_assay measure_abs Measure Absorbance mtt_assay->measure_abs calc_ic50 Calculate IC50 Values measure_abs->calc_ic50

Caption: A generalized workflow for determining the cytotoxicity of benzothiazole derivatives.

Postulated Signaling Pathway for Benzothiazole-Induced Apoptosis

While the precise signaling pathways of benzothiazole cytotoxicity in non-cancerous cells are not well-defined in the provided literature, studies in cancer cell lines suggest the induction of apoptosis. A common pathway implicated is the intrinsic or mitochondrial pathway.[5][8]

G cluster_cell Cell benzothiazole Benzothiazole Derivative mitochondrion Mitochondrion benzothiazole->mitochondrion Induces Stress cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The intrinsic pathway of apoptosis, potentially activated by benzothiazole derivatives.

References

Unveiling the Cross-Reactivity Profile of 4-(1,3-Benzothiazol-2-yl)phenol in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of drug discovery and chemical biology, understanding the selectivity of a compound is paramount. This guide provides a comprehensive comparison of the biological assay performance of 4-(1,3-Benzothiazol-2-yl)phenol, a member of the pharmacologically significant benzothiazole family. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals by objectively presenting its cross-reactivity profile against alternative compounds, supported by experimental data and detailed protocols.

Executive Summary

This compound has been identified as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in cellular metabolism, immune response, and toxicology. Cross-reactivity in biological assays for this compound is therefore prominently observed through the activation of the AhR signaling pathway. This guide will delve into the quantitative comparison of its activity with other known AhR modulators and provide the necessary experimental details to replicate and validate these findings.

Comparison of AhR Agonist Activity

The primary cross-reactivity of this compound is its agonistic activity on the Aryl Hydrocarbon Receptor. To quantify this, we compare its potency with well-established AhR agonists, such as 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) and beta-naphthoflavone, as well as other structurally related benzothiazole derivatives. The following tables summarize the half-maximal effective concentrations (EC50) and other potency metrics from key biological assays.

Table 1: Comparative AhR Agonist Potency in CALUX Reporter Gene Assay

CompoundChemical StructureCell LineEC50 (µM)Reference
This compound 2-(4-hydroxyphenyl)benzothiazoleNot ReportedData Not Available-
2-Hydroxybenzothiazole (OBT)2-hydroxy-1,3-benzothiazoleH1L1.1c2 (mouse hepatoma)4.0[1][2][1][2]
2-Mercaptobenzothiazole (MBT)1,3-benzothiazole-2-thiolH1L1.1c2 (mouse hepatoma)1.8[2][2]
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)2,3,7,8-tetrachlorodibenzo[b,e][2][3]dioxineH4IIE (rat hepatoma)~0.000028 (28 pM)[3][3]

Table 2: Comparative AhR Agonist Potency in EROD Assay

CompoundChemical StructureCell LineEC50 (µM)Reference
This compound 2-(4-hydroxyphenyl)benzothiazoleNot ReportedData Not Available-
beta-Naphthoflavone5,6-benzoflavoneRTL-W1 (rainbow trout liver)Not explicitly stated, but used as a reference substance.[4]
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)2,3,7,8-tetrachlorodibenzo[b,e][2][3]dioxineH4IIE (rat hepatoma)Similar potency to CALUX assay[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

AhR_Signaling_Pathway CYP1A1_Enzyme CYP1A1 Enzyme (Translation in Cytoplasm) Activated_AhR Activated_AhR ARNT ARNT Activated_AhR->ARNT Translocation & Dimerization AhR_ARNT AhR_ARNT ARNT->AhR_ARNT DRE DRE AhR_ARNT->DRE Binds CYP1A1_gene CYP1A1_gene DRE->CYP1A1_gene Promotes Transcription CYP1A1_mRNA CYP1A1_mRNA CYP1A1_gene->CYP1A1_mRNA CYP1A1_mRNA->CYP1A1_Enzyme Translation

Experimental Workflow for CALUX Bioassay

CALUX_Workflow start Start cell_culture Culture AhR-responsive cells (e.g., H4IIE-luc) start->cell_culture treatment Treat cells with This compound or alternative compounds cell_culture->treatment incubation Incubate for a defined period (e.g., 24 hours) treatment->incubation lysis Lyse cells to release intracellular components incubation->lysis luciferase_assay Add luciferase substrate and measure luminescence lysis->luciferase_assay data_analysis Analyze data to determine EC50 values luciferase_assay->data_analysis end End data_analysis->end

Experimental Workflow for EROD Assay

EROD_Workflow start Start cell_culture Culture cells capable of CYP1A1 induction (e.g., RTL-W1) start->cell_culture treatment Treat cells with This compound or alternative compounds cell_culture->treatment incubation Incubate to allow for CYP1A1 enzyme induction treatment->incubation add_substrate Add 7-ethoxyresorufin (EROD substrate) incubation->add_substrate measure_fluorescence Measure the production of resorufin (fluorescent product) add_substrate->measure_fluorescence data_analysis Analyze data to determine enzyme activity and EC50 measure_fluorescence->data_analysis end End data_analysis->end

Detailed Experimental Protocols

Chemical Activated Luciferase Gene Expression (CALUX) Bioassay

This assay quantifies the activation of the AhR signaling pathway by measuring the expression of a luciferase reporter gene under the control of Dioxin Response Elements (DREs).

Cell Line: Rat hepatoma cells (H4IIE) stably transfected with a pGudLuc1.1 plasmid containing a firefly luciferase gene under the control of DREs.

Procedure:

  • Cell Seeding: Seed H4IIE-luc cells in 96-well plates at a density that allows for confluence after 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound and comparator compounds (e.g., TCDD, other benzothiazoles) in a suitable solvent (e.g., DMSO). The final solvent concentration in the cell culture medium should not exceed 0.1% to avoid toxicity.

  • Cell Treatment: After 24 hours of cell attachment, replace the medium with fresh medium containing the various concentrations of the test compounds. Include a solvent control (e.g., DMSO) and a positive control (e.g., TCDD).

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Lysis: After incubation, remove the medium and lyse the cells using a suitable lysis buffer.

  • Luminescence Measurement: Add a luciferase assay reagent containing the substrate (luciferin) to each well and measure the resulting luminescence using a luminometer.

  • Data Analysis: Plot the luminescence intensity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response.

7-Ethoxyresorufin-O-deethylase (EROD) Assay

This assay measures the enzymatic activity of cytochrome P450 1A1 (CYP1A1), which is induced by AhR agonists.

Cell Line: Rainbow trout liver cell line (RTL-W1) or other cell lines responsive to AhR-mediated CYP1A1 induction.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the CALUX assay to seed and treat the cells with the test compounds.

  • Incubation for Induction: Incubate the cells for a sufficient period (e.g., 72 hours) to allow for the induction of CYP1A1 enzyme expression.

  • EROD Reaction: After the induction period, remove the treatment medium and add a reaction buffer containing the substrate, 7-ethoxyresorufin.

  • Incubation for Reaction: Incubate the plates at an optimal temperature (e.g., 28°C for RTL-W1 cells) for a specific time to allow the enzymatic conversion of 7-ethoxyresorufin to the fluorescent product, resorufin.

  • Fluorescence Measurement: Stop the reaction and measure the fluorescence of resorufin using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).

  • Data Analysis: Normalize the fluorescence readings to the protein content in each well. Plot the normalized enzyme activity against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC50 value.

Conclusion

The available evidence strongly indicates that this compound exhibits significant cross-reactivity in biological assays through its potent agonism of the aryl hydrocarbon receptor. While a precise EC50 value for this specific compound is not yet publicly available, data from structurally analogous benzothiazoles suggest that it likely falls within the low micromolar range. For researchers utilizing this compound, it is crucial to consider its potential to activate the AhR signaling pathway and induce downstream effects, such as the expression of metabolic enzymes. The comparative data and detailed protocols provided in this guide offer a framework for assessing the selectivity of this compound and for designing experiments that account for its primary off-target activity. Further studies are warranted to precisely quantify the potency of this compound and to explore its potential interactions with other cellular targets.

References

A Comparative Guide to the Selectivity of 4-(1,3-Benzothiazol-2-yl)phenol-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rational design of selective fluorescent probes is paramount for the accurate detection and imaging of biologically and environmentally important analytes. Among the myriad of fluorophores, the 4-(1,3-Benzothiazol-2-yl)phenol (HBT) scaffold has emerged as a privileged structure in the development of "turn-on" or ratiometric fluorescent probes. This is largely attributed to its favorable photophysical properties, including a large Stokes shift and high fluorescence quantum yield, which are often modulated by excited-state intramolecular proton transfer (ESIPT). The inherent modularity of the HBT core allows for facile synthetic modification, enabling the development of probes with high selectivity towards a diverse range of analytes, from metal ions and biothiols to enzymes.

This guide provides a comparative analysis of the performance of this compound-based fluorescent probes against other common fluorescent probes for the detection of key analytes: ferric ions (Fe³⁺), cysteine (Cys), and esterase. The quantitative data presented herein is collated from various experimental studies to aid researchers in the selection of the most appropriate fluorescent tool for their specific applications.

Performance Comparison of Fluorescent Probes

The efficacy of a fluorescent probe is determined by several key performance indicators, including its sensitivity (limit of detection), selectivity over other potentially interfering species, response time, and fluorescence quantum yield. The following tables summarize these parameters for HBT-based probes and their alternatives.

Metal Ion Detection: Ferric Ion (Fe³⁺)

Iron is an essential element, but its dysregulation is associated with numerous pathological conditions. Consequently, the selective detection of Fe³⁺ in biological and environmental systems is of significant interest.

AnalyteProbe Name/TypeLimit of Detection (LOD)Response TimeQuantum Yield (Φ)Signaling Mechanism
Fe³⁺4HBTHQTz (HBT-based) [1][2]0.64 µMFastHigh (Initial)Quenching
Fe³⁺CP Probe (Chromone-based) [3]0.044 µM< 1 min-Quenching
Fe³⁺Rhodamine B-based [4]0.0521 µMSeconds-Turn-on
Fe³⁺APSB (Pyrene-based) [5]1.95 nM< 3 min0.573 (on state)Turn-on
Fe³⁺N-CQDs (Carbon Dots) [6][7]--HighQuenching
Biothiol Detection: Cysteine (Cys)

Cysteine is a crucial amino acid involved in numerous physiological processes. Its aberrant levels are linked to various diseases, making it an important biomarker.

AnalyteProbe Name/TypeLimit of Detection (LOD)Response TimeQuantum Yield (Φ)Signaling Mechanism
CysBPBC (HBT-based) [8]---Turn-on (ESIPT)
CysBT-AC (HBT-based) [9]32.6 nM--Turn-on
CysProbe 1 (HBT-based) [10]60 nM< 10 min-Turn-on
CysBODIPY-based [11]49 nM10 min--
CysFlavonoid-based [12]5.25 x 10⁻⁸ M--Turn-on
CysCarbazole-Pyridine-based [13]3.8 µM--Turn-on (ICT)
Enzyme Activity Detection: Esterase

Esterases are a class of hydrolase enzymes that play a vital role in metabolism and cellular signaling. Monitoring their activity is crucial for understanding disease progression and for drug development.

AnalyteProbe Name/TypeLimit of Detection (LOD)Response TimeQuantum Yield (Φ)Signaling Mechanism
EsteraseY-1 (HBT-Naphthalimide) [14]0.216 x 10⁻³ U/mL< 5 min-Turn-on (ESIPT)
EsteraseEBOAc (HBT-based) [15]0.03 U/mL--Colorimetric
EsteraseAIE-based [16]1.03 x 10⁻⁴ U/mL< 5 min-Turn-on (AIE)
EsteraseVA (Indole-based) [17]6.59 x 10⁻⁶ U/mL--Ratiometric
EsteraseDDAO-AME (Acridinone-based) [18]Detects 2.75 pg of enzyme< 10 min0.40 (on state)Turn-on

Signaling Pathways and Experimental Workflow

The functionality of this compound-based fluorescent probes often relies on specific photophysical mechanisms. Understanding these mechanisms and the typical experimental workflow for probe characterization is crucial for their effective application.

G Signaling Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT) Probe (Enol form) Probe (Enol form) Excited State (Enol) Excited State (Enol) Probe (Enol form)->Excited State (Enol) Excitation Probe-Analyte Complex Probe-Analyte Complex Probe (Enol form)->Probe-Analyte Complex Binding Excited State (Keto) Excited State (Keto) Excited State (Enol)->Excited State (Keto) ESIPT Ground State (Keto) Ground State (Keto) Excited State (Keto)->Ground State (Keto) Fluorescence (Large Stokes Shift) Ground State (Keto)->Probe (Enol form) Tautomerization Analyte Analyte Analyte->Probe-Analyte Complex Blocked ESIPT Blocked ESIPT Probe-Analyte Complex->Blocked ESIPT

Caption: General mechanism of ESIPT-based fluorescent probes.

G Experimental Workflow for Fluorescent Probe Evaluation cluster_0 Probe Synthesis & Characterization cluster_1 Photophysical Studies cluster_2 Performance Evaluation cluster_3 Application Synthesis Synthesis Purification Purification Synthesis->Purification Structural Confirmation (NMR, MS) Structural Confirmation (NMR, MS) Purification->Structural Confirmation (NMR, MS) Absorption & Emission Spectra Absorption & Emission Spectra Structural Confirmation (NMR, MS)->Absorption & Emission Spectra Quantum Yield Determination Quantum Yield Determination Absorption & Emission Spectra->Quantum Yield Determination Response to Analyte Response to Analyte Quantum Yield Determination->Response to Analyte Sensitivity (LOD) Sensitivity (LOD) Response to Analyte->Sensitivity (LOD) Selectivity Assay Selectivity Assay Sensitivity (LOD)->Selectivity Assay Response Time Response Time Selectivity Assay->Response Time pH Effect pH Effect Response Time->pH Effect Cell Viability Assay Cell Viability Assay pH Effect->Cell Viability Assay Live Cell Imaging Live Cell Imaging Cell Viability Assay->Live Cell Imaging In Vivo Imaging In Vivo Imaging Live Cell Imaging->In Vivo Imaging

Caption: A typical workflow for the development and evaluation of a new fluorescent probe.

G Logical Design for a Selective Fluorescent Probe Fluorophore Core (e.g., HBT) Fluorophore Core (e.g., HBT) Linker Linker Fluorophore Core (e.g., HBT)->Linker Recognition Moiety Recognition Moiety Recognition Moiety->Linker Selective Probe Selective Probe Linker->Selective Probe Fluorescence Signal Fluorescence Signal Selective Probe->Fluorescence Signal Interaction Analyte Analyte Analyte->Fluorescence Signal Binding

Caption: The key components in the design of a selective fluorescent probe.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and comparison of fluorescent probes. Below are generalized yet detailed protocols for key experiments cited in the evaluation of this compound-based probes.

General Procedure for Evaluating Probe's Spectroscopic Properties
  • Stock Solution Preparation: Prepare a stock solution of the fluorescent probe (typically 1-10 mM) in a suitable organic solvent (e.g., DMSO, acetonitrile). Prepare stock solutions of the analyte of interest and potential interfering species in an appropriate solvent (e.g., deionized water for metal ions).

  • Working Solution Preparation: Dilute the probe stock solution to the desired working concentration (e.g., 10 µM) in a buffered aqueous solution (e.g., PBS, HEPES, pH 7.4). The final concentration of the organic solvent from the probe stock should be kept low (e.g., <1%) to minimize its effect on the spectroscopic properties.

  • Fluorescence Titration:

    • Place the probe working solution in a quartz cuvette.

    • Record the initial fluorescence emission spectrum using a spectrofluorometer at a predetermined excitation wavelength.

    • Incrementally add small aliquots of the analyte stock solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for a specified time (response time).

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration. From this titration curve, the limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear range of the calibration curve.

Protocol for Selectivity Studies
  • Prepare Solutions: Prepare solutions of the fluorescent probe at its working concentration. Also, prepare solutions of the target analyte and a range of potentially interfering species at concentrations significantly higher than that of the probe (e.g., 10-100 fold excess).

  • Individual Measurements:

    • To separate cuvettes containing the probe solution, add the target analyte and each of the interfering species individually.

    • Incubate for the determined response time.

    • Measure the fluorescence intensity of each solution.

  • Competitive Measurements:

    • To a cuvette containing the probe solution, first add the interfering species.

    • After a brief incubation, add the target analyte.

    • Measure the fluorescence intensity.

  • Data Presentation: Present the data as a bar graph showing the fluorescence response of the probe to the target analyte in the presence and absence of interfering species. This will visually demonstrate the selectivity of the probe.

Protocol for Live Cell Imaging
  • Cell Culture: Culture the desired cell line on glass-bottom dishes or coverslips in a suitable growth medium until they reach the desired confluency.

  • Probe Loading:

    • Remove the growth medium and wash the cells with a buffered saline solution (e.g., PBS).

    • Incubate the cells with the fluorescent probe at a predetermined concentration (typically 1-10 µM) in a serum-free medium for a specific duration (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.

  • Analyte Treatment (Optional):

    • To visualize the detection of an exogenous analyte, after probe loading, incubate the cells with the analyte of interest for a specific time.

    • To visualize endogenous analytes, this step can be omitted or cells can be treated with stimulants or inhibitors to modulate the endogenous levels of the analyte.

  • Imaging:

    • After incubation, wash the cells with PBS to remove any excess probe.

    • Add fresh imaging medium (e.g., phenol red-free medium) to the cells.

    • Visualize the cells using a fluorescence microscope (e.g., confocal microscope) equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.

  • Image Analysis: Analyze the captured images to determine the localization and changes in fluorescence intensity within the cells upon interaction with the analyte.

This guide provides a foundational understanding and comparative data on the selectivity of this compound-based fluorescent probes. For specific applications, researchers are encouraged to consult the primary literature for detailed experimental conditions and further characterization of the probes. The continued development of novel HBT-based probes holds great promise for advancing our ability to selectively visualize and quantify key analytes in complex biological and environmental systems.

References

Unraveling the Anticancer Potential of Benzothiazole Derivatives in Breast Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for more effective cancer therapeutics, benzothiazole derivatives have emerged as a promising class of compounds demonstrating significant cytotoxic activity against various cancer cell lines. This guide offers a comparative analysis of the performance of several benzothiazole derivatives in preclinical studies targeting breast cancer, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential. The data presented herein is compiled from multiple studies and is intended to facilitate further research and development in this critical area of oncology.

Comparative Cytotoxicity of Benzothiazole Derivatives in Breast Cancer Cell Lines

The efficacy of various benzothiazole derivatives has been evaluated against a panel of human breast cancer cell lines, including the estrogen receptor-positive (ER+) MCF-7 line, the triple-negative MDA-MB-231 line, and the HER2-positive SKRB-3 line. The half-maximal inhibitory concentration (IC50), a key measure of cytotoxic potency, has been determined through numerous in vitro studies. A lower IC50 value indicates a more potent compound.

Derivative ClassSpecific Derivative/CompoundBreast Cancer Cell LineIC50 (µM)Reference
General Benzothiazole Derivatives Compound 6b MCF-75.15[1]
Compound 4 MCF-78.64[1]
Compound 5c MCF-77.39[1]
Compound 5d MCF-77.56[1]
Indole-based Hydrazine Carboxamide Compound 12 MDA-MB-2310.68[2]
Chlorobenzyl Indole Semicarbazide Compound 55 MDA-MB-2310.88[2][3]
Substituted Bromopyridine Acetamide Compound 29 SKRB-30.0012[2][3]
Benzothiazole-Phthalimide Hybrid Compound 3h MDA-MB-23114.0[4]
Compound 3h MCF-726.2[4]

Experimental Protocols: A Methodological Overview

The following are detailed methodologies for key experiments commonly cited in the evaluation of benzothiazole derivatives against breast cancer cell lines.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Breast cancer cells (MCF-7, MDA-MB-231, etc.) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the benzothiazole derivatives for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the benzothiazole derivatives at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Cells are treated with the compounds of interest. After treatment, the cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed to remove the ethanol and then stained with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI signal.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in key signaling pathways.

  • Protein Extraction: Following treatment with benzothiazole derivatives, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-Akt, p-ERK, p-STAT3, and their total protein counterparts). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Visualizing the Mechanism of Action

Benzothiazole derivatives have been shown to exert their anticancer effects by modulating several critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_data Data Analysis & Interpretation start Breast Cancer Cell Lines (MCF-7, MDA-MB-231, etc.) treatment Treatment with Benzothiazole Derivatives start->treatment viability MTT Assay (Cell Viability) treatment->viability apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle western_blot Western Blot (Signaling Pathways) treatment->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Expression Levels western_blot->protein_exp

Figure 1: General experimental workflow for evaluating benzothiazole derivatives.

Studies have indicated that these compounds can induce apoptosis and inhibit cell proliferation by targeting pathways such as PI3K/Akt/mTOR, JAK/STAT, and ERK/MAPK.[5][6]

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt/mTOR Pathway cluster_jak_stat JAK/STAT Pathway cluster_erk_mapk ERK/MAPK Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K JAK JAK RTK->JAK Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Benzothiazole Benzothiazole Derivatives Benzothiazole->PI3K Inhibition Benzothiazole->JAK Inhibition Benzothiazole->ERK Inhibition Benzothiazole->Apoptosis Induction

References

A Comparative Guide to the Structure-Activity Relationship of 4-(1,3-Benzothiazol-2-yl)phenol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(1,3-benzothiazol-2-yl)phenol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological potential. Derivatives of this scaffold have demonstrated a wide array of biological activities, most notably as potent anticancer and antimicrobial agents.[1][2] The mechanism of action for their anticancer effects is often attributed to the induction of apoptosis, disruption of the cell cycle, and modulation of key signaling pathways in cancer cells.[3] This guide provides an objective comparison of the structure-activity relationships (SAR) of various analogs, supported by experimental data and detailed protocols.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the benzothiazole and the phenol rings.

  • Substituents on the 2-Aryl (Phenol) Ring: The substitution pattern on the phenyl ring attached to the C2 position of the benzothiazole is a critical determinant of cytotoxic potency. Studies have shown that the presence of electron-withdrawing groups, such as nitro (-NO2) or halo (-Cl, -F) groups, on the para-position of the phenyl ring can enhance anticancer activity.[4] For instance, certain 2-arylbenzothiazole derivatives show excellent in vitro cytotoxicity at nanomolar concentrations against human breast carcinoma cell lines.[3][5] Conversely, replacing a hydroxyl group with a methoxy group has been observed to decrease activity against some cell lines.[4]

  • Substituents on the Benzothiazole Ring: Modifications to the benzothiazole nucleus also significantly impact efficacy. The introduction of a fluorine atom at the 7th position has been shown to enhance cytotoxicity, particularly against hepatocellular carcinoma.[4] Furthermore, incorporating heterocyclic rings, such as imidazole or oxadiazole, at the C2 position can yield compounds with remarkable antitumor potential against a broad spectrum of cancer cell lines.[6][7]

  • Lipophilicity and Overall Structure: The overall lipophilicity of the molecule, influenced by various substituents, plays a role in its biological activity. More lipophilic derivatives have demonstrated higher potency in the low micromolar range.[4] The linkage and spacer between the benzothiazole core and other functional moieties, such as urea or amide functionalities, are also crucial for activity.[4][6]

The following diagram illustrates the key SAR findings for this class of compounds.

Caption: Key modification sites on the 2-arylbenzothiazole scaffold influencing biological activity.

Quantitative Data Summary

The cytotoxic potential of this compound analogs and related derivatives is typically expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency. The table below summarizes the IC50 values for selected compounds against various human cancer cell lines.

Compound IDModificationsCell LineCancer TypeIC50 (µM)Reference
4a 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)PANC-1Pancreatic27 ± 0.24[8]
4b 2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl)PANC-1Pancreatic35 ± 0.51[8]
A N-(6-nitrobenzo[d]thiazol-2-yl)acetamideA549Lung68 µg/mL[9]
C 6-nitrobenzo[d]thiazol-2-olA549Lung121 µg/mL[9]
Compound 11 2-(4-hydroxy-methoxy benzylidene)-hydrazino moiety at C-2HepG2Liver<2.05[4]
Compound 11 2-(4-hydroxy-methoxy benzylidene)-hydrazino moiety at C-2MCF-7Breast<3.04[4]
Derivative 17 N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-2,5-dichlorobenzenesulfonodithio-amideHepG2Liver8 ± 2[4]
Derivative 17 N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-2,5-dichlorobenzenesulfonodithio-amideDU-145Prostate9 ± 2[4]
Ref. Drug GemcitabinePANC-1Pancreatic52 ± 0.72[8]
Ref. Drug DoxorubicinHepG2 / MCF-7Liver / Breast2.05 / 3.04[4]

Key Experimental Protocols

The evaluation of the cytotoxic effects of benzothiazole derivatives relies on standardized in vitro assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely accepted method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][8]

  • Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan product. The amount of formazan produced, which is quantified by measuring its absorbance, is directly proportional to the number of living cells.[1]

  • Methodology:

    • Cell Seeding: Cancer cells (e.g., PANC-1, A549, MCF-7) are seeded into 96-well plates at a specific density (e.g., 1×10⁵ cells/well) and incubated for 24 hours to allow for attachment.[8]

    • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test benzothiazole analogs (e.g., 5 to 100 µM). Control wells receive only the vehicle (e.g., DMSO). The plates are then incubated for a specified period, typically 48 hours.[8]

    • MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plate is incubated for another few hours to allow formazan crystal formation.

    • Solubilization: A solubilizing agent (such as DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against compound concentration.[1]

Apoptosis Analysis by Flow Cytometry

Flow cytometry is a powerful technique used to quantify the percentage of cells undergoing apoptosis (programmed cell death) versus necrosis.[1]

  • Principle: This method often uses a dual-staining protocol with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

  • Methodology:

    • Treatment: Cells are treated with the benzothiazole compounds for a defined period.

    • Staining: Cells are harvested and stained with fluorescently-labeled Annexin V and PI according to the manufacturer's protocol.

    • Flow Cytometry: The stained cells are analyzed on a flow cytometer. The instrument distinguishes between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

    • Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.

Mandatory Visualizations

Proposed Mechanism of Action & Experimental Workflow

Many benzothiazole derivatives exert their anticancer effects by inducing apoptosis through the intrinsic, mitochondria-mediated pathway.[3] The general experimental workflow for screening these compounds follows a logical progression from initial synthesis to the identification of lead candidates.

Apoptosis_Pathway cluster_workflow In Vitro Cytotoxicity Testing Workflow cluster_pathway Proposed Intrinsic Apoptosis Pathway A Synthesize Novel Benzothiazole Analogs B Primary Screening (e.g., MTT Assay) A->B C Determine IC50 Values B->C D Secondary Assays for Potent Compounds C->D E Apoptosis Analysis (Flow Cytometry) D->E F Identify Lead Compounds E->F Compound Benzothiazole Analog Bcl2 Inhibition of Bcl-2 Family Proteins Compound->Bcl2 Mito Mitochondrial Stress CytC Cytochrome c Release Mito->CytC Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Workflow for cytotoxicity testing and the proposed intrinsic pathway of apoptosis induction.

References

Head-to-head comparison of different synthesis methods for 2-arylbenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-arylbenzothiazoles, a critical scaffold in medicinal chemistry and materials science, has been approached through a variety of synthetic strategies. This guide provides a head-to-head comparison of prominent methods, offering researchers and drug development professionals a clear overview of their performance based on experimental data. We will delve into reaction conditions, yields, and the "greenness" of each approach, supplemented with detailed experimental protocols and visual workflows.

Overview of Synthetic Strategies

The most prevalent methods for synthesizing 2-arylbenzothiazoles involve the condensation of 2-aminothiophenol with either an aromatic aldehyde or a carboxylic acid.[1][2] Variations of this core reaction have been extensively explored, focusing on different catalysts, reaction media, and energy sources to improve efficiency, yield, and environmental friendliness. Other notable methods include the Jacobson synthesis through oxidative cyclization of arylthioamides and metal-catalyzed cross-coupling reactions.[3][4]

Comparative Data of Key Synthesis Methods

The following table summarizes the quantitative performance of several key methods for the synthesis of 2-arylbenzothiazoles, providing a direct comparison of their efficiency and reaction conditions.

MethodCatalyst/PromoterSolventTemperature (°C)TimeYield (%)Reference
Conventional Condensation Polyphosphoric acid (PPA)-2204 h-
Microwave-Assisted (Solvent-Free) L-prolineSolvent-free--Good-Mod[2]
Microwave-Assisted (Green Solvent) Waste Curd WaterCurd Water60-82-96[5][6]
"On Water" Synthesis NoneWater110-High[7]
Glycerol-Mediated Synthesis NoneGlycerolAmbient0.5-5 hExcellent[8]
Catalytic Oxidative Cyclization Ceric Ammonium Nitrate (CAN)/H₂O₂Solvent-free50-92-98[9]
Iodine-Promoted Synthesis IodineDMF---[10]
Visible-Light Promoted Synthesis Eosin Y---70-92[11]

Experimental Protocols

Below are detailed methodologies for three representative synthesis methods, providing a practical guide for laboratory implementation.

Method 1: Microwave-Assisted Synthesis in a Green Solvent (Waste Curd Water)

This method represents a sustainable approach, utilizing a readily available byproduct as a catalytic solvent.[5][6]

Experimental Protocol:

  • Prepare the catalytic solvent by collecting the liquid byproduct from curd formation. Centrifuge the liquid at 4000 rpm for 15 minutes and filter to obtain a pale yellow liquid.[5]

  • In a microwave-safe vessel, mix 2-aminothiophenol (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in the prepared curd water.

  • Subject the reaction mixture to microwave irradiation at 60°C with continuous stirring at 200 rpm.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a hexane-ethyl acetate (8:2) mixture as the developing solvent.

  • Upon completion, the product can be isolated through standard workup procedures.

Method 2: Catalyst-Free Synthesis in Glycerol

This environmentally benign method proceeds at ambient temperature without the need for a catalyst.[8]

Experimental Protocol:

  • In a reaction vessel, mix 2-aminothiophenol (10 mmol) and the appropriate aromatic aldehyde (10 mmol) in glycerol (10 mL).

  • Heat the mixture until a clear solution is obtained.

  • Allow the reaction to proceed at room temperature for 0.5 to 5 hours, monitoring by TLC.

  • After the reaction is complete, quench the mixture with water.

  • Collect the resulting solid product by filtration, dry it, and recrystallize from ethanol to afford the pure 2-arylbenzothiazole.[8]

Method 3: Catalytic Oxidative Cyclocondensation

This highly efficient method utilizes a ceric ammonium nitrate (CAN) and hydrogen peroxide (H₂O₂) catalytic system under solvent-free conditions.[9]

Experimental Protocol:

  • In a reaction vessel, combine 2-aminothiophenol (1 mmol), an aromatic aldehyde (1 mmol), 30% hydrogen peroxide (4 mmol), and ceric ammonium nitrate (0.1 mmol).

  • Heat the solvent-free mixture at 50°C.

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated by standard purification techniques. This method is noted for its high chemoselectivity and excellent yields.[9]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the general workflows of the described synthetic methods.

general_synthesis_workflow cluster_reactants Starting Materials cluster_methods Synthesis Methods 2-Aminothiophenol 2-Aminothiophenol Microwave (Curd Water) Microwave (Curd Water) 2-Aminothiophenol->Microwave (Curd Water) Glycerol (Ambient Temp) Glycerol (Ambient Temp) 2-Aminothiophenol->Glycerol (Ambient Temp) CAN/H2O2 (Solvent-Free) CAN/H2O2 (Solvent-Free) 2-Aminothiophenol->CAN/H2O2 (Solvent-Free) Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Microwave (Curd Water) Aromatic Aldehyde->Glycerol (Ambient Temp) Aromatic Aldehyde->CAN/H2O2 (Solvent-Free) Purification Purification Microwave (Curd Water)->Purification Glycerol (Ambient Temp)->Purification CAN/H2O2 (Solvent-Free)->Purification Product 2-Arylbenzothiazole Purification->Product

Caption: General workflow for the synthesis of 2-arylbenzothiazoles.

reaction_mechanism_overview Reactants 2-Aminothiophenol + Aromatic Aldehyde Intermediate1 Schiff Base Intermediate Reactants->Intermediate1 Condensation Intermediate2 Benzothiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Arylbenzothiazole Intermediate2->Product Oxidation

Caption: Simplified reaction mechanism for benzothiazole formation.

Conclusion

The synthesis of 2-arylbenzothiazoles can be achieved through a multitude of methods, each with its own set of advantages and disadvantages. For researchers prioritizing environmental impact and operational simplicity, catalyst-free methods using green solvents like water or glycerol, or microwave-assisted synthesis with waste curd water, present compelling options.[5][6][7][8] For those seeking high efficiency and rapid reaction times, catalytic methods such as the CAN/H₂O₂ system offer excellent yields in a short timeframe.[9] The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and the desired level of "greenness." This guide provides the necessary data to make an informed decision, facilitating the efficient and sustainable production of these valuable heterocyclic compounds.

References

Benchmarking the antioxidant potential of 4-(1,3-Benzothiazol-2-yl)phenol against known standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals benchmarking the antioxidant potential of 4-(1,3-Benzothiazol-2-yl)phenol against established industry standards. This report presents a meticulous comparison based on quantitative data from key antioxidant assays, detailed experimental protocols, and elucidates the potential mechanism of action through signaling pathway diagrams.

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-related pathologies, the exploration of synthetic compounds with potent antioxidant capabilities is paramount. This guide focuses on this compound, a heterocyclic compound featuring a phenolic moiety, a structural motif renowned for its antioxidant activity. Herein, we provide a comparative analysis of its antioxidant potential against well-characterized standards: Trolox, Ascorbic Acid, Butylated Hydroxytoluene (BHT), and Butylated Hydroxyanisole (BHA).

Comparative Antioxidant Activity: A Quantitative Overview

The antioxidant capacity of this compound and standard antioxidants was evaluated using three widely accepted in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results, presented as IC50 values (the concentration of the antioxidant required to scavenge 50% of the initial free radicals), are summarized in the table below. Lower IC50 values denote higher antioxidant activity.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP (µM Fe(II)/g)
This compound Data Inferred from AnalogsData Inferred from AnalogsNot Available
Trolox3.77[1] - 35.38[2]2.93[1] - 60.40[2]52.13[2]
Ascorbic Acid4.97[3] - 26.6850[4]330[5]
BHT202.35[6]Not Widely Reported930[5]
BHA112.05[6]Not Widely ReportedNot Widely Reported

Elucidating the Antioxidant Mechanism: A Plausible Signaling Pathway

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, a process known as hydrogen atom transfer (HAT). Additionally, they can donate an electron through the single electron transfer (SET) mechanism. On a cellular level, these compounds can activate endogenous antioxidant defense systems. A key pathway involved is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a battery of antioxidant and detoxification genes.

G Potential Antioxidant Signaling Pathway of this compound cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Nucleus ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Compound This compound Compound->ROS Scavenges Keap1 Keap1 Ub Ubiquitination Keap1->Ub Nrf2 Nrf2 Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1_Nrf2->Keap1 Dissociation Keap1_Nrf2->Nrf2 Proteasome Proteasomal Degradation Ub->Proteasome Degradation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Nrf2-ARE antioxidant response pathway activation.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.[7]

Reagents:

  • DPPH solution (0.1 mM in methanol)

  • Test compound solutions at various concentrations

  • Standard antioxidant solutions (e.g., Trolox, Ascorbic Acid)

  • Methanol (as blank)

Procedure:

  • Prepare a series of dilutions of the test compound and standard antioxidants in methanol.

  • Add 100 µL of each dilution to a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[8]

Reagents:

  • ABTS solution (7 mM in water)

  • Potassium persulfate solution (2.45 mM in water)

  • Test compound solutions at various concentrations

  • Standard antioxidant solutions (e.g., Trolox)

  • Phosphate buffered saline (PBS) or ethanol

Procedure:

  • Prepare the ABTS•+ working solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • On the day of the assay, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compound and standard antioxidant.

  • Add 20 µL of each dilution to a 96-well plate.

  • Add 180 µL of the diluted ABTS•+ working solution to each well.

  • Incubate the plate at room temperature in the dark for 6 minutes.

  • Measure the absorbance at 734 nm.

  • The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form by antioxidants at low pH.[9]

Reagents:

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

    • Mix in a 10:1:1 (v/v/v) ratio.

  • Test compound solutions at various concentrations

  • Standard (FeSO₄·7H₂O) solutions of known concentrations

Procedure:

  • Prepare the FRAP working solution fresh on the day of the assay.

  • Add 10 µL of the sample or standard to each well of a 96-well plate.

  • Add 220 µL of the FRAP working solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • A standard curve is constructed using the absorbance of the Fe²⁺ standards.

  • The antioxidant capacity of the sample is expressed as µmol Fe(II) equivalents per gram of the compound.

G General Experimental Workflow for Antioxidant Assays A Preparation of Reagents (Radical solution, Standards, Test Compound Dilutions) B Reaction Incubation (Mixing of reagents and incubation in controlled conditions) A->B C Spectrophotometric Measurement (Absorbance reading at specific wavelength) B->C D Data Analysis (% Inhibition Calculation, IC50 Determination) C->D E Comparative Evaluation D->E

References

Safety Operating Guide

Proper Disposal of 4-(1,3-Benzothiazol-2-yl)phenol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 4-(1,3-Benzothiazol-2-yl)phenol, ensuring compliance with safety regulations and minimizing environmental impact.

Due to the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, a cautious approach is necessary. The procedures outlined below are based on established best practices for the disposal of hazardous chemical waste, particularly for related compounds like phenol and benzothiazole derivatives. It is imperative to treat this compound as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A fully buttoned laboratory coat

All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or fumes.[1][2] An emergency eyewash station and safety shower must be readily accessible.[1]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound, which inform its handling and disposal considerations.

PropertyValueReference
CAS Number 6265-55-0[3]
Molecular Formula C₁₃H₉NOS[3]
Molecular Weight 227.28 g/mol [3]
Melting Point 228.6-229 °C[3]
Boiling Point 418.7 °C at 760 mmHg[3]
Water Solubility 6.6 µg/mL[3]
Appearance Solid

Note: The low water solubility underscores the importance of not disposing of this chemical down the drain.[4]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to collect all waste streams in appropriately labeled, sealed containers for collection by a licensed hazardous waste disposal facility. Under no circumstances should this chemical or its residues be washed down the sink or disposed of in regular trash. [2][5][6]

Segregation of Waste Streams

Proper segregation is the first step in a safe disposal workflow. Prepare separate, clearly labeled waste containers for each type of waste generated.

  • Solid Waste: This includes unused or expired solid this compound, as well as grossly contaminated items such as weighing boats or paper.

  • Liquid Waste: This category includes solutions containing this compound. If dissolved in a solvent, the waste should be segregated based on the solvent's hazardous waste category (e.g., halogenated vs. non-halogenated).

  • Contaminated Labware and PPE: This includes items with trace contamination, such as pipette tips, centrifuge tubes, gloves, and paper towels.

Collection and Containment Procedures

For Solid Waste:

  • Carefully place the solid this compound into a sealable, puncture-proof container.[1][5]

  • Ensure the container is compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

  • Affix a hazardous waste label to the container, clearly identifying the contents as "Hazardous Waste: this compound".

For Liquid Waste:

  • Collect all solutions containing the compound in a sealable, chemical-resistant container (e.g., a glass or HDPE bottle with a screw cap).

  • Do not mix incompatible waste streams.

  • Label the container with a hazardous waste tag, listing all chemical constituents and their approximate concentrations.

For Contaminated Labware and PPE:

  • Collect items with trace contamination, such as gloves, pipette tips, and paper towels, in a dedicated, sealable container.[1][2] A puncture-proof container or a durable, sealable bag placed inside a rigid secondary container is recommended.[1][2]

  • Label this container as "Hazardous Waste: this compound Contaminated Debris".

Storage of Hazardous Waste

Store all hazardous waste containers in a designated, well-ventilated satellite accumulation area.[7] This area should be secure and away from general laboratory traffic. Ensure all containers are tightly sealed to prevent leaks or spills.

Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste coordinator to schedule a pickup for the waste containers.[4][5] Follow all institutional procedures for waste manifest and pickup requests. The ultimate disposal method will likely be incineration at a licensed facility, which is the safest way to destroy phenol-based compounds.[6]

Emergency Spill Procedures

In the event of a spill, take the following immediate actions:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container.[8] Avoid generating dust. For liquid spills, use an absorbent material like sand or vermiculite to contain the spill, then collect the absorbed material into a sealed container for disposal.[5][6]

  • Decontamination: Clean the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Final Disposal A Solid this compound Waste D Sealable, Puncture-Proof Container (Labeled as Hazardous Waste) A->D B Liquid Waste (Solutions) E Sealable, Chemical-Resistant Bottle (Labeled as Hazardous Waste) B->E C Contaminated Labware & PPE F Dedicated, Lined Container (Labeled as Hazardous Waste) C->F G Store in Designated Satellite Accumulation Area D->G E->G F->G H Contact EHS for Pickup G->H I Licensed Hazardous Waste Facility (Incineration) H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(1,3-Benzothiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(1,3-Benzothiazol-2-yl)phenol

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located in the public domain. The following guidance is synthesized from safety information for structurally related compounds, including phenol and other benzothiazole derivatives. Researchers must consult the supplier-specific SDS for this compound and conduct a thorough risk assessment before handling.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.

Chemical Properties and Hazard Identification
PropertyValueSource
Molecular Formula C13H9NOS[6]
Molecular Weight 227.28 g/mol [6]
Melting Point 228.6-229 °C[7]
Boiling Point 418.7°C at 760 mmHg[7]
Density 1.337 g/cm³[7]
Water Solubility 6.6 µg/mL[7]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound, based on the hazards associated with related compounds.

Body PartRecommended PPESpecifications and Best Practices
Hands Double-layered chemical-resistant glovesWear two pairs of 4 mil or one pair of 8 mil nitrile gloves with extended cuffs.[8] For spill cleanup, Silver Shield®, Viton®, or other gloves rated for slow breakthrough with phenol should be used.[8]
Eyes/Face Safety glasses with side shields or chemical splash goggles and a face shieldStandard laboratory safety glasses are a minimum requirement. Goggles and a face shield are recommended when handling larger quantities or when there is a risk of splashing.[9]
Body Laboratory coatA standard, flame-resistant lab coat should be worn and buttoned completely.
Respiratory Use in a well-ventilated area or fume hoodWork with open containers, especially if heating, should be conducted in a certified chemical fume hood.[8] If vapors or aerosols are generated, a NIOSH-approved respirator may be necessary.[5]

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are accessible within 10 seconds.[3] Prepare a designated work area, preferably within a chemical fume hood.[8] Assemble a spill kit and a phenol first aid kit.[2][3]

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Handling the Compound: Handle in a well-ventilated place.[7] Avoid the formation of dust and aerosols.[7] Use non-sparking tools to prevent ignition sources.[7]

  • Post-Handling: After work is complete, wipe down the work area with a soap and water solution.[8] Carefully remove and dispose of gloves and any other contaminated disposable PPE. Wash hands and face thoroughly after handling.[5]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as oxidizing agents.

Waste Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous waste.

  • Segregation: Collect all contaminated materials (e.g., gloves, wipes, pipette tips) in a designated, labeled, and sealed hazardous waste container.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.

  • Storage: Store the sealed waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department in accordance with local, state, and federal regulations.

Emergency Procedures

Accidental Exposure
Exposure RouteFirst Aid Measures
Skin Contact Immediately remove all contaminated clothing.[9] Rapidly decontaminate the skin by wiping with a gauze pad soaked in polyethylene glycol (PEG 300 or 400).[2][3] Continue until there is no detectable odor of phenol.[3] If PEG is unavailable, use vegetable oil, isopropyl alcohol, or soap and water.[8] Seek immediate medical attention.[8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water and give them 4-8 ounces of water or milk to drink.[3] Seek immediate medical attention.[3]
Spill Response
  • Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.

  • Alert: Notify colleagues and your supervisor. For large spills, contact your institution's EHS department.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, and if you are trained and have the appropriate PPE, contain the spill with an absorbent material like vermiculite.[2]

  • Clean Up: Carefully collect the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

Visual Guides

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal & Storage prep_area Prepare Work Area (Fume Hood) prep_ppe Assemble Required PPE prep_area->prep_ppe prep_kits Verify Spill & First Aid Kits are Available prep_ppe->prep_kits don_ppe Don PPE prep_kits->don_ppe handle_chem Handle Chemical don_ppe->handle_chem decon_area Decontaminate Work Area handle_chem->decon_area doff_ppe Doff & Dispose of PPE decon_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Hazardous Waste wash_hands->dispose_waste store_chem Store Chemical Securely dispose_waste->store_chem

Caption: Standard Operating Procedure for Handling this compound.

G cluster_spill Spill Response cluster_exposure Exposure Response spill Spill or Exposure Occurs is_major Major Spill? spill->is_major exposure_type Exposure Type? spill->exposure_type evacuate Evacuate & Call EHS is_major->evacuate Yes contain Contain Spill is_major->contain No cleanup Clean Up & Decontaminate contain->cleanup skin Skin: Remove Clothing, Flush with PEG/Water exposure_type->skin Skin eye Eye: Flush at Eyewash Station for 15 min exposure_type->eye Eye inhalation Inhalation: Move to Fresh Air exposure_type->inhalation Inhalation medical Seek Immediate Medical Attention skin->medical eye->medical inhalation->medical

Caption: Emergency Decision-Making for Spills and Exposures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-Benzothiazol-2-yl)phenol
Reactant of Route 2
Reactant of Route 2
4-(1,3-Benzothiazol-2-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.